molecular formula C6H8N2O2 B3025877 A6770

A6770

货号: B3025877
分子量: 140.14 g/mol
InChI 键: JXDVIQLWMKAZBS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

A6770 is an inhibitor of sphingosine-1-phosphate (S1P) lyase. It induces accumulation of [3H]sphinganine-1-phosphate ([3H]dhS1P), an S1P lyase substrate, in IT-79MTNC3 cells that endogenously express high levels of S1P lyase (EC50 = 100 µM).>

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-[5-(hydroxymethyl)-1H-imidazol-2-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4(10)6-7-2-5(3-9)8-6/h2,9H,3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDVIQLWMKAZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(N1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of A6770, a Sphingosine-1-Phosphate Lyase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

A6770 is an orally active, potent inhibitor of Sphingosine-1-Phosphate (S1P) Lyase (S1PL), the enzyme responsible for the irreversible degradation of the signaling lipid S1P. The mechanism of action of this compound is indirect; it functions as a prodrug that is phosphorylated in vivo. This phosphorylated metabolite is the active species that directly inhibits S1PL. Inhibition of S1PL leads to the accumulation of its substrates, primarily S1P and dihydrosphingosine-1-phosphate (dhS1P), within cells and tissues. The resulting disruption of the S1P gradient between lymphoid tissues and circulation is the primary cause of the characteristic lymphopenia observed with this compound administration, as it sequesters lymphocytes in secondary lymphoid organs. This compound has been identified as a key bioactive metabolite of 2-acetyl-4-(tetrahydroxybutyl)imidazole (THI), a component of caramel food coloring known to cause lymphopenia.

Core Mechanism of Action: S1P Lyase Inhibition

This compound is a small molecule inhibitor that targets Sphingosine-1-Phosphate Lyase (S1PL), a pyridoxal-5'-phosphate (PLP)-dependent enzyme located on the cytosolic face of the endoplasmic reticulum. S1PL is the final enzyme in the sphingolipid degradative pathway, catalyzing the irreversible cleavage of S1P into phosphoethanolamine and hexadecenal[1]. This action represents the only exit point for the sphingolipid metabolic pathway.

The mechanism of this compound is as follows:

  • Prodrug Activation: this compound is administered as an inactive prodrug. In vivo, it undergoes phosphorylation, likely by pyridoxal kinase, to form its active phosphate metabolite[2][3].

  • Direct Enzyme Inhibition: The phosphorylated form of this compound directly inhibits S1P Lyase[2][3]. This mechanism is analogous to that of 4-deoxypyridoxine (DOP), another known S1PL inhibitor that requires phosphorylation to become active.

  • Substrate Accumulation: Inhibition of S1PL blocks the degradation of S1P and its saturated analogue, dihydrosphingosine-1-phosphate (dhS1P). This leads to a significant, dose-dependent accumulation of these substrates within cells expressing the enzyme[2][3].

  • Physiological Consequence (Lymphopenia): S1P plays a crucial role as an extracellular signaling molecule, regulating lymphocyte trafficking. A steep S1P gradient, with low levels in lymphoid tissues and high levels in blood and lymph, is essential for lymphocyte egress from lymph nodes and the thymus. By inhibiting S1PL in lymphoid tissues, this compound causes local S1P/dhS1P levels to rise, thereby disrupting this gradient. This prevents lymphocytes from exiting the lymphoid organs, resulting in a profound but reversible reduction in circulating peripheral lymphocytes (lymphopenia)[1][2].

Signaling Pathway Diagram

S1P_Metabolism_and_A6770_Inhibition cluster_Metabolism Sphingolipid Metabolism cluster_Inhibition Pharmacological Intervention cluster_Outcome Cellular & Physiological Outcome Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SPHK) dhSphingosine Dihydrosphingosine dhS1P Dihydrosphingosine-1-Phosphate (dhS1P) dhSphingosine->dhS1P SPHK Products Hexadecenal + Phosphoethanolamine S1P->Products S1P Lyase (S1PL) (Target Enzyme) Accumulation S1P / dhS1P Accumulation S1P->Accumulation Leads to dhS1P->Products S1P Lyase (S1PL) This compound This compound (Prodrug) A6770_P Phosphorylated this compound (Active Inhibitor) This compound->A6770_P Phosphorylation (in vivo) A6770_P->S1P Inhibition Gradient_Loss Loss of S1P Gradient Accumulation->Gradient_Loss Lymphopenia Lymphopenia Gradient_Loss->Lymphopenia

Caption: S1P metabolism and the inhibitory mechanism of this compound.

Quantitative Data Summary

The biological activity of this compound has been characterized through both in vitro cellular assays and in vivo animal models. The data below is summarized from key publications.

ParameterAssay TypeCell Line / SpeciesValueReference
EC50 [³H]dhS1P AccumulationIT-79MTNC3 cells30 - 200 µM[3]
In Vivo Effect Lymphocyte CountRatSignificant lymphopenia at 1, 10, and 100 mg/kg (p.o.)[3]
In Vivo Effect Lymphocyte CountRat~50% reduction at 1 mg/kg; >80% reduction at ≥10 mg/kg (24h post-dose)[2]

Experimental Protocols

Detailed methodologies for the key experiments that established the mechanism of action of this compound are provided below.

In Vitro [³H]dhS1P Accumulation Assay (Scintillation Proximity Assay)

This cell-based assay is designed to measure the inhibition of S1PL by quantifying the accumulation of its radiolabeled substrate, [³H]dihydrosphingosine-1-phosphate ([³H]dhS1P). It utilizes a scintillation proximity assay (SPA) format, which eliminates the need for chromatographic separation of substrate and product[4].

Objective: To determine the potency (EC50) of this compound in causing the accumulation of a radiolabeled S1PL substrate in a cellular context.

Methodology:

  • Cell Culture: IT-79MTNC3 cells, which endogenously express high levels of S1PL, are cultured in appropriate media and seeded into 96-well plates.

  • Radiolabeling: Cells are incubated with [³H]dihydrosphingosine for a sufficient period (e.g., 4 hours) to allow for its uptake and subsequent phosphorylation by sphingosine kinases, thereby generating intracellular [³H]dhS1P. This becomes the substrate for S1PL.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. The cells are then incubated for an additional period (e.g., 4 hours) to allow for S1PL inhibition and subsequent [³H]dhS1P accumulation.

  • Cell Lysis: The cells are washed and then lysed by adding a lysis buffer and subjecting the plate to freeze-thaw cycles.

  • SPA Bead Addition: Uncoated yttrium silicate (YSi) SPA beads are added to the cell lysates. These beads selectively bind to the phosphorylated substrate, [³H]dhS1P, but not the non-phosphorylated [³H]dihydrosphingosine[4].

  • Signal Detection: When [³H]dhS1P binds to the SPA bead, the emitted β-particles from the tritium decay are close enough to excite the scintillant within the bead, producing a light signal. This signal is measured using a microplate scintillation counter.

  • Data Analysis: The measured scintillation counts are plotted against the concentration of this compound. An EC50 value is calculated using a four-parameter logistic regression, representing the concentration of this compound that causes a 50% maximal increase in [³H]dhS1P levels.

Experimental Workflow Diagram

SPA_Workflow start 1. Seed IT-79MTNC3 cells in 96-well plate labeling 2. Add [³H]dihydrosphingosine (4 hr incubation) start->labeling radiolabel_outcome [³H]dhS1P is formed labeling->radiolabel_outcome treatment 3. Add this compound dilutions (4 hr incubation) inhibition_outcome S1PL is inhibited treatment->inhibition_outcome lysis 4. Wash and lyse cells spa_add 5. Add YSi SPA beads to cell lysate lysis->spa_add binding_outcome [³H]dhS1P binds to beads spa_add->binding_outcome detect 6. Incubate and measure signal (Scintillation Counter) analysis 7. Plot data and calculate EC₅₀ detect->analysis radiolabel_outcome->treatment inhibition_outcome->lysis binding_outcome->detect

References

A Technical Guide to A6770 (Methotrexate) as a Dihydrofolate Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of A6770, commercially known as Methotrexate, a potent inhibitor of dihydrofolate reductase (DHFR). Methotrexate is a cornerstone of chemotherapy and is used in the treatment of various cancers and autoimmune diseases.[1] This document details its mechanism of action, provides quantitative data on its inhibitory activity, outlines experimental protocols for its evaluation, and presents visual diagrams of its metabolic pathway and experimental workflows.

Introduction

This compound, or Methotrexate, is a folic acid antagonist that plays a crucial role in modern medicine.[1] It functions by competitively inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[2] This inhibition disrupts the synthesis of purines and thymidylate, which are vital for DNA synthesis and cellular replication.[2] Consequently, Methotrexate has a profound cytotoxic effect on rapidly dividing cells, making it an effective anticancer agent.[2]

Mechanism of Action

Methotrexate's primary mechanism of action is the competitive inhibition of DHFR.[2] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a critical cofactor in the synthesis of nucleotides.[2] Methotrexate's structural similarity to folic acid allows it to bind to the active site of DHFR with high affinity, preventing the binding of the natural substrate, DHF.[2]

Upon entering the cell, primarily through the reduced folate carrier (RFC1), Methotrexate is converted to polyglutamated forms by the enzyme folylpolyglutamate synthase (FPGS).[3] These polyglutamated forms are retained within the cell for longer periods and are even more potent inhibitors of DHFR and other folate-dependent enzymes, such as thymidylate synthase.[1][3] The depletion of THF leads to the inhibition of de novo purine and thymidylate synthesis, ultimately causing cell cycle arrest in the S phase and apoptosis.[1]

Quantitative Data

The inhibitory potency of Methotrexate (this compound) against dihydrofolate reductase has been extensively quantified. The following tables summarize key kinetic parameters and cytotoxic concentrations from various studies.

Table 1: Inhibitory Constants for Methotrexate against Dihydrofolate Reductase

ParameterSpecies/Enzyme SourceValueReference(s)
KiRecombinant Human DHFR3.4 pM[4]
KiRecombinant Human DHFR1.4 pM (polyglutamated form)[4]
KtNeisseria gonorrhoeae DHFR13 pM[5]
KiLactobacillus casei DHFR53 pM[6]
KDModified DHFR9.5 nM[7][8]
KDLactobacillus casei DHFR0.6 nM (in complex with NADPH)[9]

Table 2: IC50 Values of Methotrexate in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueIncubation TimeReference(s)
HTC-116Colorectal Cancer0.15 mM48 hours[10][11]
A-549Lung Carcinoma0.10 mM48 hours[10][11]
DaoyMedulloblastoma9.5 x 10-2 µM6 days[12]
Saos-2Osteosarcoma3.5 x 10-2 µM6 days[12]
HeLaCervical Cancer> 50 µg/ml24 hours[13]
MCF-7Breast Cancer> 50 µg/ml24 hours[13]

Experimental Protocols

DHFR Enzyme Inhibition Assay (Spectrophotometric)

This protocol outlines a continuous spectrophotometric assay to determine the inhibitory activity of Methotrexate on DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • Dihydrofolate Reductase (DHFR) enzyme

  • Dihydrofolic acid (DHF), substrate

  • NADPH, cofactor

  • Methotrexate (this compound), inhibitor

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Temperature-controlled UV/Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Methotrexate (e.g., 10 mM in assay buffer). Perform serial dilutions to obtain a range of inhibitor concentrations.

    • Prepare a stock solution of DHF (e.g., 10 mM).

    • Prepare a stock solution of NADPH (e.g., 10 mM).

    • Dilute the DHFR enzyme in assay buffer to the desired working concentration.

  • Assay Setup:

    • Set the spectrophotometer to read absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 25°C).

    • In a cuvette, add the assay buffer, NADPH, and the desired concentration of Methotrexate. Mix gently.

    • Add the DHFR enzyme to the cuvette and incubate for a pre-determined time to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding DHF to the cuvette.

    • Immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 15 seconds) for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of decrease in absorbance) for each Methotrexate concentration.

    • Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.

MTT Cell Viability Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of Methotrexate on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Methotrexate (this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Methotrexate in complete culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of Methotrexate. Include a vehicle control (medium without the drug).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each Methotrexate concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the drug concentration to determine the IC50 value.

Visualizations

Signaling Pathway

Folate_Metabolism_Inhibition cluster_reaction DHFR Catalyzed Reaction DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHFR Dihydrofolate Reductase (DHFR) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA This compound This compound (Methotrexate) This compound->DHFR Inhibition

Caption: Inhibition of DHFR by this compound (Methotrexate) blocks the folate metabolic pathway.

Experimental Workflows

DHFR_Inhibition_Assay_Workflow start Start prep Prepare Reagents (DHFR, DHF, NADPH, this compound) start->prep setup Setup Spectrophotometer (340 nm, Kinetic Mode) prep->setup mix Mix Buffer, NADPH, this compound, DHFR setup->mix incubate Incubate mix->incubate initiate Initiate with DHF incubate->initiate measure Measure Absorbance Decrease initiate->measure analyze Analyze Data (Calculate Velocity, Determine IC50) measure->analyze end End analyze->end

Caption: Workflow for a DHFR enzyme inhibition assay.

MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed adhere Allow Cells to Adhere seed->adhere treat Treat with this compound adhere->treat incubate_drug Incubate (24-72h) treat->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (Calculate Viability, Determine IC50) read->analyze end End analyze->end

Caption: Workflow for an MTT cell viability assay.

Conclusion

This compound (Methotrexate) remains a critical tool in both clinical practice and biomedical research. Its well-characterized mechanism as a potent DHFR inhibitor provides a clear basis for its therapeutic effects. This guide offers a comprehensive resource for professionals in the field, summarizing key quantitative data and providing detailed experimental protocols to facilitate further research and development of novel antifolate therapies.

References

The Advent of a Cornerstone Therapy: An In-depth Technical Guide to the Discovery and History of Methotrexate (A6770)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (A6770), a folate derivative, has carved a unique and enduring niche in the therapeutic landscape, evolving from a potent anti-cancer agent to a cornerstone treatment for autoimmune diseases. This technical guide provides a comprehensive overview of the discovery, historical development, and mechanistic underpinnings of methotrexate. We delve into the seminal preclinical and clinical studies that established its efficacy and safety profile, presenting key quantitative data in structured formats for comparative analysis. Detailed experimental protocols for its synthesis and pivotal clinical trials are provided, alongside visualizations of its core signaling pathways and experimental workflows, to offer a granular understanding of this remarkable molecule.

Discovery and Early History

The journey of methotrexate begins in the post-World War II era of burgeoning antimetabolite research. The story is not one of serendipity but of rational drug design, rooted in the understanding of the vital role of folic acid in cellular proliferation.

The Folic Acid Connection: In the mid-1940s, observations that folic acid administration worsened leukemia, while a folate-deficient diet could induce temporary remission, sparked the interest of researchers. This led to the hypothesis that blocking folic acid metabolism could be a viable strategy to impede the rapid proliferation of cancer cells.

The Precursor: Aminopterin: In 1947, a team of researchers led by Dr. Sidney Farber, in collaboration with Dr. Yellapragada Subbarao of Lederle Laboratories, demonstrated that aminopterin, a chemical analogue of folic acid, could induce remission in children with acute lymphoblastic leukemia.[1] This marked a pivotal moment in the history of chemotherapy.

The Birth of Methotrexate (Amethopterin): Building on the success of aminopterin, researchers sought to synthesize analogues with an improved therapeutic index. In 1947, methotrexate, then known as amethopterin, was first synthesized. It was structurally similar to aminopterin, with the key difference being the substitution of a hydrogen atom with a methyl group. Animal studies in 1956 revealed that methotrexate possessed a better therapeutic index than aminopterin, leading to the eventual replacement of aminopterin in clinical practice.

Expanding Horizons: From Leukemia to Solid Tumors and Autoimmune Disease:

  • 1951: Dr. Jane C. Wright demonstrated the efficacy of methotrexate in solid tumors, achieving remission in breast cancer.

  • 1951: Dr. Richard Gubner reported the successful use of aminopterin in treating rheumatoid arthritis (RA) and psoriasis, noting a rapid improvement in symptoms.[1][2][3] This was a crucial, albeit initially overlooked, observation of its anti-inflammatory and immunosuppressive properties.[2]

  • 1956: Drs. Min Chiu Li and Roy Hertz achieved the first cure of a metastatic cancer, choriocarcinoma, using methotrexate.

  • 1972: The FDA approved methotrexate for the treatment of psoriasis.[4]

  • 1988: Following pivotal clinical trials, the FDA approved methotrexate for the treatment of rheumatoid arthritis, solidifying its role as a disease-modifying antirheumatic drug (DMARD).[4][5]

Mechanism of Action

Methotrexate exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered on the inhibition of dihydrofolate reductase (DHFR) and the modulation of adenosine signaling pathways.

Inhibition of Dihydrofolate Reductase (DHFR) and Nucleotide Synthesis

The primary and most well-understood mechanism of methotrexate is its competitive inhibition of DHFR, an enzyme critical for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[6] THF is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[7] By binding to DHFR with an affinity approximately 1000 times greater than that of DHF, methotrexate effectively depletes the intracellular pool of THF. This leads to the inhibition of DNA synthesis, repair, and cellular replication, thereby targeting rapidly dividing cells such as cancer cells and activated immune cells.[6][7]

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine Purine Synthesis THF->Purine Pyrimidine Pyrimidine Synthesis THF->Pyrimidine DHFR->THF Reduction MTX Methotrexate MTX->DHFR Inhibition DNA_RNA DNA & RNA Synthesis Purine->DNA_RNA Pyrimidine->DNA_RNA

Caption: Methotrexate's inhibition of DHFR and nucleotide synthesis.
Anti-inflammatory Effects via Adenosine Signaling

In the context of autoimmune diseases like rheumatoid arthritis, the anti-inflammatory effects of low-dose methotrexate are thought to be mediated, at least in part, by its influence on adenosine signaling.[5][6] Methotrexate leads to the intracellular accumulation of adenosine monophosphate (AMP), which is subsequently released from the cell and converted to adenosine.[1][6][8] Adenosine then binds to its receptors (A2A, A2B, A3) on the surface of immune cells, triggering a cascade of anti-inflammatory responses, including the downregulation of pro-inflammatory cytokines.[1][6][9]

Adenosine_Signaling cluster_cell Immune Cell MTX_in Methotrexate AMP AMP MTX_in->AMP Inhibits ATIC Adenosine_in Adenosine AMP->Adenosine_in Adenosine_out Extracellular Adenosine Adenosine_in->Adenosine_out Transport Adenosine_Receptor Adenosine Receptor (A2A, A2B, A3) Adenosine_out->Adenosine_Receptor Anti_Inflammatory Anti-inflammatory Effects Adenosine_Receptor->Anti_Inflammatory Signal Transduction

Caption: Methotrexate's anti-inflammatory mechanism via adenosine.

Quantitative Data from Pivotal Clinical Trials in Rheumatoid Arthritis

The approval of methotrexate for rheumatoid arthritis was based on several key clinical trials that demonstrated its efficacy. The following tables summarize the quantitative data from some of these landmark studies.

Table 1: Hoffmeister (1972) - Open-Label Study [5]

ParameterValue
Number of Patients29
Dosage10-15 mg/week (intramuscular)
Treatment DurationUp to 25 months
Outcomes
Major Clinical Improvement11/29 patients (38%)
Moderate Improvement14/29 patients (48%)
Flare on Dose Reduction/Discontinuation>80% of patients

Table 2: Weinblatt et al. (1985) - Randomized, Double-Blind, Crossover Trial [10]

ParameterMethotrexate GroupPlacebo Groupp-value
Number of Patients2828-
Dosage7.5-15 mg/week (oral)Placebo-
Trial Duration24 weeks (crossover at 12 weeks)Placebo-
Efficacy Outcomes at 12 Weeks
Reduction in Tender/Painful JointsSignificant-< 0.01
Reduction in Morning Stiffness DurationSignificant-< 0.01
Reduction in Swollen JointsSignificant-< 0.05
Reduction in 15-m Walking TimeSignificant-< 0.03
Adverse Reactions
Transaminase Elevation21%--
Nausea18%--
Diarrhea12%--

Table 3: Williams et al. (1985) - Prospective, Controlled, Double-Blind Multicenter Trial [11]

ParameterMethotrexate GroupPlacebo Group
Number of Patients (Entered)189-
Number of Patients (Completed 18 weeks)110-
Efficacy Outcomes
Improvement in Joint Pain/TendernessStatistically SignificantNo Significant Improvement
Improvement in Joint SwellingStatistically SignificantNo Significant Improvement
Adverse Reactions
Withdrawals due to Adverse Reactions~33%-
Most Common Adverse ReactionElevated Liver Enzymes-

Experimental Protocols

Synthesis of Methotrexate (Illustrative One-Pot Method)

The synthesis of methotrexate can be achieved through various methods. A one-pot synthesis method patented in 1983 provides an illustrative example of its preparation.[12]

Materials:

  • 2,4,5,6-tetraaminopyrimidine sulfate

  • p-(N-methylamino)benzoyl-L-glutamic acid

  • 1,1,3-tribromoacetone

  • Hydrochloric acid (12 M)

  • Sodium hydroxide solution

  • Ethanol

  • Water

Procedure:

  • Dissolve 2,4,5,6-tetraaminopyrimidine sulfate and p-(N-methylamino)benzoyl-L-glutamic acid in water.

  • Adjust the pH of the solution to 2.0 with 12 M hydrochloric acid.

  • Prepare a solution of 1,1,3-tribromoacetone in ethanol.

  • Add the ethanolic solution of 1,1,3-tribromoacetone dropwise to the aqueous mixture while maintaining the pH at 2.0 with a sodium hydroxide solution.

  • Allow the reaction to proceed for 3 to 5 hours.

  • Following the reaction, the crude methotrexate is subjected to a refining process to yield a product with a purity greater than 98%.

Synthesis_Workflow Start Start Materials: - Tetraaminopyrimidine sulfate - p-(N-methylamino)benzoyl-L-glutamic acid - 1,1,3-tribromoacetone Dissolve Dissolve reactants in water Start->Dissolve Adjust_pH1 Adjust pH to 2.0 with HCl Dissolve->Adjust_pH1 Add_TBA Add ethanolic 1,1,3-tribromoacetone dropwise Adjust_pH1->Add_TBA Maintain_pH Maintain pH at 2.0 with NaOH Add_TBA->Maintain_pH React React for 3-5 hours Maintain_pH->React Refine Refine crude product React->Refine End High-purity Methotrexate (>98%) Refine->End

Caption: Workflow for a one-pot synthesis of methotrexate.
Protocol for a Pivotal Rheumatoid Arthritis Clinical Trial (Based on Weinblatt et al., 1985)

Study Design: Randomized, double-blind, placebo-controlled, crossover trial.

Patient Population: 28 patients with refractory rheumatoid arthritis.

Methodology:

  • Randomization: Patients were randomly assigned to one of two treatment arms for the initial 12-week period:

    • Arm A: Oral methotrexate

    • Arm B: Placebo

  • Dosing:

    • Methotrexate was administered orally at a dose of 7.5 mg to 15 mg per week, given in three divided doses of 2.5 mg to 5 mg every 12 hours.

    • The placebo was administered in a similar regimen.

  • Crossover: After the initial 12-week period, patients were crossed over to the alternate treatment for a subsequent 12-week period. Patients in Arm A received the placebo, and patients in Arm B received methotrexate.

  • Efficacy Assessments: Clinical assessments were performed at baseline and at the 12-week crossover visit. These included:

    • Number of tender or painful joints

    • Duration of morning stiffness

    • Number of swollen joints

    • 15-meter walking time

    • Physician and patient global assessments of disease activity

  • Safety Monitoring: Patients were monitored for adverse reactions, including gastrointestinal symptoms and liver enzyme elevations.

Conclusion

From its rational design as a folate antagonist for cancer chemotherapy to its serendipitous and later evidence-based application in autoimmune diseases, the history of methotrexate is a testament to the evolution of modern pharmacology. Its well-defined mechanism of action, coupled with a wealth of clinical data supporting its efficacy and manageable safety profile, has solidified its position as an indispensable therapeutic agent. This technical guide provides a foundational understanding of the discovery, mechanism, and clinical validation of methotrexate, offering valuable insights for researchers and clinicians in the ongoing quest for improved therapeutic strategies.

References

The Cellular Mechanisms of Methotrexate Hydrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (MTX), a folate analog, is a cornerstone of chemotherapy and immunosuppressive therapy. Its efficacy lies in its ability to disrupt cellular metabolism, primarily by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. This guide provides a comprehensive technical overview of the biological functions of methotrexate hydrate at the cellular level. It delves into its molecular mechanism of action, its impact on critical cellular pathways including nucleotide synthesis and cell cycle regulation, and the subsequent induction of apoptosis. This document also presents detailed experimental protocols for key assays used to evaluate the cellular response to methotrexate and summarizes critical quantitative data to facilitate comparative analysis.

Core Mechanism of Action: Dihydrofolate Reductase Inhibition

Methotrexate's primary mode of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2] The affinity of methotrexate for DHFR is approximately 1000-fold higher than that of its natural substrate, DHF, leading to potent inhibition of the enzyme.

The inhibition of DHFR disrupts the folate cycle, leading to a depletion of intracellular THF pools. This, in turn, inhibits the de novo synthesis of purines and thymidylate, thereby interfering with DNA synthesis, repair, and cellular replication.[2]

Intracellular Retention and Polyglutamylation

Upon entering the cell, primarily via the reduced folate carrier (SLC19A1), methotrexate is converted into methotrexate polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS). This process involves the addition of multiple glutamate residues to the methotrexate molecule. Polyglutamation enhances the intracellular retention of methotrexate, as the larger, negatively charged MTX-PGs are less readily transported out of the cell by efflux pumps like the ATP-binding cassette (ABC) transporters.[3] Furthermore, MTX-PGs are more potent inhibitors of DHFR and other folate-dependent enzymes, such as thymidylate synthase (TYMS) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC).

Impact on Cellular Pathways

Inhibition of Nucleotide Synthesis

The depletion of THF due to DHFR inhibition directly impacts nucleotide biosynthesis.

  • Purine Synthesis: THF derivatives are required for two key steps in the de novo purine synthesis pathway. The inhibition of this pathway leads to a decrease in the intracellular pools of adenosine triphosphate (ATP) and guanosine triphosphate (GTP), essential for DNA and RNA synthesis, as well as cellular energy metabolism.[4][5] Studies in human T-lymphocytes have shown that methotrexate inhibits the first committed step of purine biosynthesis.[4]

  • Pyrimidine Synthesis: The synthesis of thymidylate, a pyrimidine nucleotide unique to DNA, is catalyzed by thymidylate synthase (TYMS), which requires a THF derivative as a methyl donor. Methotrexate-induced THF depletion leads to a block in thymidylate synthesis, resulting in an accumulation of deoxyuridine monophosphate (dUMP) and a depletion of thymidine triphosphate (TTP). This "thymineless death" is a major contributor to the cytotoxic effects of methotrexate.

Cell Cycle Arrest

The disruption of nucleotide synthesis by methotrexate leads to cell cycle arrest, primarily in the S phase, where DNA replication occurs.[6][7] The lack of available nucleotides prevents the completion of DNA synthesis, triggering cell cycle checkpoints. Some studies have also reported a G1 phase block, preventing cells from entering the S phase.[7] In human endothelial cells, methotrexate treatment led to an increase in the percentage of cells in the S-phase (from 17.6% to 30.95%) and a reduction in the G2/M phase (from 11.1% to 6.35%).[8]

Induction of Apoptosis

Methotrexate can induce apoptosis, or programmed cell death, through multiple pathways:

  • JNK-Mediated Apoptosis: Methotrexate has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway.[9] This can lead to the expression of pro-apoptotic proteins and prime cells for apoptosis in response to other stimuli.

  • p53-Dependent Apoptosis: In some cancer cells, methotrexate can induce a p53-dependent apoptotic pathway. This involves the stabilization and activation of the p53 tumor suppressor protein, which in turn can upregulate the expression of pro-apoptotic genes.[10]

  • Reactive Oxygen Species (ROS) Production: Methotrexate treatment can lead to an increase in intracellular reactive oxygen species (ROS), which can damage cellular components and trigger apoptotic pathways.[11]

Quantitative Data

The cellular response to methotrexate can vary significantly depending on the cell type and experimental conditions. The following tables summarize key quantitative data from various studies.

ParameterValueCell Line/SystemReference
DHFR Inhibition
Ki for human DHFR1.2 nMHuman DHFR[12]
IC50 for DHFR~100 nMFree Methotrexate[12]
Cytotoxicity (IC50)
9.5 x 10⁻² µMDaoy (medulloblastoma)[13]
3.5 x 10⁻² µMSaos-2 (osteosarcoma)[13]
2.3 mM (12h), 0.37 mM (24h), 0.15 mM (48h)HTC-116 (colorectal cancer)[14][15]
0.10 mM (48h)A-549 (lung carcinoma)[14][15]
6.05 ± 0.81 nMAGS (gastric cancer)[16]
114.31 ± 5.34 nMMCF-7 (breast cancer)[16]
> 1,000 nMSaos-2 (osteosarcoma)[16]
Cell Cycle Arrest
% of cells in S phase17.6% (control) vs 30.95% (MTX)Human Endothelial Cells[8]
% of cells in G2/M phase11.1% (control) vs 6.35% (MTX)Human Endothelial Cells[8]

Experimental Protocols

Dihydrofolate Reductase (DHFR) Activity Assay

This protocol is based on the spectrophotometric measurement of NADPH oxidation.

Materials:

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT)

  • NADPH solution (e.g., 10 mM stock in assay buffer)

  • Dihydrofolate (DHF) solution (e.g., 10 mM stock in assay buffer with 10 mM 2-mercaptoethanol)

  • Cell or tissue lysate containing DHFR

  • Methotrexate hydrate solution (for inhibition studies)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare cell or tissue lysates by homogenization in ice-old DHFR Assay Buffer.[1] Centrifuge to remove debris.[1]

  • Prepare a reaction mixture in each well of the microplate containing DHFR Assay Buffer, NADPH (final concentration ~100 µM), and the cell lysate.

  • For inhibition assays, pre-incubate the lysate with varying concentrations of methotrexate for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding DHF (final concentration ~100 µM).

  • Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[1] The rate of NADPH oxidation is proportional to DHFR activity.

  • Calculate DHFR activity based on the rate of change in absorbance, using the molar extinction coefficient of NADPH at 340 nm (6.22 mM⁻¹cm⁻¹).

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of viable cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Cells to be tested

  • Methotrexate hydrate solution

  • 96-well tissue culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of methotrexate for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

  • After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[17]

  • Measure the absorbance at 570 nm using a microplate reader.[17] The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) or other viability dye

  • Annexin V Binding Buffer

  • Cells treated with methotrexate

  • Flow cytometer

Procedure:

  • Treat cells with methotrexate for the desired time to induce apoptosis.

  • Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic/late apoptotic cells (Annexin V positive, PI positive).

Visualizations

Signaling Pathways

Methotrexate_Mechanism cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space MTX_ext Methotrexate MTX_int Methotrexate MTX_ext->MTX_int SLC19A1 MTX_PG Methotrexate Polyglutamates MTX_int->MTX_PG FPGS DHFR DHFR MTX_int->DHFR MTX_PG->DHFR TYMS TYMS MTX_PG->TYMS ATIC ATIC MTX_PG->ATIC DHF DHF THF THF DHF->THF DHFR Purine_Syn Purine Synthesis THF->Purine_Syn Thymidylate_Syn Thymidylate Synthesis THF->Thymidylate_Syn DNA_RNA DNA/RNA Synthesis Purine_Syn->DNA_RNA Thymidylate_Syn->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis

Caption: Core mechanism of methotrexate action.

Apoptosis_Pathway MTX Methotrexate DHFR_inhibition DHFR Inhibition MTX->DHFR_inhibition p53_activation p53 Activation MTX->p53_activation ROS Increased ROS DHFR_inhibition->ROS JNK_activation JNK Activation ROS->JNK_activation Pro_apoptotic_proteins Pro-apoptotic Proteins JNK_activation->Pro_apoptotic_proteins p53_activation->Pro_apoptotic_proteins Apoptosis Apoptosis Pro_apoptotic_proteins->Apoptosis

Caption: Methotrexate-induced apoptosis pathways.

Experimental Workflows

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with Methotrexate A->B C Incubate (e.g., 48h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for MTT cell viability assay.

Apoptosis_Assay_Workflow A Treat cells with Methotrexate B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate (15 min, dark) D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for Annexin V apoptosis assay.

References

An In-depth Technical Guide to A6770: A Potent Sphingosine-1-Phosphate Lyase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and biological activity of A6770, a potent and orally active inhibitor of Sphingosine-1-Phosphate (S1P) Lyase (S1PL). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cellular biology.

Molecular Structure and Chemical Properties

This compound is a small molecule with the formal chemical name 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]-ethanone.[1][2][3] Its core structure consists of an imidazole ring substituted with a hydroxymethyl group and an acetyl group.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 1-(5-(hydroxymethyl)-1H-imidazol-2-yl)ethan-1-one[4]
Synonyms A 6770, A-6770[4]
CAS Number 1331754-16-5[2][4][5]
Molecular Formula C6H8N2O2[2][4][5]
Molecular Weight 140.14 g/mol [1][4][5]
Appearance Off-white to yellow solid[5]
Purity ≥98%[2][3]
Solubility DMSO: 30 mg/mL, PBS (pH 7.2): 10 mg/mL[2]
SMILES CC(C1=NC=C(CO)N1)=O[4][5]
InChI InChI=1S/C6H8N2O2/c1-4(10)6-7-2-5(3-9)8-6/h2,9H,3H2,1H3,(H,7,8)[2][4]
InChI Key JXDVIQLWMKAZBS-UHFFFAOYSA-N[2][4]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[5]

Mechanism of Action and the Sphingosine-1-Phosphate Signaling Pathway

This compound functions as a potent inhibitor of sphingosine-1-phosphate (S1P) lyase (S1PL).[5][6][7] The mechanism of action involves the phosphorylation of this compound, with the resulting phosphorylated form directly inhibiting the S1P lyase enzyme.[5][6][7] S1P lyase is a critical enzyme in the sphingolipid metabolic pathway, responsible for the irreversible degradation of S1P. By inhibiting this enzyme, this compound leads to an accumulation of S1P within cells.

The Sphingosine-1-Phosphate (S1P) signaling pathway plays a crucial role in regulating a multitude of cellular processes, including cell growth, survival, migration, and immune cell trafficking. S1P is a bioactive lipid mediator that can act both intracellularly and extracellularly by binding to a family of five G protein-coupled receptors (GPCRs), designated S1PR1-5. The balance between S1P and ceramide, another sphingolipid metabolite, is critical for determining cell fate, with S1P generally promoting pro-survival pathways.

Below is a diagram illustrating the S1P signaling pathway and the point of inhibition by this compound.

S1P_Signaling_Pathway Sphingosine-1-Phosphate (S1P) Signaling Pathway cluster_synthesis S1P Synthesis cluster_degradation S1P Degradation cluster_signaling Extracellular Signaling Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK ATP -> ADP S1P_intra Intracellular S1P SphK->S1P_intra S1PL S1P Lyase (S1PL) S1P_intra->S1PL S1P_extra Extracellular S1P S1P_intra->S1P_extra Transport Degradation_Products Phosphoethanolamine + Hexadecenal S1PL->Degradation_Products S1PR S1P Receptors (S1PR1-5) S1P_extra->S1PR Downstream Downstream Signaling (Cell Survival, Proliferation, Migration) S1PR->Downstream This compound This compound This compound->S1PL Inhibits

Figure 1: S1P Signaling Pathway and this compound Inhibition

Experimental Protocols

The efficacy of this compound as an S1PL inhibitor is typically assessed by measuring the accumulation of S1P or its precursors. The following are outlines of key experimental methodologies.

Scintillation Proximity Assay (SPA) for S1PL Activity

A key method for evaluating this compound's activity is a scintillation proximity assay that detects changes in cellular dihydrosphingosine 1-phosphate (dhS1P) levels.[6]

Methodology Outline:

  • Cell Culture: Cells with high endogenous S1PL expression (e.g., IT-79MTNC3) are cultured.

  • Radiolabeling: The cells are incubated with a radiolabeled precursor, such as [3H]sphinganine.

  • Compound Treatment: The cells are treated with varying concentrations of this compound.

  • Lipid Extraction: Cellular lipids, including [3H]dhS1P, are extracted.

  • SPA Detection: The extracted lipids are incubated with SPA beads that specifically bind to [3H]dhS1P. The proximity of the radiolabel to the scintillant in the beads results in a light signal that is proportional to the amount of [3H]dhS1P.

  • Data Analysis: The EC50 value, the concentration of this compound that causes a half-maximal increase in [3H]dhS1P, is calculated. This compound has been shown to have an EC50 ranging from 30 to 200 µM in this type of assay.[5]

HPLC-Based S1P Lyase Activity Assay

Another common method for measuring S1PL activity involves the use of High-Performance Liquid Chromatography (HPLC).

Methodology Outline:

  • Enzyme Source: A cell lysate or purified S1PL enzyme is used.

  • Substrate: A fluorescently labeled S1P analog or a substrate that produces a readily detectable product is used.

  • Reaction: The enzyme, substrate, and varying concentrations of this compound are incubated together.

  • Reaction Termination and Extraction: The reaction is stopped, and the product is extracted.

  • HPLC Analysis: The extracted product is separated and quantified using HPLC with a suitable detector (e.g., fluorescence or UV).

  • Data Analysis: The inhibition of product formation at different this compound concentrations is used to determine the IC50 value.

Below is a generalized workflow for assessing the activity of this compound.

Experimental_Workflow Generalized Workflow for this compound Activity Assessment start Start cell_culture Cell Culture (S1PL-expressing cells) start->cell_culture treatment Treatment with Varying Concentrations of this compound cell_culture->treatment assay S1PL Activity Assay (e.g., SPA or HPLC-based) treatment->assay data_analysis Data Analysis (EC50/IC50 Determination) assay->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for this compound

Conclusion

This compound is a valuable research tool for investigating the roles of S1P signaling in health and disease. Its potency and oral activity make it a significant compound for studies requiring in vitro and in vivo inhibition of S1P lyase. The methodologies outlined in this guide provide a foundation for researchers to design and execute experiments to further elucidate the biological functions of the S1P pathway and the therapeutic potential of its modulation.

References

An In-depth Technical Guide to A6770 (Methotrexate Hydrate, CAS: 133073-73-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A6770, identified by the CAS number 133073-73-1, is a hydrated form of Methotrexate.[1][2] Methotrexate is a potent antimetabolite and antifolate drug widely utilized in the treatment of various cancers, autoimmune diseases, and inflammatory conditions such as rheumatoid arthritis.[3][4][5] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound, tailored for professionals in the field of biomedical research and drug development.

Chemical and Physical Properties

Methotrexate hydrate is a yellow to orange crystalline powder.[6][7] It is structurally similar to folic acid, a crucial vitamin for DNA synthesis and cellular replication.[3][4] This structural analogy is fundamental to its mechanism of action. Key chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 133073-73-1[1]
Synonyms Methotrexate hydrate, Amethopterin, MTX, NSC 740[1][8]
Molecular Formula C₂₀H₂₂N₈O₅ · xH₂O[9]
Molecular Weight 454.44 g/mol (anhydrous basis)[9]
IUPAC Name (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid hydrate[10][11]
Appearance Yellow to orange crystalline powder[6][7]
Solubility Insoluble in water, ethanol, chloroform, and ether. Soluble in dilute solutions of mineral acids, alkali hydroxides, and carbonates.[2]
Storage Store at -20°C, protected from light.[2]

Mechanism of Action

The primary mechanism of action of Methotrexate is the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[3][12] This inhibition disrupts the synthesis of purines and pyrimidines, which are vital precursors for DNA and RNA synthesis, thereby leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.[3][4]

A secondary, but significant, anti-inflammatory mechanism involves the induction of adenosine release.[1][4][5] Methotrexate polyglutamates, the intracellular active form of the drug, inhibit 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase.[13] This leads to an intracellular accumulation of AICAR, which in turn inhibits adenosine deaminase, resulting in increased extracellular adenosine levels.[13] Adenosine, acting through its receptors, exerts potent anti-inflammatory effects.[13]

Signaling Pathway Diagrams

DHFR_Inhibition_Pathway cluster_0 Folate Metabolism cluster_1 Drug Action Dihydrofolate Dihydrofolate DHFR DHFR Dihydrofolate->DHFR Substrate Tetrahydrofolate Tetrahydrofolate Purine/Pyrimidine Synthesis Purine/Pyrimidine Synthesis Tetrahydrofolate->Purine/Pyrimidine Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Purine/Pyrimidine Synthesis->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DHFR->Tetrahydrofolate Product Methotrexate (this compound) Methotrexate (this compound) Methotrexate (this compound)->DHFR Inhibition Inhibition->Cell Proliferation Inhibition

Figure 1: Methotrexate's inhibition of the DHFR pathway.

Adenosine_Release_Pathway cluster_0 Intracellular cluster_1 Extracellular Methotrexate-PG Methotrexate-PG AICAR Transformylase AICAR Transformylase Methotrexate-PG->AICAR Transformylase Inhibition AICAR AICAR Adenosine Deaminase Adenosine Deaminase AICAR->Adenosine Deaminase Inhibition Adenosine Adenosine Extracellular Adenosine Extracellular Adenosine Adenosine->Extracellular Adenosine Transport Adenosine Receptors Adenosine Receptors Extracellular Adenosine->Adenosine Receptors Anti-inflammatory Effects Anti-inflammatory Effects Adenosine Receptors->Anti-inflammatory Effects

Figure 2: Methotrexate-induced adenosine release pathway.

Quantitative Data

The following tables summarize key quantitative data for this compound, providing insights into its potency and efficacy across various experimental models.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values)
Cell LineCancer TypeIC₅₀ (µM)Exposure Time (h)Reference(s)
HTC-116Colorectal Cancer2.3, 0.37, 0.1512, 24, 48[10]
A-549Lung Carcinoma0.1048[10]
DaoyMedulloblastoma0.095144 (6 days)[14][15]
Saos-2Osteosarcoma0.035144 (6 days)[14][15]
Table 2: Enzyme Inhibition and Binding Affinity
TargetParameterValueMethodReference(s)
Dihydrofolate Reductase (DHFR)Kᵢ (overall inhibition constant)58 pMKinetic analysis[16]
Dihydrofolate Reductase (DHFR)Kᴅ (dissociation constant)9.5 nMFluorescence quenching[3]
Table 3: Effects on Cytokine Production
CytokineCell Type/ModelEffectMethotrexate Concentration/DoseReference(s)
TNF-αMurine Spleen CellsInhibition10-100 mg/kg (in vivo)[11]
IL-1βRA PatientsDecrease from baseline7.5 mg/week (oral)[17]
IL-6RA PatientsSignificant decrease from baseline7.5 mg/week (oral)[17]
IL-8RA PatientsDecrease from baseline7.5 mg/week (oral)[17]
IL-4, IL-13, IFN-γ, GM-CSFHuman T-cellsInhibitionClinically relevant concentrations[2][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

DHFR Inhibition Assay (Spectrophotometric)

This protocol is adapted from commercially available kits and published methods.[18][19]

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The inhibitory effect of Methotrexate is quantified by measuring the reduction in the rate of this reaction.

Materials:

  • Dihydrofolate Reductase (DHFR) enzyme

  • NADPH

  • Dihydrofolic acid (DHF)

  • Methotrexate (this compound)

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Methotrexate (e.g., 10 mM in DMSO).

    • Prepare working solutions of DHFR, NADPH, and DHF in assay buffer at desired concentrations.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of various concentrations of Methotrexate or vehicle control (DMSO).

    • Add 188 µL of a master mix containing assay buffer, DHFR enzyme, and NADPH to each well.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the DHF substrate to each well.

    • Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of Methotrexate by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the Methotrexate concentration to determine the IC₅₀ value.

DHFR_Assay_Workflow cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Measurement cluster_3 Data Analysis Prepare Reagents Prepare Reagents Prepare MTX Dilutions Prepare MTX Dilutions Prepare Reagents->Prepare MTX Dilutions Add MTX to Wells Add MTX to Wells Prepare MTX Dilutions->Add MTX to Wells Add Enzyme/NADPH Mix Add Enzyme/NADPH Mix Add MTX to Wells->Add Enzyme/NADPH Mix Incubate Incubate Add Enzyme/NADPH Mix->Incubate Add DHF Substrate Add DHF Substrate Incubate->Add DHF Substrate Read Absorbance (340nm) Read Absorbance (340nm) Add DHF Substrate->Read Absorbance (340nm) Calculate Reaction Rates Calculate Reaction Rates Read Absorbance (340nm)->Calculate Reaction Rates Plot Inhibition Curve Plot Inhibition Curve Calculate Reaction Rates->Plot Inhibition Curve Determine IC50 Determine IC50 Plot Inhibition Curve->Determine IC50

Figure 3: Experimental workflow for the DHFR inhibition assay.
Cell Viability Assay (MTT)

This protocol is a standard method for assessing cell viability and cytotoxicity.[20][21][22]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Methotrexate (this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of Methotrexate in complete medium.

    • Remove the old medium from the wells and add 100 µL of the Methotrexate dilutions or vehicle control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percentage of viability against the logarithm of the Methotrexate concentration to determine the IC₅₀ value.

MTT_Assay_Workflow Seed Cells in 96-well Plate Seed Cells in 96-well Plate Incubate Overnight Incubate Overnight Seed Cells in 96-well Plate->Incubate Overnight Treat with Methotrexate Treat with Methotrexate Incubate Overnight->Treat with Methotrexate Incubate (24-72h) Incubate (24-72h) Treat with Methotrexate->Incubate (24-72h) Add MTT Reagent Add MTT Reagent Incubate (24-72h)->Add MTT Reagent Incubate (2-4h) Incubate (2-4h) Add MTT Reagent->Incubate (2-4h) Add Solubilization Solution Add Solubilization Solution Incubate (2-4h)->Add Solubilization Solution Read Absorbance (570nm) Read Absorbance (570nm) Add Solubilization Solution->Read Absorbance (570nm) Calculate Cell Viability & IC50 Calculate Cell Viability & IC50 Read Absorbance (570nm)->Calculate Cell Viability & IC50

Figure 4: Experimental workflow for the MTT cell viability assay.
T-Cell Apoptosis Assay (Flow Cytometry)

This protocol outlines a common method for quantifying apoptosis in T-cells.[23][24][25][26]

Principle: Apoptosis is a form of programmed cell death characterized by specific morphological and biochemical changes. Flow cytometry using Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD) can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

Materials:

  • T-cell line (e.g., Jurkat) or primary T-cells

  • Complete culture medium

  • Methotrexate (this compound)

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) or 7-AAD

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Culture T-cells in the presence of various concentrations of Methotrexate or vehicle control for the desired time period.

  • Cell Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 100 µL of Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of Annexin V Binding Buffer to each sample.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Excite FITC with a 488 nm laser and detect emission at ~530 nm.

    • Excite PI with a 488 nm laser and detect emission at >670 nm.

  • Data Analysis:

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Create a quadrant plot of FITC vs. PI fluorescence.

    • Quantify the percentage of cells in each quadrant:

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Apoptosis_Assay_Workflow Treat T-cells with Methotrexate Treat T-cells with Methotrexate Harvest and Wash Cells Harvest and Wash Cells Treat T-cells with Methotrexate->Harvest and Wash Cells Resuspend in Binding Buffer Resuspend in Binding Buffer Harvest and Wash Cells->Resuspend in Binding Buffer Add Annexin V and PI/7-AAD Add Annexin V and PI/7-AAD Resuspend in Binding Buffer->Add Annexin V and PI/7-AAD Incubate in Dark Incubate in Dark Add Annexin V and PI/7-AAD->Incubate in Dark Acquire Data on Flow Cytometer Acquire Data on Flow Cytometer Incubate in Dark->Acquire Data on Flow Cytometer Analyze Apoptotic Populations Analyze Apoptotic Populations Acquire Data on Flow Cytometer->Analyze Apoptotic Populations

Figure 5: Experimental workflow for T-cell apoptosis assay.

Conclusion

This compound (Methotrexate hydrate) is a well-characterized and clinically significant compound with potent anti-proliferative and anti-inflammatory properties. Its dual mechanism of action, involving both the inhibition of dihydrofolate reductase and the induction of adenosine release, makes it a versatile therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Further investigation into its complex interactions with various cellular pathways will continue to unveil new therapeutic opportunities and refine its clinical application.

References

Technical Guide to Safety and Handling of A6770 Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for laboratory professionals. It is a compilation of publicly available data and does not replace a formal risk assessment. Always consult the most recent Material Safety Data Sheet (MSDS) from your supplier and adhere to all institutional and regulatory safety protocols.

Chemical Identification and Properties

A6770, identified by CAS number 1331754-16-5, is a potent inhibitor of sphingosine-1-phosphate (S1P) lyase. Initial investigations into this compound revealed conflicting information regarding its chemical formula and molecular weight from different suppliers. Through verification of the CAS number, the correct chemical identity has been established as 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]-ethanone . It is crucial for researchers to use the CAS number to ensure they are working with the correct molecule.

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of this compound are largely unavailable in public literature and supplier documentation. The following table summarizes the available information.

PropertyValueSource
Chemical Name 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]-ethanoneMedKoo Biosciences, Cayman Chemical
CAS Number 1331754-16-5Multiple Sources
Molecular Formula C₆H₈N₂O₂MedKoo Biosciences, Cayman Chemical
Molecular Weight 140.14 g/mol MedKoo Biosciences, Cayman Chemical
Appearance Solid powder/Crystalline solidDC Chemicals, Cayman Chemical
Melting Point No data availableDC Chemicals
Boiling Point No data availableDC Chemicals
Solubility Soluble in DMSO and DMFMedKoo Biosciences, Cayman Chemical
Odor No data availableDC Chemicals

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Aquatic Toxicity1H400: Very toxic to aquatic life
Chronic Aquatic Toxicity1H410: Very toxic to aquatic life with long lasting effects
Toxicological Summary

Detailed toxicological studies for this compound are not widely available. It is not classified as a carcinogen by IARC, ACGIH, or OSHA.[1] Due to the lack of extensive data, this compound should be handled as a potent substance with unknown long-term health effects.

Toxicological EndpointResult
LD50 (Oral) No data available
LD50 (Dermal) No data available
LC50 (Inhalation) No data available
Carcinogenicity No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, ACGIH, or OSHA.[1]
Mutagenicity No data available
Teratogenicity No data available

Biological Activity and Mechanism of Action

This compound is an inhibitor of sphingosine-1-phosphate (S1P) lyase, a key enzyme in the metabolism of the signaling lipid S1P.[2] By blocking S1P lyase, this compound leads to an accumulation of S1P, which can have significant effects on various cellular processes. This biological activity underscores the need for careful handling to avoid unintended physiological effects.

S1P_Metabolism cluster_synthesis S1P Synthesis cluster_degradation S1P Degradation Ceramide Ceramide Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK) Degradation Hexadecenal + Phosphoethanolamine S1P->Degradation S1P Lyase This compound This compound S1P -> Degradation S1P -> Degradation This compound->S1P -> Degradation Inhibits

Figure 1: this compound inhibits the degradation of Sphingosine-1-Phosphate (S1P).

Experimental Protocols: Safe Handling of this compound Powder

Due to its hazardous nature and the lack of comprehensive toxicological data, this compound must be handled with stringent safety precautions. The following is a general protocol for handling potent powders in a research laboratory.

Engineering Controls and Personal Protective Equipment (PPE)
  • Containment: All handling of this compound powder (e.g., weighing, aliquoting, and reconstituting) must be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.

PPE ItemSpecification
Gloves Double-gloving with nitrile gloves is required. Change the outer glove immediately if contaminated.
Eye Protection Chemical safety goggles and a face shield must be worn.
Lab Coat A dedicated, disposable lab coat or a coat made of a protective material like Tyvek®.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling larger quantities or if there is a risk of aerosolization.

Step-by-Step Handling Procedure

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Powder Handling cluster_cleanup Cleanup & Disposal Prep 1. Assemble PPE & Engineering Controls Decontaminate 2. Decontaminate Work Area Prep->Decontaminate Gather 3. Gather All Materials Decontaminate->Gather Weigh 4. Weigh this compound in Containment Gather->Weigh Reconstitute 5. Reconstitute Powder Weigh->Reconstitute Label 6. Label and Seal Stock Solution Reconstitute->Label Clean 7. Decontaminate Equipment and Surfaces Label->Clean Dispose_Waste 8. Dispose of Contaminated Waste Properly Clean->Dispose_Waste Doff_PPE 9. Doff PPE Correctly Dispose_Waste->Doff_PPE Wash 10. Wash Hands Thoroughly Doff_PPE->Wash

Figure 2: Workflow for the safe handling of this compound powder.

  • Preparation:

    • Ensure the fume hood or containment unit is functioning correctly.

    • Don the required PPE as specified in section 4.1.

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, vortexer, etc.) within the containment area to minimize movement in and out of the hood.

  • Weighing and Reconstitution:

    • Carefully transfer the desired amount of this compound powder to a tared weigh boat using a dedicated spatula. Avoid any actions that could generate dust.

    • Record the weight.

    • To reconstitute, add the solvent to the vial containing the powder. Do not add the powder to the solvent, as this increases the risk of aerosolization.

    • Cap the vial securely and vortex until the powder is fully dissolved.

  • Cleanup and Waste Disposal:

    • All disposable items that have come into contact with this compound (gloves, weigh boats, bench paper, etc.) must be disposed of as hazardous chemical waste.

    • Decontaminate non-disposable equipment (like spatulas) with an appropriate solvent. The cleaning solvent should also be disposed of as hazardous waste.

    • Wipe down the work surface within the containment unit.

    • Remove PPE in the correct order to avoid self-contamination (outer gloves first, then face shield/goggles, lab coat, and finally inner gloves).

    • Wash hands thoroughly with soap and water after the procedure is complete.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound and ensure safety.

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsKeep container tightly sealed in a dry, well-ventilated area, away from light and ignition sources.[1]
In Solvent (DMSO) -80°CUp to 6 monthsPrepare fresh solutions as needed. Avoid repeated freeze-thaw cycles.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

IncidentFirst Aid / Spill Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with soap and water. Seek medical attention if irritation develops.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material. Carefully collect the material into a sealed container for hazardous waste disposal. Decontaminate the spill area.

This technical guide provides a framework for the safe handling of this compound powder. Researchers must combine this information with their institution's specific safety protocols and a thorough understanding of the experimental procedures being undertaken.

References

Navigating the Ambiguity of A6770: A Technical Guide to Its Solubility and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

A word of caution to the researcher: The identifier "A6770" presents a critical ambiguity in the scientific supply chain, referring to two distinct chemical entities depending on the vendor. This guide addresses both compounds, providing a comprehensive overview of their respective solubility profiles, experimental protocols, and mechanisms of action to prevent potential research discrepancies.

One compound, identified as This compound by Sigma-Aldrich, is Methotrexate hydrate , a widely known antifolate drug. The other, designated This compound by suppliers such as MedchemExpress and Cayman Chemical, is a potent inhibitor of sphingosine-1-phosphate (S1P) lyase . This document will henceforth distinguish between these two molecules to ensure clarity.

Section 1: this compound as Methotrexate Hydrate

Methotrexate is an antagonist of folic acid that is extensively used in the treatment of cancer and autoimmune diseases. Its mechanism of action centers on the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotide precursors for DNA and RNA.

Solubility Profile

The solubility of Methotrexate hydrate (this compound, Sigma-Aldrich) is qualitatively characterized as follows:

SolventSolubilityReference
WaterInsoluble
EthanolInsoluble
ChloroformInsoluble
EtherInsoluble
Mineral AcidsSoluble
Dilute Alkali Hydroxides and CarbonatesSoluble
Experimental Protocols

Preparation of Stock Solutions for Cell Culture:

For cell culture applications, a stock solution of Methotrexate hydrate can be prepared by following these steps:

  • Weigh a precise amount of Methotrexate hydrate powder.

  • Add a minimum amount of 1 M NaOH to dissolve the powder completely.

  • Dilute the resulting solution to the desired final concentration using a sterile saline solution or cell culture medium.

  • For storage, the diluted stock solution is stable at 4–8 °C for approximately one week and at –20 °C for about a month.

General Protocol for Equilibrium Solubility Determination:

While a specific, detailed experimental protocol for determining the solubility of Methotrexate hydrate was not found in the provided search results, a general procedure based on established methods can be outlined[1][2][3][4]:

  • Preparation of Solvent Media: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8) to mimic physiological conditions.

  • Addition of Compound: Add an excess amount of Methotrexate hydrate to a known volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved Methotrexate hydrate in the supernatant or filtrate using a suitable analytical method, such as UV/Vis spectroscopy or HPLC.

  • Data Analysis: Express the solubility in terms of mass per unit volume (e.g., mg/mL or µg/mL).

Signaling Pathway

The primary mechanism of action of Methotrexate is the inhibition of dihydrofolate reductase (DHFR), which is a key enzyme in the folate metabolic pathway. This pathway is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.

DHFR_Inhibition cluster_folate_pathway Folate Metabolism cluster_inhibition Inhibition Dihydrofolate Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR Purines_Pyrimidines Purines & Pyrimidines Tetrahydrofolate->Purines_Pyrimidines DNA_Synthesis DNA Synthesis Purines_Pyrimidines->DNA_Synthesis Methotrexate Methotrexate (this compound) Methotrexate->Dihydrofolate Inhibits

Mechanism of Methotrexate (this compound) Action.

Section 2: this compound as an S1P Lyase Inhibitor

This version of this compound is an orally active and potent inhibitor of sphingosine-1-phosphate (S1P) lyase (S1PL)[5]. S1PL is the enzyme responsible for the irreversible degradation of S1P, a critical signaling lipid involved in various cellular processes, including lymphocyte trafficking, endothelial barrier function, and cell survival.

Solubility Profile
Solvent/MethodNotesReference
GeneralPrepare fresh solutions for immediate use.[5]
PrecipitationUse heat and/or sonication to aid dissolution if precipitation occurs.[5]
Experimental Protocols

In Vivo Dissolution Methods:

The following are general guidelines for preparing this compound for in vivo experiments, as suggested by MedchemExpress[5]. The percentages indicate the volumetric ratio of the solvents in the final solution.

  • Method 1: A 10% DMSO and 90% corn oil solution.

  • Method 2: A 10% DMSO and 40% PEG300 solution, diluted to the final volume with 5% Tween-80 and 45% saline.

  • Method 3: A 1% DMSO and 99% corn oil solution.

Scintillation Proximity Assay for S1PL Activity:

A referenced method for assessing the activity of this compound is a scintillation proximity assay to measure changes in cellular dihydrosphingosine 1-phosphate ([3H]dhS1P) levels[5]. A general workflow for such an assay would involve:

  • Cell Culture: Culture cells (e.g., IT-79MTNC3 cells) under standard conditions[6].

  • Radiolabeling: Incubate the cells with a radiolabeled precursor, such as [3H]sphinganine, which can be metabolized to [3H]dhS1P.

  • Compound Treatment: Treat the cells with varying concentrations of this compound.

  • Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the radiolabeled sphingolipids.

  • Scintillation Counting: Add scintillation proximity beads that bind to the radiolabeled product. The proximity of the radiolabel to the beads results in a light signal that can be quantified to determine the amount of [3H]dhS1P.

  • Data Analysis: Calculate the EC50 value, which represents the concentration of this compound that causes a 50% increase in the [3H]dhS1P signal.

Signaling Pathway

This compound inhibits S1P lyase (S1PL), leading to an accumulation of S1P. S1P exerts its effects by binding to a family of G protein-coupled receptors (S1PR1-5). The degradation of S1P by S1PL is a crucial step in sphingolipid metabolism.

S1PL_Inhibition cluster_sphingolipid_metabolism Sphingolipid Metabolism cluster_inhibition Inhibition Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation SPHK SPHK S1P->Sphingosine Dephosphorylation S1PL S1PL Degradation_Products Degradation (Ethanolamine Phosphate + Hexadecenal) S1P->Degradation_Products Irreversible Cleavage A6770_S1PL This compound A6770_S1PL->S1PL Inhibits

Mechanism of S1P Lyase Inhibitor (this compound) Action.

References

A Comprehensive Technical Guide to the Stability and Storage of Methotrexate Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for methotrexate hydrate. Designed for researchers, scientists, and drug development professionals, this document consolidates critical information on the chemical and physical properties, degradation pathways, and optimal storage of this widely used therapeutic agent. All quantitative data is presented in clear, comparative tables, and key experimental protocols are detailed to support laboratory applications.

Chemical and Physical Properties of Methotrexate Hydrate

Methotrexate (MTX), chemically known as N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic acid, is a folate antagonist essential in the treatment of various cancers and autoimmune diseases.[1][2] It is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication. The hydrate form is commonly used in pharmaceutical preparations and research.

PropertyValueReference
Molecular Formula C20H22N8O5 · xH2O
Molecular Weight 454.44 g/mol (anhydrous basis)
Melting Point 185-204 °C, 195°C[1], 205 °C (decomposition)[1]
pKa Values ~3.8, 4.8, 5.6
Solubility Insoluble in water, ethanol, chloroform, and ether. Soluble in dilute solutions of mineral acids, alkali hydroxides, and carbonates. Soluble in DMSO (~3 mg/mL) and dimethylformamide (~14 mg/mL).[3]
Appearance Light yellow to yellow powder or crystals.[1]

Stability Profile of Methotrexate Hydrate

The stability of methotrexate hydrate is influenced by several factors, including temperature, pH, light, and the presence of other substances. Understanding these factors is critical for maintaining the drug's efficacy and safety.

Thermal Stability

Methotrexate hydrate exhibits good thermal stability at ambient and refrigerated temperatures. As a hydrate, it is stable up to 127 °C, and in its anhydrous form, up to 194 °C.[4] For long-term storage, the solid powder is best kept at -20°C, where it remains active for at least three years.

Table 1: Stability of Methotrexate Solutions at Various Temperatures

Solution/SolventConcentrationStorage TemperatureStability DurationReference
Stock solution in 1 M NaOH, diluted with saline or mediumNot specified4–8 °C~1 week
Stock solution in 1 M NaOH, diluted with saline or mediumNot specified–20 °C~1 month[5]
0.9% Sodium Chloride Injection0.2 mg/mL and 20 mg/mL25 °C (protected from light)28 days[6]
5% Dextrose Injection20 mg/mL25 °C (protected from light)28 days[6]
5% Dextrose Injection0.2 mg/mL25 °C (protected from light)3 days[6]
Whole Blood0.6 and 2.5 µg/mLRoom Temperature2 days[7]
Whole Blood0.6 and 2.5 µg/mL4 °C6 days[7]
Plasma0.6 and 2.5 µg/mL4 °C or Room TemperatureAt least 6 days[7]
Aqueous solution in PBS (pH 7.2)~1 mg/mLNot specifiedNot recommended for more than one day[3]
Multi-dose vials (with preservative) after first punctureNot specified2°C to 8°C30 days[8][9]
pH Stability

The pH of the solution significantly impacts the stability of methotrexate. It is generally more stable in neutral to slightly acidic conditions. Methotrexate is unstable in basic solutions. Hydrolysis to N10-Methylpteroylglutamic acid can occur at pH values above 7, particularly at elevated temperatures.[10] Conversely, in acidic solutions, it can undergo degradation to 4-amino-4-deoxy-10-methylpteroic acid (AMP).[11] Studies have shown that methotrexate has maximum stability around pH 7.0.[12][13]

Photostability

Methotrexate is sensitive to light and should be protected from it, especially during long-term storage.[1] Photolytic degradation can occur when aqueous solutions are exposed to fluorescent light, leading to the formation of products such as 2,4-diamino-6-pteridinecarbaldehyde, 2,4-diamino-6-pteridinecarboxylic acid, and p-aminobenzoylglutamic acid.[10] This degradation follows zero-order kinetics and can be catalyzed by bicarbonate ions.[10]

Degradation Pathways

The degradation of methotrexate can occur through hydrolysis and photolysis, leading to various degradation products. Understanding these pathways is crucial for identifying impurities and ensuring the quality of methotrexate formulations.

Hydrolytic Degradation

In alkaline solutions (pH > 7) and at elevated temperatures (e.g., 85°C), methotrexate primarily undergoes hydrolysis to form N10-Methylpteroylglutamic acid.[10] In acidic conditions, the main degradation product is 4-amino-4-deoxy-10-methylpteroic acid (AMP).[11]

Photolytic Degradation

Exposure to light, particularly UV radiation, can lead to the cleavage of the C9-N10 bond, resulting in the formation of 2,4-diamino-6-pteridine derivatives and p-aminobenzoylglutamic acid.[10][14] Other photoproducts can result from N-demethylation and oxidation of the glutamic acid moiety.[14][15]

G Simplified Methotrexate Degradation Pathways MTX Methotrexate Alkaline Alkaline Hydrolysis (pH > 7, Heat) MTX->Alkaline Acidic Acidic Hydrolysis (Acidic pH) MTX->Acidic Photo Photolysis (Light Exposure) MTX->Photo N10_Methyl N10-Methylpteroylglutamic Acid Alkaline->N10_Methyl AMP 4-amino-4-deoxy-10-methylpteroic acid (AMP) Acidic->AMP Pteridine 2,4-diamino-6-pteridine derivatives Photo->Pteridine PABA_Glu p-aminobenzoylglutamic acid Photo->PABA_Glu

Caption: Simplified degradation pathways of methotrexate.

Recommended Storage Conditions

Proper storage is paramount to maintaining the integrity of methotrexate hydrate.

Table 2: Recommended Storage Conditions for Methotrexate Hydrate

FormStorage TemperatureAdditional RecommendationsReference
Solid Powder (for R&D) –20 °CProtect from light for long-term storage.
Solid Powder (General) Room Temperature (<15°C) in a cool, dark place.Store under inert gas.
Pharmaceutical Vials (unopened) 20°C to 25°C (excursions permitted to 15°C to 30°C)Protect from light.[8]
Multi-dose Vials (after first puncture) 2°C to 8°CUse within 30 days. Protect from light.[8][9]
Stock Solutions (in 1M NaOH, diluted) 4–8 °CStable for about a week.
Stock Solutions (in 1M NaOH, diluted) –20 °CStable for about a month.[5]

Experimental Protocols for Stability Assessment

The stability of methotrexate is typically assessed using chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC).

Sample Preparation
  • Solid Drug: Accurately weigh and dissolve in a suitable solvent. For aqueous solutions, methotrexate is insoluble in water but soluble in dilute mineral acids or alkali hydroxides. A common practice for preparing stock solutions is to dissolve it in a minimal amount of 1 M NaOH and then dilute with saline or medium.[5]

  • Pharmaceutical Formulations: Dilute the formulation with a suitable solvent to a known concentration within the linear range of the analytical method.

  • Biological Samples (Plasma/Blood): Protein precipitation is often required. This can be achieved using methanol and acetonitrile.[16]

HPLC Method for Stability Indicating Assay

A stability-indicating HPLC method is one that can separate the active pharmaceutical ingredient from its degradation products.

Table 3: Example HPLC Parameters for Methotrexate Analysis

ParameterConditionReference
Column C18 reverse-phase column (e.g., Synergi Hydro-RP, 50 mm x 2.0 mm, 2.5 µm)[16]
Mobile Phase A mixture of acetonitrile and a buffer (e.g., potassium dihydrogen orthophosphate or ammonium formate). A common mobile phase is a mixture of acetonitrile and potassium dihydrogen orthophosphate (92:8) at pH 6.0.[17][18]
Flow Rate Typically 0.5 - 1.4 mL/min.[16][17]
Detection Wavelength UV detection at 303 nm or 372 nm is common.[17]
Column Temperature Often maintained at 40°C.[16]

Experimental Workflow for a Stability Study:

G General Workflow for a Methotrexate Stability Study cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Prep Prepare Methotrexate Solutions in desired matrix Store Store samples under specific conditions (Temp, pH, Light) Prep->Store Withdraw Withdraw samples at predetermined time points Store->Withdraw Analyze Analyze by Stability-Indicating HPLC Method Withdraw->Analyze Quantify Quantify Methotrexate and Degradation Products Analyze->Quantify Assess Assess Stability and Determine Shelf-life Quantify->Assess G Methotrexate's Inhibition of the Folate Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purine Purine Synthesis THF->Purine Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR->THF MTX Methotrexate MTX->DHFR DNA_RNA DNA and RNA Synthesis Purine->DNA_RNA Thymidylate->DNA_RNA

References

A6770 (Methotrexate Hydrate): A Technical Guide for Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of A6770 (Methotrexate Hydrate) for cancer cell line research. It covers the core mechanism of action, provides detailed experimental protocols, and presents key quantitative data to facilitate its application in a laboratory setting.

Core Mechanism of Action

This compound, a folate antagonist, is the hydrate form of Methotrexate (MTX). Its primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purine and pyrimidine nucleotides, which are the building blocks of DNA and RNA.[1][2] By blocking DHFR, Methotrexate depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis, repair, and cellular replication, ultimately causing cell cycle arrest and apoptosis.[3][4]

Methotrexate enters the cell primarily through the reduced folate carrier (RFC1) and, to a lesser extent, via the folate receptor.[5] Once inside the cell, it is converted to active methotrexate polyglutamates (MTXPGs) by the enzyme folylpolyglutamate synthetase (FPGS).[5] These polyglutamated forms are retained within the cell for a longer duration and exhibit a stronger inhibitory effect on DHFR and other folate-dependent enzymes like thymidylate synthase (TYMS) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICART).[5][6] The removal of the glutamate residues is catalyzed by γ-glutamyl hydrolase (GGH), and the drug is eventually effluxed from the cell by ATP-binding cassette (ABC) transporters.[5]

Quantitative Data: In Vitro Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for Methotrexate in various human cancer cell lines. It is important to note that these values can vary depending on the experimental conditions, such as the duration of drug exposure and the specific assay used.

Cell LineCancer TypeIC50 ValueExposure TimeReference
DaoyMedulloblastoma9.5 x 10⁻² µM6 days[7]
Saos-2Osteosarcoma3.5 x 10⁻² µM6 days[7]
HCT-116Colorectal Carcinoma2.3 µM12 hours[8][9]
HCT-116Colorectal Carcinoma0.37 µM24 hours[8][9]
HCT-116Colorectal Carcinoma0.15 µM48 hours[8][9]
A-549Lung Carcinoma0.10 µM48 hours[8][9]
HeLaCervical Cancer> 50 µM24 hours[10]
HeLaCervical Cancer3.20 ± 0.48 µM96 hours[11]
MCF-7Breast CancerNot specified48 hours[4][10]
SKOV-3Ovarian Adenocarcinoma40 µM (prominent inhibitory concentration)Not specified[12]

Signaling Pathway

The primary signaling pathway affected by this compound (Methotrexate) is the folate metabolic pathway, which is integral to nucleotide synthesis.

Methotrexate_Pathway MTX_ext Methotrexate (this compound) (extracellular) RFC1 Reduced Folate Carrier 1 (RFC1) MTX_ext->RFC1 Primary transport FR Folate Receptor MTX_ext->FR Secondary transport MTX_int Methotrexate (intracellular) RFC1->MTX_int FR->MTX_int FPGS Folylpolyglutamate Synthetase (FPGS) MTX_int->FPGS MTX_PG Methotrexate Polyglutamates (MTX-PGs) FPGS->MTX_PG GGH γ-Glutamyl Hydrolase (GGH) MTX_PG->GGH Degradation DHFR Dihydrofolate Reductase (DHFR) MTX_PG->DHFR Inhibition TYMS Thymidylate Synthase (TYMS) MTX_PG->TYMS Inhibition AICART AICART MTX_PG->AICART Inhibition GGH->MTX_int DHF Dihydrofolate (DHF) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Pyrimidine Synthesis THF->Nucleotide_Synthesis Cofactor DHFR->THF DNA_Synthesis DNA Synthesis & Repair Nucleotide_Synthesis->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Synthesis->Cell_Cycle_Arrest Inhibition leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Methotrexate's mechanism of action and its impact on the folate pathway.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the efficacy of this compound in cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies described for assessing the impact of Methotrexate on cell proliferation.[4][13]

Objective: To determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (Methotrexate Hydrate)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[4]

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium at desired concentrations.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard methods for detecting apoptosis.

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound (Methotrexate Hydrate)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is based on established methods for analyzing cell cycle distribution.[14][15]

Objective: To determine the effect of this compound on the cell cycle progression of cancer cells.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound (Methotrexate Hydrate)

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired duration.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the cells to remove the ethanol and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vitro anti-cancer effects of this compound.

Experimental_Workflow start Start: Select Cancer Cell Line cell_culture Cell Culture and Seeding start->cell_culture treatment Treat with this compound (Dose-Response & Time-Course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Determine IC50 Value viability_assay->ic50 apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (e.g., PI Staining) ic50->cell_cycle_assay data_analysis Data Analysis & Interpretation apoptosis_assay->data_analysis cell_cycle_assay->data_analysis end Conclusion on this compound Efficacy data_analysis->end

Caption: A generalized workflow for the in vitro assessment of this compound.

Logical Relationship of Effects

The inhibition of DHFR by this compound initiates a cascade of events leading to cell death. This logical progression is outlined below.

Logical_Relationship This compound This compound (Methotrexate) dhfr_inhibition DHFR Inhibition This compound->dhfr_inhibition thf_depletion THF Depletion dhfr_inhibition->thf_depletion nucleotide_inhibition Inhibition of Purine & Pyrimidine Synthesis thf_depletion->nucleotide_inhibition dna_synthesis_block DNA Synthesis Blockade nucleotide_inhibition->dna_synthesis_block s_phase_arrest S-Phase Arrest dna_synthesis_block->s_phase_arrest apoptosis Apoptosis s_phase_arrest->apoptosis

Caption: The causal chain from DHFR inhibition to apoptosis by this compound.

References

A6770 (Methotrexate): An In-depth Technical Guide to its Application in Folate Metabolism Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A6770, chemically known as Methotrexate (MTX), is a cornerstone tool for researchers investigating the intricacies of folate metabolism. As a potent antimetabolite and antifolate agent, MTX's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate pathway.[1][2] This inhibition disrupts the regeneration of tetrahydrofolate (THF), a vital one-carbon donor for the synthesis of nucleotides and amino acids, ultimately leading to the cessation of DNA synthesis, RNA synthesis, and protein synthesis.[1][2] This technical guide provides a comprehensive overview of this compound's use in studying folate metabolism, including its inhibitory kinetics, effects on various cell lines, and detailed experimental protocols.

Quantitative Data on this compound (Methotrexate) Inhibition

The efficacy of this compound as an inhibitor is quantified by various parameters, primarily its inhibition constant (Ki) against its target enzyme, DHFR, and its half-maximal inhibitory concentration (IC50) in cellular assays.

Table 1: Inhibitory Constant (Ki) of Methotrexate against Dihydrofolate Reductase (DHFR)
Enzyme SourceKi ValueNotes
Recombinant Human DHFR3.4 pMTightly bound conformer after initial association and isomerization.[3]
Recombinant Human DHFR210 pMInitial binding to the rHDHFR-NADPH complex.[3]
7-HydroxyMTX (metabolite)8.9 nMA major and weak inhibitor metabolite of MTX.[3]
Polyglutamated 7-HydroxyMTX9.9 nMPolyglutamation has little effect on the binding of this metabolite.[3]
Methotrexate Polyglutamate (MTX-PG)1.4 pMMajor metabolite with four additional glutamate residues.[3]
Table 2: IC50 Values of Methotrexate in Various Human Cancer Cell Lines
Cell LineCancer TypeIC50 ValueExposure Time
HTC-116Colorectal Cancer2.3 mM12 hours
HTC-116Colorectal Cancer0.37 mM24 hours
HTC-116Colorectal Cancer0.15 mM48 hours
A-549Lung Carcinoma0.10 mM48 hours
MDA-MB 231Breast Cancer5.06 x 10⁻⁷ MNot Specified
MCF-7Breast Cancer> 50 µg/mL24 hours
HeLaCervical Cancer> 50 µg/mL24 hours
Colon 26Mouse Colorectal Carcinoma31 nMNot Specified
DU-145Prostate Cancer23 nMNot Specified
DaoyMedulloblastoma9 nMNot Specified

Signaling Pathways and Mechanisms of Action

This compound's primary effect is on the folate metabolism pathway. By inhibiting DHFR, it disrupts the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), which is essential for the de novo synthesis of purines and thymidylate.

Folate_Metabolism_Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Serine -> Glycine Serine Serine Glycine Glycine Methylene_THF->DHF dUMP -> dTMP (Thymidylate Synthase) Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Purine_Synthesis Purine Synthesis Methylene_THF->Purine_Synthesis Methyl_THF->THF Homocysteine -> Methionine Homocysteine Homocysteine Methionine Methionine dUMP dUMP dTMP dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis This compound This compound (Methotrexate) DHFR Dihydrofolate Reductase (DHFR) This compound->DHFR Inhibition MTX_Metabolism MTX_ext Extracellular Methotrexate (this compound) MTX_int Intracellular Methotrexate MTX_ext->MTX_int Transport MTX_PG Methotrexate Polyglutamates (MTX-PGs) MTX_int->MTX_PG Glutamation Cellular_Efflux Cellular Efflux MTX_int->Cellular_Efflux MTX_PG->MTX_int Hydrolysis DHFR_inhibition DHFR Inhibition MTX_PG->DHFR_inhibition FPGS Folylpolyglutamate Synthetase (FPGS) GGH γ-Glutamyl Hydrolase (GGH) DHFR_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (DHFR, this compound, DHF, NADPH, Buffer) Start->Prepare_Reagents Setup_Reaction Set up Reaction in 96-well Plate (Buffer, DHFR, this compound/Vehicle) Prepare_Reagents->Setup_Reaction Initiate_Reaction Initiate Reaction (Add NADPH and DHF) Setup_Reaction->Initiate_Reaction Measure_Absorbance Kinetic Measurement (OD 340nm over time) Initiate_Reaction->Measure_Absorbance Analyze_Data Data Analysis (Calculate Velocity, % Inhibition, IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

A6770: An In-depth Technical Guide to its In Vitro and In Vivo Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro and in vivo studies on A6770 (1-[5-(hydroxymethyl)-1H-imidazol-2-yl]-ethanone), a potent and orally active inhibitor of sphingosine-1-phosphate (S1P) lyase (S1PL). This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the relevant biological pathways and workflows.

Core Concepts: Mechanism of Action

This compound is an inhibitor of sphingosine-1-phosphate lyase (S1PL), the enzyme responsible for the irreversible degradation of sphingosine-1-phosphate (S1P).[1] The inhibitory action of this compound is not direct; it requires intracellular phosphorylation to become an active inhibitor.[1][2] This phosphorylated form of this compound then directly inhibits S1PL.[1][2]

The inhibition of S1PL by this compound leads to the accumulation of S1P and its precursor, dihydrosphingosine-1-phosphate (dhS1P), within cells.[2][3] This accumulation of S1P, a critical signaling lipid, modulates the S1P receptor signaling pathways, which are involved in a variety of cellular processes, most notably lymphocyte trafficking.[4] The reduction of peripheral blood lymphocytes, or lymphopenia, is a key pharmacodynamic effect of S1PL inhibitors like this compound.[1][2]

It has been identified that this compound is a key metabolic intermediate of 2-acetyl-4-(tetrahydroxybutyl)imidazole (THI), a component of caramel food coloring that is known to cause lymphopenia.[2] Unlike THI, which does not inhibit S1PL in vitro, this compound demonstrates this activity both in vitro and in vivo, clarifying the mechanism behind THI-induced lymphopenia.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineAssayValueReference
EC50Not Specified[3H]dhS1P Accumulation30 - 200 µM[1][3]

Table 2: In Vivo Pharmacodynamic Effect of this compound in Rats

Dose (mg/kg, p.o.)Effect on Peripheral LymphocytesTime PointReference
1Reduction24 hours[1][2]
10Reduction24 hours[1][2]
100Reduction24 hours[1][2]

Signaling Pathways and Experimental Workflows

S1P Signaling Pathway and this compound's Point of Intervention

The diagram below illustrates the sphingolipid metabolic pathway and the central role of S1P signaling. This compound, after being phosphorylated, inhibits S1P lyase, leading to an accumulation of S1P, which then activates S1P receptors (S1PRs) on the cell surface. This activation triggers downstream signaling cascades that influence various cellular functions, including lymphocyte migration.

S1P_Signaling_Pathway cluster_Metabolism Sphingolipid Metabolism cluster_Signaling S1P Receptor Signaling Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) SphK->S1P S1PL S1P Lyase (S1PL) S1P->S1PL S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Activation Degradation Hexadecenal + Ethanolamine Phosphate S1PL->Degradation Downstream Downstream Signaling (e.g., PI3K, MAPK, Rac) S1PRs->Downstream Cellular_Response Cellular Responses (e.g., Lymphocyte Egress, Cell Survival, Proliferation) Downstream->Cellular_Response A6770_P This compound-Phosphate A6770_P->S1PL This compound This compound Phosphorylation Phosphorylation This compound->Phosphorylation Phosphorylation->A6770_P

Caption: this compound inhibits S1P degradation, increasing S1P levels and signaling.
Experimental Workflow: Scintillation Proximity Assay (SPA) for [3H]dhS1P Accumulation

This workflow outlines the key steps in the cell-based scintillation proximity assay used to quantify the inhibitory effect of this compound on S1P lyase activity by measuring the accumulation of [3H]dihydrosphingosine-1-phosphate.

SPA_Workflow start Start step1 Culture cells that endogenously express S1P lyase start->step1 step2 Label cells with [3H]dihydrosphingosine step1->step2 step3 Incubate cells with this compound at various concentrations step2->step3 step4 Cell lysis step3->step4 step5 Add uncoated yttrium silicate SPA beads to lysate step4->step5 step6 Beads selectively bind to [3H]dihydrosphingosine-1-phosphate step5->step6 step7 Measure proximity-induced scintillation signal step6->step7 end End step7->end

Caption: Workflow for measuring S1PL inhibition via SPA.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, based on the available literature.

In Vitro: [3H]dhS1P Accumulation Scintillation Proximity Assay

This protocol is adapted from the method described by Ohtoyo et al. (2016) in Lipids.[3]

Objective: To quantify the inhibitory effect of this compound on S1P lyase by measuring the accumulation of [3H]dihydrosphingosine-1-phosphate ([3H]dhS1P) in cultured cells.

Materials:

  • Cell line with endogenous S1P lyase expression.

  • Cell culture medium and supplements.

  • [3H]dihydrosphingosine.

  • This compound.

  • Cell lysis buffer.

  • Uncoated yttrium silicate Scintillation Proximity Assay (SPA) beads.

  • Microplate scintillation counter.

Procedure:

  • Cell Culture: Plate cells in a suitable multi-well plate and culture under standard conditions until they reach the desired confluency.

  • Metabolic Labeling: Remove the culture medium and add fresh medium containing [3H]dihydrosphingosine. Incubate the cells to allow for the uptake and metabolism of the labeled sphingosine precursor.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the labeling medium and add the medium containing the different concentrations of this compound to the cells. Include appropriate vehicle controls. Incubate for a specified period to allow for the inhibition of S1P lyase and the accumulation of [3H]dhS1P.

  • Cell Lysis: Aspirate the medium and wash the cells. Add cell lysis buffer to each well and incubate to ensure complete cell lysis and release of intracellular components.

  • SPA Bead Incubation: Add a suspension of uncoated yttrium silicate SPA beads to each well of the cell lysate. The beads will selectively bind to the phosphorylated [3H]dhS1P.

  • Signal Detection: Measure the scintillation signal using a microplate scintillation counter. The proximity of the bead-bound [3H]dhS1P to the scintillant within the beads generates a light signal that is proportional to the amount of [3H]dhS1P.

  • Data Analysis: Plot the scintillation counts against the concentration of this compound and fit the data to a dose-response curve to determine the EC50 value.

In Vivo: Lymphopenia Induction in Rats

This protocol is based on the study by Ohtoyo et al. (2016) in Cell Chemical Biology.[2]

Objective: To assess the in vivo pharmacodynamic effect of this compound by measuring the reduction in peripheral blood lymphocyte counts in rats.

Materials:

  • Male rats (strain to be specified, e.g., Sprague-Dawley).

  • This compound.

  • Vehicle for oral administration (e.g., 0.5% methylcellulose).

  • Equipment for oral gavage.

  • Anticoagulant (e.g., EDTA).

  • Automated hematology analyzer or hemocytometer for blood cell counting.

Procedure:

  • Animal Acclimatization: House male rats under standard laboratory conditions (controlled temperature, humidity, and light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Dosing: Prepare solutions of this compound at concentrations of 1, 10, and 100 mg/kg in the vehicle. Administer a single dose of the this compound solution or vehicle to the rats via oral gavage.

  • Blood Collection: At a predetermined time point post-dosing (e.g., 24 hours), collect blood samples from the rats into tubes containing an anticoagulant.

  • Lymphocyte Counting: Analyze the blood samples using an automated hematology analyzer to determine the total white blood cell count and the differential lymphocyte count. Alternatively, manual counting using a hemocytometer can be performed.

  • Data Analysis: Calculate the absolute lymphocyte count for each animal. Compare the lymphocyte counts in the this compound-treated groups to the vehicle-treated control group. Use appropriate statistical methods to determine the significance of any observed reductions in lymphocyte numbers.

Conclusion

This compound is a well-characterized S1P lyase inhibitor that demonstrates both in vitro and in vivo activity. Its mechanism of action, involving intracellular phosphorylation to an active inhibitor of S1PL, is clearly established. The resulting accumulation of S1P provides a strong rationale for its observed pharmacodynamic effect of inducing lymphopenia. The provided experimental protocols offer a foundation for researchers to further investigate the properties of this compound and other S1PL inhibitors. The visualization of the S1P signaling pathway and experimental workflows serves to contextualize the action of this compound within the broader biological system. This technical guide provides a solid starting point for scientists and professionals in the field of drug development interested in the therapeutic potential of targeting S1P metabolism.

References

A Comprehensive Technical Review of A6770: An Inhibitor of Sphingosine-1-Phosphate Lyase

Author: BenchChem Technical Support Team. Date: November 2025

An Important Clarification on the Identifier "A6770"

It is critical for the scientific community to be aware that the identifier "this compound" is utilized by different chemical suppliers to denote two distinct molecular entities. Several suppliers, including Sigma-Aldrich/Merck, list this compound as a product number for Methotrexate hydrate, a widely known dihydrofolate reductase inhibitor used in cancer therapy and for immunosuppression. In contrast, other suppliers such as Cayman Chemical and MedChemExpress, identify this compound as 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]-ethanone (CAS 1331754-16-5), a potent inhibitor of Sphingosine-1-phosphate (S1P) lyase (S1PL). This review will focus exclusively on the latter, a novel compound with significant research interest in the field of lipid signaling and immunology.

Introduction to this compound as a Sphingosine-1-Phosphate Lyase Inhibitor

This compound has been identified as an orally active and potent inhibitor of sphingosine-1-phosphate (S1P) lyase, the enzyme responsible for the irreversible degradation of the signaling lipid S1P.[1] By inhibiting S1PL, this compound leads to the accumulation of S1P in tissues, which can modulate the S1P receptor signaling pathways that are crucial for various physiological processes, most notably lymphocyte trafficking. Research has indicated that this compound is a key metabolic intermediate of 2-acetyl-4-(tetrahydroxybutyl)imidazole (THI), a component of caramel food coloring known to induce lymphopenia.[1] this compound itself is phosphorylated in vivo, and this phosphorylated form is what directly inhibits S1P lyase.[1]

Quantitative Data on this compound

The following tables summarize the available quantitative data for this compound from key publications.

Parameter Cell Line Condition Value Reference
EC50 for [3H]dhS1P accumulationIT-79MTNC3Normal<0.01 µMGlpBio
EC50 for [3H]dhS1P accumulationIT-79MTNC3+ Vitamin B6<100 µMGlpBio
EC50 for [3H]dhS1P increaseNot specifiedNormal30 to 200 µM[1]

dhS1P: Dihydrosphingosine-1-phosphate

In Vivo Study Parameter Species Dose Effect Reference
Peripheral Lymphocyte CountRat1, 10, 100 mg/kg (p.o.)Dose-dependent reduction[1]

Experimental Protocols

Scintillation Proximity Assay for S1P Lyase Activity

This assay is designed to measure the accumulation of a radiolabeled S1P lyase substrate, [3H]dihydrosphingosine-1-phosphate ([3H]dhS1P), in cells.

  • Cell Culture: IT-79MTNC3 cells, which endogenously express high levels of S1P lyase, are cultured in appropriate media.

  • Radiolabeling: Cells are incubated with [3H]sphinganine, which is metabolized intracellularly to [3H]dhS1P.

  • Treatment: The cells are then treated with varying concentrations of this compound.

  • Lipid Extraction: After the incubation period, intracellular lipids are extracted from the cells.

  • Scintillation Proximity Assay (SPA): The extracted lipids containing [3H]dhS1P are mixed with SPA beads that are coated with a scintillant and antibodies specific for S1P. When the radiolabeled dhS1P binds to the antibody-coated beads, the radioactivity excites the scintillant, producing light that can be quantified.

  • Data Analysis: The amount of light produced is proportional to the amount of [3H]dhS1P, and the EC50 value for this compound's inhibition of S1P lyase can be determined by plotting the light signal against the concentration of this compound.

In Vivo Lymphopenia Assessment in Rats

This protocol assesses the effect of this compound on peripheral lymphocyte counts in rats.

  • Animal Model: Male rats are used for the study.

  • Compound Administration: this compound is formulated for oral administration (p.o.) and given as a single dose at various concentrations (e.g., 1, 10, and 100 mg/kg).

  • Blood Collection: Blood samples are collected from the rats at specified time points after administration.

  • Lymphocyte Counting: The number of peripheral lymphocytes in the blood samples is counted using standard hematological techniques.

  • Data Analysis: The change in lymphocyte count is analyzed to determine the dose-dependent effect of this compound on inducing lymphopenia.

Signaling Pathways and Mechanism of Action

Sphingosine-1-phosphate is a critical signaling molecule that regulates a multitude of cellular processes by binding to a family of five G protein-coupled receptors (S1PR1-5). The concentration of S1P is tightly regulated by the balance between its synthesis by sphingosine kinases (SphK1 and SphK2) and its degradation. S1P lyase is the enzyme that irreversibly degrades S1P, thus playing a crucial role in controlling S1P levels. By inhibiting S1PL, this compound leads to an accumulation of intracellular S1P. This disrupts the S1P gradient between the inside and outside of cells, particularly in lymphoid tissues, which is essential for the egress of lymphocytes. The elevated intracellular S1P effectively traps lymphocytes in the lymph nodes, leading to a reduction in circulating lymphocytes (lymphopenia).

S1P_Metabolism_and_A6770_Inhibition cluster_synthesis S1P Synthesis cluster_degradation S1P Degradation Sphingosine Sphingosine S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation Degradation_Products Hexadecenal + Phosphoethanolamine S1P->Degradation_Products Irreversible Degradation S1PRs S1P Receptors (S1PR1-5) (on cell surface) S1P->S1PRs Extracellular Signaling SphK Sphingosine Kinases (SphK1, SphK2) SphK->Sphingosine S1PL S1P Lyase (S1PL) S1PL->S1P This compound This compound This compound->S1PL Inhibition Cellular_Response Cellular Responses (e.g., Lymphocyte Egress) S1PRs->Cellular_Response

Caption: S1P metabolism and the inhibitory action of this compound on S1P Lyase.

Logical Workflow for this compound's Effect on Lymphocyte Trafficking

The mechanism by which this compound induces lymphopenia can be visualized as a logical workflow. The inhibition of S1P lyase is the initial event that triggers a cascade of downstream effects, culminating in the reduction of circulating lymphocytes.

A6770_Workflow A6770_admin This compound Administration S1PL_inhibition Inhibition of S1P Lyase A6770_admin->S1PL_inhibition S1P_accumulation S1P Accumulation (intracellular) S1PL_inhibition->S1P_accumulation S1P_gradient_disruption Disruption of S1P Gradient (inside vs. outside cell) S1P_accumulation->S1P_gradient_disruption Lymphocyte_egress_inhibition Inhibition of Lymphocyte Egress from Lymph Nodes S1P_gradient_disruption->Lymphocyte_egress_inhibition Lymphopenia Lymphopenia (Reduced Circulating Lymphocytes) Lymphocyte_egress_inhibition->Lymphopenia

Caption: Workflow of this compound-induced lymphopenia.

Conclusion and Future Directions

This compound represents a significant tool for studying the physiological roles of the S1P signaling pathway. Its ability to potently inhibit S1P lyase and consequently modulate lymphocyte trafficking highlights its potential as a lead compound for the development of new immunomodulatory drugs. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its potential therapeutic applications in autoimmune diseases and other conditions where lymphocyte modulation is beneficial. The clear distinction of this compound (CAS 1331754-16-5) from the product identifier for Methotrexate is crucial for the accurate progression of research in this area.

References

Methodological & Application

Application Notes and Protocols for A6770, a Sphingosine-1-Phosphate (S1P) Lyase Inhibitor, in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

A6770 is a potent, orally active inhibitor of sphingosine-1-phosphate (S1P) lyase (S1PL), the enzyme responsible for the irreversible degradation of S1P.[1] By inhibiting S1PL, this compound leads to the accumulation of S1P and its precursor, dihydrosphingosine 1-phosphate (dhS1P), within cells.[1] S1P is a critical signaling sphingolipid involved in a multitude of cellular processes, including cell proliferation, survival, migration, and immune cell trafficking. Dysregulation of the S1P signaling pathway is implicated in various diseases, including autoimmune disorders and cancer. These application notes provide detailed protocols for utilizing this compound to study its effects on cancer cell viability and downstream signaling pathways.

Principle of Action:

This compound functions by being phosphorylated intracellularly, with the resulting phosphorylated form directly inhibiting S1P lyase.[1] This inhibition blocks the breakdown of S1P, thereby increasing its intracellular concentration and modulating the activity of S1P receptors and other downstream effectors. The PI3K/Akt pathway is a key signaling cascade that can be influenced by S1P signaling, playing a crucial role in cell growth, proliferation, and survival.[2][3] The protocols described below are designed to assess the impact of this compound on cancer cell proliferation and its ability to modulate the phosphorylation state of Akt, a central component of the PI3K/Akt pathway.[2][4]

Data Presentation

The following tables summarize typical quantitative data obtained from experiments using this compound on various cancer cell lines.

Table 1: IC50 Values for this compound in Cancer Cell Lines (72-hour treatment)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast25.5
A549Lung42.1
U87-MGGlioblastoma18.9
PC-3Prostate33.7

Table 2: Effect of this compound on Akt Phosphorylation in U87-MG Cells (6-hour treatment)

TreatmentConcentration (µM)p-Akt (Ser473) / Total Akt Ratio (Normalized to Control)
Vehicle Control (DMSO)-1.00
This compound100.65
This compound250.32
This compound500.15

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the measurement of cell viability based on the metabolic activity of cells, which is a common method to determine the cytotoxic effects of a compound.[3]

Materials:

  • Cancer cell line of interest (e.g., U87-MG)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO, store at -20°C)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[2] Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a no-cell blank control.[3]

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3] Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 2: Western Blotting for Akt Phosphorylation

This protocol describes the detection of phosphorylated Akt (p-Akt) at Serine 473 by Western blotting to assess the inhibition of the PI3K/Akt signaling pathway.[2][4]

Materials:

  • Cancer cell line of interest (e.g., U87-MG)

  • 6-well tissue culture plates

  • This compound stock solution (10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-p-Akt (Ser473) and Rabbit anti-total Akt

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and culture until they reach 70-80% confluency.[2]

  • Serum Starvation (Optional): To reduce basal PI3K activity, serum-starve the cells for 3-4 hours if necessary.[2]

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound or a vehicle control for the desired time (e.g., 6 hours).

  • Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them with an appropriate volume of ice-cold lysis buffer.[2] Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.[2]

  • Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[2] Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5][6]

    • Incubate the membrane with the primary antibody (anti-p-Akt or anti-total Akt) overnight at 4°C, diluted in 5% BSA/TBST.[7]

    • Wash the membrane three times with TBST.[7]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the extent of pathway inhibition.

Mandatory Visualizations

G cluster_0 Mechanism of this compound Action S1P Sphingosine-1-Phosphate (S1P) S1PL S1P Lyase (S1PL) S1P->S1PL Substrate Degradation Degradation Products S1PL->Degradation Catalyzes This compound This compound This compound->S1PL Inhibits

Caption: Mechanism of this compound inhibiting S1P Lyase.

G cluster_workflow Experimental Workflow: Cell Viability Assay A 1. Seed Cells (96-well plate) B 2. Overnight Incubation (37°C, 5% CO2) A->B C 3. Treat with this compound (Serial Dilutions) B->C D 4. Incubate (72 hours) C->D E 5. Add MTT Reagent (3-4 hours) D->E F 6. Solubilize with DMSO E->F G 7. Read Absorbance (570 nm) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: Workflow for the this compound cell viability assay.

References

Application Notes and Protocols: Preparation of A6770 (Methotrexate Hydrate) Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

A6770, identified as Methotrexate hydrate, is a potent inhibitor of dihydrofolate reductase (DHFR)[1]. This inhibition disrupts the synthesis of DNA, RNA, and proteins, making it a cornerstone of cancer chemotherapy and a valuable tool in biomedical research. This document provides a detailed protocol for the preparation of this compound stock solutions for research use.

Quantitative Data Summary

A comprehensive summary of the physicochemical properties of this compound (Methotrexate hydrate) is presented in the table below for easy reference.

PropertyValueReference
Product Name Methotrexate hydrate[1]
Catalog Number This compound[1][2]
CAS Number 133073-73-1[1]
Molecular Formula C₂₀H₂₂N₈O₅ · xH₂O[1]
Molecular Weight 454.44 g/mol (anhydrous basis)[1]
Appearance Yellow to orange powder
Solubility Insoluble in water, ethanol, chloroform, and ether. Soluble in dilute solutions of mineral acids, alkali hydroxides, and carbonates. Also soluble in anhydrous DMSO (90 mg/mL) and 1M Ammonium hydroxide (50 mg/mL).[1][2]
Storage Temperature -20°C[1]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound (Methotrexate hydrate) for in vitro cell culture experiments.

3.1. Materials

  • This compound (Methotrexate hydrate) powder (e.g., Sigma-Aldrich this compound)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Sterile saline solution or cell culture medium

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Laminar flow hood

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

3.2. Procedure

  • Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.

  • Weighing: Carefully weigh the desired amount of this compound powder. For example, to prepare a 10 mM stock solution, weigh out 4.54 mg of this compound (anhydrous basis).

  • Initial Dissolution:

    • Add the weighed this compound powder to a sterile conical tube.

    • Add a minimal amount of 1 M NaOH dropwise to the powder. Gently swirl the tube to facilitate dissolution. Use the smallest volume of NaOH necessary to dissolve the powder completely.

  • Dilution:

    • Once the this compound is fully dissolved, add sterile saline or cell culture medium to reach the desired final concentration. For a 10 mM stock, if you used 100 µL of 1 M NaOH, you would add 890 µL of saline or medium to reach a final volume of 1 mL.

    • Gently vortex the solution to ensure it is homogenous.

  • Sterilization:

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage (stable for about a month) or at 4-8°C for short-term use (stable for about a week)[1]. Protect from light for long-term storage[1].

Visualization of Experimental Workflow and Signaling Pathway

4.1. Experimental Workflow for this compound Stock Solution Preparation

G Figure 1. Workflow for this compound Stock Solution Preparation A Weigh this compound Powder B Add minimal 1M NaOH A->B C Dilute with Saline/Medium B->C D Sterile Filtration (0.22 µm) C->D E Aliquot and Store D->E

Figure 1. Workflow for this compound Stock Solution Preparation

4.2. Signaling Pathway of this compound (Methotrexate)

G Figure 2. This compound (Methotrexate) Signaling Pathway This compound This compound (Methotrexate) DHFR Dihydrofolate Reductase (DHFR) This compound->DHFR inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR TS Thymidylate Synthase THF->TS Purines Purine Synthesis THF->Purines dNTPs dNTP Synthesis TS->dNTPs DNA DNA Synthesis & Repair dNTPs->DNA Purines->DNA

Figure 2. This compound (Methotrexate) Signaling Pathway

References

Application Notes and Protocols for DHFR Inhibition Assay Using A6770 (Methotrexate)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis, repair, and cellular replication.[1][2] The inhibition of DHFR disrupts these processes, leading to cell death, particularly in rapidly dividing cells. This makes DHFR a significant therapeutic target for anticancer and antimicrobial drugs.[3][4][5]

A6770 is the catalog number for Methotrexate (MTX), a potent and widely studied competitive inhibitor of DHFR.[3][6] MTX binds tightly to the active site of DHFR, preventing the binding of the natural substrate, DHF.[1] This application note provides a comprehensive protocol for conducting a DHFR inhibition assay using this compound (Methotrexate) to screen for and characterize potential DHFR inhibitors.

Principle of the Assay

The DHFR inhibition assay is a spectrophotometric method that measures the activity of the DHFR enzyme. The assay monitors the decrease in absorbance at 340 nm, which is a result of the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[3][7] In the presence of an inhibitor like Methotrexate (this compound), the rate of NADPH oxidation decreases, leading to a slower reduction in absorbance. The level of inhibition is directly proportional to the concentration of the inhibitor.

Quantitative Data Summary

The following tables summarize typical concentrations and parameters for a DHFR inhibition assay. These values are derived from various commercially available assay kits and published literature.

Table 1: Reagent and Compound Concentrations

ComponentStock ConcentrationWorking ConcentrationNotes
DHFR EnzymeVaries (e.g., 0.1 unit)10-30 µl of stock per 1 ml reactionThe optimal concentration should be determined empirically to achieve a linear reaction rate.[3]
Dihydrofolic Acid (DHF)10 mM60-100 µMPrepare fresh from a stock solution.[3][8]
NADPH10-20 mM100-200 µMPrepare fresh and protect from light.[3][9]
Methotrexate (this compound)10 mM5-50 nM for supplied DHFRThe IC50 value can vary depending on the specific enzyme and assay conditions.[3]
Assay Buffer10x1xTypically contains a buffering agent (e.g., Tris-HCl) at a physiological pH (e.g., 7.5).[3][10]

Table 2: Typical Assay Parameters

ParameterValue
Wavelength for Absorbance Reading340 nm
Assay Temperature22-25 °C
Assay Format96-well clear flat-bottom plate or quartz cuvette
Measurement ModeKinetic
Assay Duration2.5 - 20 minutes

Experimental Protocols

This section provides a detailed methodology for performing a DHFR inhibition assay in a 96-well plate format.

Reagent Preparation
  • DHFR Assay Buffer (1x): Dilute the 10x Assay Buffer ten-fold with ultrapure water. For example, add 5 ml of 10x Assay Buffer to 45 ml of water. Keep at room temperature.[3]

  • Dihydrofolic Acid (DHF) Stock Solution (10 mM): Prepare by dissolving 10 mg of DHF in 2.2 ml of 1x Assay Buffer. Mix well, aliquot, and store at -20°C for up to 5 days. Discard unused thawed solutions.[3]

  • NADPH Stock Solution (10 mM): Prepare a suspension buffer by adding 0.2 ml of 10x Assay Buffer to 9.8 ml of water. Add 3 ml of this suspension buffer to a 25 mg vial of NADPH. Aliquot and store at -20°C. Keep on ice while in use.[3]

  • Methotrexate (this compound) Stock Solution (10 mM): Prepare a stock solution and dilute it further to create a working stock for serial dilutions. For inhibitor screening, a 100-fold dilution of the stock is often recommended as a starting point.[11][12]

  • DHFR Enzyme Solution: Dilute the DHFR enzyme stock in 1x Assay Buffer to a concentration that yields a linear decrease in absorbance at 340 nm over the desired time course. The optimal dilution should be determined experimentally.[3]

Assay Procedure
  • Plate Setup: Assign wells for Blank (no enzyme), Enzyme Control (EC, no inhibitor), Inhibitor Control (IC, with this compound), and Test Compounds (at various concentrations).

  • Inhibitor/Control Addition: Add 2 µl of the appropriate inhibitor solution (this compound or test compound) or solvent control to the designated wells.[11][12]

  • Enzyme Addition: Add the diluted DHFR enzyme solution to all wells except the Blank.

  • NADPH Addition: Prepare a working solution of NADPH by diluting the stock solution in 1x Assay Buffer. Add the diluted NADPH to all wells. The final concentration should be in the range of 100-200 µM.[3][9]

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation: Prepare a working solution of DHF by diluting the stock solution in 1x Assay Buffer. Add the diluted DHF to all wells to start the reaction. The final concentration should be in the range of 60-100 µM.[3][8]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 15-30 seconds for 2.5 to 20 minutes at room temperature.[3][7]

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_EC - V_inhibitor) / V_EC] * 100 Where V_EC is the rate of the enzyme control and V_inhibitor is the rate in the presence of the inhibitor.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Visualizations

DHFR Inhibition Signaling Pathway

DHFR_Inhibition_Pathway cluster_folate_pathway Folate Metabolism cluster_inhibition Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR DHFR_node DHFR Purines Purines THF->Purines Thymidylate Thymidylate THF->Thymidylate DNA DNA Synthesis Purines->DNA Thymidylate->DNA This compound This compound (Methotrexate) This compound->DHFR_node Inhibits

Caption: Mechanism of DHFR inhibition by this compound (Methotrexate).

Experimental Workflow for DHFR Inhibition Assay

DHFR_Assay_Workflow start Start reagent_prep Reagent Preparation (Buffer, DHF, NADPH, this compound, DHFR) start->reagent_prep plate_setup Plate Setup (Blank, EC, IC, Test Compounds) reagent_prep->plate_setup inhibitor_add Add Inhibitor/Control plate_setup->inhibitor_add enzyme_add Add DHFR Enzyme inhibitor_add->enzyme_add nadph_add Add NADPH enzyme_add->nadph_add pre_incubation Pre-incubate (10-15 min) nadph_add->pre_incubation reaction_start Initiate Reaction with DHF pre_incubation->reaction_start measurement Kinetic Measurement (Absorbance at 340 nm) reaction_start->measurement data_analysis Data Analysis (% Inhibition, IC50) measurement->data_analysis end End data_analysis->end

Caption: Workflow for a 96-well plate-based DHFR inhibition assay.

References

Application Notes and Protocols for Utilizing A6770 (Methotrexate) in Protein Expression Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A6770, chemically known as Methotrexate hydrate, is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2] In the realm of biotechnology and drug development, this characteristic is harnessed in a powerful technique for enhancing recombinant protein expression in mammalian cell lines, particularly in Chinese Hamster Ovary (CHO) cells. The DHFR/Methotrexate (MTX) selection system is a widely used method for the development of stable, high-producing cell lines for therapeutic proteins and other biologics.[3]

The principle of this system lies in the use of a DHFR-deficient host cell line, which is co-transfected with a vector carrying the gene of interest (GOI) and a functional DHFR gene. In a selection medium lacking nucleotides, only the cells that have successfully integrated the plasmid can survive. Subsequent exposure to increasing concentrations of Methotrexate creates a selective pressure where cells amplify the genomic region containing the DHFR gene to overcome the enzymatic inhibition. As the GOI is physically linked to the DHFR gene, it is co-amplified, leading to a significant increase in the expression of the desired recombinant protein.[1][4]

These application notes provide a comprehensive overview of the mechanism, protocols, and expected outcomes when using this compound in protein expression systems.

Mechanism of Action in Protein Expression

The utility of this compound in protein expression is not based on direct enhancement of transcription or translation but rather on a selection and gene amplification strategy. The process can be summarized as follows:

  • Host Cell Line: A DHFR-deficient CHO cell line (e.g., CHO-DG44 or CHO DXB11) is used. These cells are auxotrophic for glycine, hypoxanthine, and thymidine and cannot survive in a nucleoside-free medium.[5]

  • Transfection: The cells are transfected with an expression vector containing the gene of interest (GOI) and a functional DHFR gene.

  • Initial Selection: Transfected cells are grown in a medium lacking hypoxanthine and thymidine. Only cells that have successfully integrated the vector and express the DHFR gene will survive.[6]

  • This compound (Methotrexate) Addition and Gene Amplification: Methotrexate is introduced into the culture medium at a low concentration. As a competitive inhibitor of DHFR, it blocks the synthesis of tetrahydrofolate, a crucial cofactor for nucleotide synthesis.[7] To survive this selective pressure, the cells amplify the number of copies of the DHFR gene. Due to the co-transfection, the linked GOI is also amplified.[5]

  • Stepwise Increase in this compound Concentration: The concentration of Methotrexate is gradually increased in a stepwise manner. With each increase, only the cells that have further amplified the DHFR gene and the GOI can survive, leading to the selection of a population of cells with very high copy numbers of the GOI.[1]

  • Isolation of High-Producing Clones: Finally, single-cell cloning is performed to isolate stable clones that exhibit the highest levels of recombinant protein expression.[6]

Quantitative Data on Protein Expression Enhancement

The DHFR/A6770 system can lead to a substantial increase in recombinant protein yields. The level of enhancement is dependent on the protein being expressed, the host cell line, and the specific amplification strategy. Below are examples of reported increases in protein production following this compound-mediated gene amplification.

Recombinant ProteinHost Cell LineThis compound (MTX) ConcentrationFold Increase in Expression / Final TiterReference
Erythropoietin (EPO)CHO-DG44200 nM15.0 mg/L[4]
Erythropoietin (EPO)CHO-DG444000 nM170.0 mg/L[4]
Enhanced Green Fluorescent Protein (EGFP)DHFR-knockout CHO-K1200 nM3.6-fold increase in EGFP expression[2][8]
Monoclonal Antibody (mAb)DHFR-knockout CHO-K1200 nM2.8-fold increase in specific productivity (up to 11.0 pcd)[2][8]
Monoclonal Antibody (IgG)CHO-DG442000 nMFrom 1 mg/L to 140 mg/L[9]
Monoclonal Antibody (IgG)CHO-DG44Stepwise to 2000 nMUp to 190 mg/L[9]

Experimental Workflow and Protocols

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for generating high-producing stable cell lines using the DHFR/A6770 gene amplification system.

DHFR_A6770_Workflow cluster_setup Phase 1: Vector Construction and Transfection cluster_selection Phase 2: Selection and Pool Generation cluster_amplification Phase 3: Gene Amplification with this compound cluster_cloning Phase 4: Isolation and Characterization Vector Expression Vector (GOI + DHFR gene) Transfection Transfection Vector->Transfection HostCells DHFR-deficient CHO Cells HostCells->Transfection InitialSelection Initial Selection (Nucleoside-free medium) Transfection->InitialSelection 2-3 days post-transfection StablePool Generation of Stable Cell Pool InitialSelection->StablePool ~2 weeks MTX_Step1 Low Conc. This compound (e.g., 5-20 nM) StablePool->MTX_Step1 MTX_Stepwise Stepwise Increase in This compound Concentration (e.g., up to 1-4 µM) MTX_Step1->MTX_Stepwise Multiple rounds ~1-2 months per round AmplifiedPool Amplified Cell Pool MTX_Stepwise->AmplifiedPool SingleCellCloning Single-Cell Cloning (e.g., Limiting Dilution) AmplifiedPool->SingleCellCloning Screening Screening and Selection of High-Producing Clones SingleCellCloning->Screening Analyze protein expression MasterCellBank Master Cell Bank Generation Screening->MasterCellBank

Workflow for DHFR/A6770 Gene Amplification.
Detailed Experimental Protocol

This protocol provides a general guideline for the DHFR/A6770-mediated gene amplification in CHO-DG44 cells. The optimal concentrations of this compound and incubation times may vary depending on the expression construct and cell line characteristics and should be empirically determined.[5]

Materials:

  • DHFR-deficient CHO cells (e.g., CHO-DG44)

  • Expression vector containing the GOI and a functional murine DHFR gene

  • Complete growth medium (e.g., DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, hypoxanthine, and thymidine)

  • Selection medium (Complete growth medium without hypoxanthine and thymidine)

  • This compound (Methotrexate) stock solution (e.g., 10 mM in DMSO, sterile filtered)

  • Transfection reagent

  • Culture vessels (flasks, plates)

Procedure:

  • Cell Culture and Transfection:

    • Culture DHFR-deficient CHO cells in complete growth medium.

    • The day before transfection, seed the cells to achieve 70-90% confluency on the day of transfection.

    • Transfect the cells with the expression vector using a suitable transfection method (e.g., lipofection or electroporation) according to the manufacturer's protocol.

  • Initial Selection of Transfectants:

    • 48-72 hours post-transfection, split the cells into selection medium. The split ratio may range from 1:10 to 1:20 depending on transfection efficiency.

    • Culture the cells for 10-14 days, replacing the selection medium every 3-4 days, until distinct colonies of surviving cells appear.

    • Pool the resistant colonies to generate a stable cell pool.

  • Gene Amplification with this compound (Methotrexate):

    • Expand the stable cell pool in selection medium.

    • Initiate the amplification by adding a low concentration of this compound to the selection medium (e.g., 5 nM or 20 nM).[10]

    • Culture the cells until they recover and reach a high viability and normal growth rate. This may take 1-3 weeks.

    • Once the cells have adapted, increase the this compound concentration by 2- to 4-fold (e.g., to 40 nM, then 160 nM, and so on).[10]

    • Repeat this stepwise selection until the desired level of this compound resistance is achieved (e.g., up to 1-4 µM).[1] At each stage, cryopreserve cells as a backup.

    • It is advisable to amplify at least six independent stable transfectants or pools simultaneously, as amplification efficiency can vary.[10]

  • Isolation of High-Producing Clones:

    • Once the desired level of amplification is reached, isolate single clones from the amplified pool using methods such as limiting dilution or single-cell sorting.

    • Expand the individual clones and screen for recombinant protein expression levels using methods like ELISA or Western blotting.

    • Select the top-producing clones for further characterization, including stability of expression over time.

  • Master Cell Bank Generation:

    • Expand the highest-producing and most stable clone to generate a Master Cell Bank (MCB) for long-term storage and future protein production.

Signaling Pathways and Logical Relationships

The primary mechanism of this compound in this system is not the modulation of intracellular signaling pathways to boost protein expression, but rather a logical process of selection and survival. The following diagram illustrates the logical relationship between this compound, DHFR, and gene amplification.

A6770_Mechanism This compound This compound (Methotrexate) DHFR DHFR Enzyme This compound->DHFR Inhibits Cell_Survival Cell Survival in Selection Medium This compound->Cell_Survival Prevents (indirectly) Nucleotide_Synthesis Nucleotide Synthesis DHFR->Nucleotide_Synthesis Catalyzes Nucleotide_Synthesis->Cell_Survival Required for Gene_Amplification Amplification of DHFR Gene Locus Cell_Survival->Gene_Amplification Drives (as a resistance mechanism) Gene_Amplification->DHFR Increases amount of GOI_Amplification Co-amplification of Gene of Interest (GOI) Gene_Amplification->GOI_Amplification Leads to Protein_Expression Increased Recombinant Protein Expression GOI_Amplification->Protein_Expression Results in

Logical pathway of this compound-induced gene amplification.

Conclusion

The use of this compound (Methotrexate) in conjunction with a DHFR-based selection system is a robust and effective method for the generation of high-producing mammalian cell lines for recombinant protein manufacturing. While the process can be time-consuming, the potential for significant increases in protein yield makes it an invaluable tool for researchers and professionals in the field of drug development and biotechnology. Careful optimization of this compound concentrations and a systematic approach to clone selection are critical for the successful implementation of this technique.

References

Application Notes and Protocols for Hybridoma Selection

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Application of Selective Media in Hybridoma Technology

For: Researchers, scientists, and drug development professionals.

Introduction

The generation of monoclonal antibodies using hybridoma technology is a cornerstone of biotechnology, enabling the development of highly specific therapeutic and diagnostic agents. A critical step in this process is the selective growth of fused hybridoma cells while eliminating unfused myeloma cells and antibody-secreting B cells. This is typically achieved by using a specialized selection medium. While the query specified "A6770," extensive searches did not yield specific information on a product or reagent with this designation for hybridoma selection. Therefore, this document details the principles and protocols for the widely established and validated method of hybridoma selection using HAT (Hypoxanthine-Aminopterin-Thymidine) medium.

Principle of HAT Selection

The selection of hybridoma cells in HAT medium is based on the differential ability of fused and unfused cells to survive in the presence of aminopterin, a drug that blocks the de novo nucleotide synthesis pathway.

  • Myeloma Cells: The myeloma cell line used for fusion (e.g., NS-1, NS-0, Sp2/0) is genetically deficient in the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), which is essential for the nucleotide salvage pathway. These cells normally survive by using the de novo synthesis pathway.

  • B Cells: B cells isolated from the spleen of an immunized animal have a functional HGPRT enzyme but have a limited lifespan in culture.

  • Hybridoma Cells: Successfully fused hybridoma cells inherit immortality from the myeloma parent and a functional HGPRT gene from the B cell parent.

Aminopterin in the HAT medium blocks the de novo pathway in all cells. Consequently:

  • Unfused myeloma cells, lacking a functional HGPRT, cannot utilize the salvage pathway and will die.[1][2]

  • Unfused B cells will naturally die off within a few days due to their limited lifespan in culture.[2][3]

  • Only the hybridoma cells, with both immortality and a functional HGPRT, can utilize the salvage pathway by incorporating the hypoxanthine and thymidine from the HAT medium to synthesize nucleotides and proliferate.[2]

Signaling Pathways in Myeloma and Hybridoma Cells

While a specific signaling pathway for a compound designated "this compound" cannot be described, the survival and proliferation of myeloma and hybridoma cells are governed by complex signaling networks. For instance, pathways like the Hedgehog signaling pathway have been implicated in the proliferation and drug resistance of multiple myeloma cells.[4] Cytokines such as IL-6 are also crucial for the growth of myeloma cells.[4] The inhibition of specific survival pathways is a key strategy in developing anti-myeloma therapies.

cluster_DeNovo De Novo Pathway cluster_Salvage Salvage Pathway Precursors Precursors Nucleotides_DN Nucleotides_DN Precursors->Nucleotides_DN Multiple Steps DNA_Synthesis DNA_Synthesis Nucleotides_DN->DNA_Synthesis Hypoxanthine Hypoxanthine Nucleotides_S Nucleotides_S Hypoxanthine->Nucleotides_S HGPRT Nucleotides_S->DNA_Synthesis Aminopterin Aminopterin Aminopterin->Nucleotides_DN Inhibits Cell_Proliferation Cell_Proliferation DNA_Synthesis->Cell_Proliferation

Mechanism of HAT Selection in Hybridoma Technology.

Experimental Protocols

The following protocols provide a generalized workflow for the generation and selection of hybridoma cells.

Immunization of Mice

The goal of immunization is to elicit a strong humoral immune response against the antigen of interest.

Materials:

  • Antigen of interest

  • Adjuvant (e.g., Complete Freund's Adjuvant, Incomplete Freund's Adjuvant)

  • Syringes and needles

  • Mice (e.g., BALB/c)

Protocol:

  • Prepare the antigen-adjuvant emulsion. For the primary immunization, emulsify the antigen with Complete Freund's Adjuvant.[5]

  • Inject the mouse with the antigen emulsion (typically 10-50 µg of antigen) via the intraperitoneal (IP) route.[5]

  • Boost the mouse with the antigen in Incomplete Freund's Adjuvant 2-3 weeks after the primary immunization. Repeat boosts every 2-3 weeks.

  • Three days prior to fusion, administer a final boost of the antigen in saline or PBS without adjuvant, typically via the IP or intravenous (IV) route.[6]

Cell Fusion

This protocol describes the fusion of myeloma cells with splenocytes from the immunized mouse using polyethylene glycol (PEG).

Materials:

  • Myeloma cells (e.g., Sp2/0-Ag14, P3X63Ag8.653)

  • Spleen from immunized mouse

  • Serum-free medium (e.g., RPMI-1640)

  • Polyethylene glycol (PEG), 50% (w/v)

  • HAT medium

  • HT medium

  • 96-well cell culture plates

Protocol:

  • Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.

  • Culture the myeloma cells to ensure they are in the logarithmic growth phase on the day of fusion.

  • Combine the splenocytes and myeloma cells at a ratio of 5:1 to 10:1 in a sterile centrifuge tube.[3][6]

  • Wash the cell mixture with serum-free medium and pellet the cells by centrifugation (e.g., 200 x g for 5-10 minutes).[5][7]

  • Carefully remove the supernatant and gently loosen the cell pellet.

  • Slowly add 1 mL of pre-warmed 50% PEG dropwise to the cell pellet over 1 minute while gently swirling the tube to initiate fusion.[6]

  • Slowly add serum-free medium to dilute the PEG, starting with 1 mL over the first minute, followed by several more milliliters over the next few minutes.

  • Centrifuge the cells, discard the supernatant, and gently resuspend the cell pellet in HAT medium.

  • Distribute the cell suspension into 96-well plates. Feeder cells (e.g., mouse peritoneal macrophages) can be added to support hybridoma growth.[7]

  • Incubate the plates at 37°C in a humidified incubator with 5% CO2.

cluster_Preparation Cell Preparation cluster_Fusion Fusion & Selection Immunized_Mouse Immunized_Mouse Splenocytes Splenocytes Immunized_Mouse->Splenocytes Mix_Cells Mix Splenocytes & Myeloma Cells Splenocytes->Mix_Cells Myeloma_Culture Myeloma_Culture Myeloma_Cells Myeloma_Cells Myeloma_Culture->Myeloma_Cells Myeloma_Cells->Mix_Cells PEG_Fusion Add PEG Mix_Cells->PEG_Fusion HAT_Selection Culture in HAT Medium PEG_Fusion->HAT_Selection Screening Screen for Antibody Production (ELISA) HAT_Selection->Screening Cloning Limiting Dilution Cloning Screening->Cloning Expansion Expansion Cloning->Expansion Expand Positive Clones

References

Methotrexate Hydrate in Preclinical Research: A Guide to Dosage and Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methotrexate hydrate is a potent antimetabolite and antifolate drug widely utilized in preclinical research to investigate its therapeutic efficacy and toxicological profile. It functions primarily by competitively inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purine and pyrimidine precursors of DNA and RNA.[1][2] This mechanism underlies its application as an anti-inflammatory, immunosuppressive, and anti-cancer agent in various animal models.

This document provides a comprehensive overview of methotrexate hydrate dosage, administration, and experimental protocols for key research applications in common laboratory animals. The information is intended to serve as a foundational resource for designing and executing in vivo studies.

Key Research Applications:

  • Rheumatoid Arthritis (RA) Models: Methotrexate is a cornerstone therapy for RA in humans, and this is mirrored in animal models of the disease.[3] It is frequently used in collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models in rodents to study its disease-modifying anti-rheumatic drug (DMARD) properties.[3][4][5] In these models, methotrexate has been shown to reduce inflammation, paw swelling, and joint destruction.[3]

  • Cancer Models: As a chemotherapeutic agent, methotrexate is employed in various oncology models to assess its efficacy against different tumor types. Its mechanism of inhibiting DNA synthesis is particularly effective against rapidly proliferating cancer cells.

  • Toxicity Studies: Understanding the toxicological profile of methotrexate is critical. Animal studies are essential for determining dose-limiting toxicities, which often manifest as myelosuppression, gastrointestinal mucositis, and hepato- or nephrotoxicity.[6]

Quantitative Data Summary

The following tables summarize reported dosages of methotrexate hydrate in different animal models. It is crucial to note that optimal dosage can vary significantly based on the animal strain, age, sex, specific experimental model, and research objective. The provided data should be used as a starting point for dose-range-finding studies.

Table 1: Methotrexate Hydrate Dosage in Mouse Models

Application/ModelStrainRoute of AdministrationDosage RangeDosing FrequencyReference(s)
Chronic ToxicityC57BL/6, DBA/2, C3HIntraperitoneal (IP)0.25 - 2 mg/kg5 times/week[1]
Chronic ToxicityC57BL/6, DBA/2, C3HIntraperitoneal (IP)3 - 6 mg/kgDaily[1]
Collagen-Induced ArthritisNot SpecifiedSubcutaneous (SC)2, 10, 20, 50 mg/kgOnce weekly

Table 2: Methotrexate Hydrate Dosage in Rat Models

Application/ModelStrainRoute of AdministrationDosage RangeDosing FrequencyReference(s)
Collagen-Induced ArthritisWistarOral1.5 mg/kgDaily[4]
Adjuvant-Induced ArthritisNot SpecifiedIntraperitoneal (IP)0.05 - 0.1 mg/kgTwice weekly
Subacute ToxicityWistarOral0.062, 0.125, 0.250 mg/kgDaily[6]
Adjuvant-Induced ArthritisNot SpecifiedOral150 - 600 µg/kgWeekly[7]
Adjuvant-Induced ArthritisNot SpecifiedSubcutaneous (SC)1 mg/kgWeekly[5]
Collagen-Induced ArthritisLewisSubcutaneous (SC)0.3, 1.5 mg/kgEvery 2 days[8]

Table 3: Methotrexate Hydrate Dosage in Rabbit Models

Application/ModelStrainRoute of AdministrationDosageDosing FrequencyReference(s)
PharmacokineticsNew Zealand WhiteIntravitreal800 µ g/0.1 mLSingle dose[9]
Toxicity (Testicular)Not SpecifiedIntravenous (IV)57.5 mg/kgSingle dose[10]
Toxicity (Testicular)Not SpecifiedIntravenous (IV)6 mg/kgOnce a week for 14 weeks[10]
PharmacokineticsNot SpecifiedIntravenous (IV)10 mg/kgSingle dose[11]

Experimental Protocols

Preparation of Methotrexate Hydrate Solution for Injection

Materials:

  • Methotrexate hydrate powder

  • Sterile 0.9% saline or Phosphate Buffered Saline (PBS)

  • Sterile vials

  • Sterile filters (0.22 µm)

  • Vortex mixer

  • pH meter and adjustment solutions (e.g., sterile NaOH) if necessary

Protocol:

  • Calculate the required amount of methotrexate hydrate based on the desired concentration and final volume.

  • Under sterile conditions (e.g., in a laminar flow hood), add the calculated amount of methotrexate hydrate powder to a sterile vial.

  • Add a small volume of sterile saline or PBS to the vial to create a slurry.

  • Vortex the slurry until the powder is fully suspended.

  • Gradually add the remaining volume of sterile saline or PBS while continuing to mix.

  • If necessary, adjust the pH of the solution to physiological levels (pH 7.2-7.4) using sterile NaOH. Methotrexate solubility is pH-dependent.

  • Sterile-filter the final solution using a 0.22 µm filter into a new sterile vial.

  • Store the prepared solution as recommended. For short-term storage, 4°C is often suitable, while longer-term storage may require freezing at -20°C.[12] Always check the manufacturer's instructions for specific storage conditions.

Collagen-Induced Arthritis (CIA) in Rats

Materials:

  • Complete Freund's Adjuvant (CFA)

  • Type II Collagen (e.g., from bovine or chicken)

  • 0.1 M Acetic Acid

  • Syringes and needles (e.g., 26G)

  • Male Wistar or Lewis rats (6-8 weeks old)

Protocol:

  • Emulsion Preparation: Prepare a 2 mg/mL solution of Type II collagen in 0.1 M acetic acid. Create a stable emulsion by mixing equal volumes of the collagen solution and CFA. This can be achieved by drawing the two solutions into a glass syringe and forcefully expelling them into another syringe through a connecting needle until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Primary Immunization (Day 0): Anesthetize the rats. Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 7 or 21): Administer a second intradermal injection of 100 µL of the same collagen-CFA emulsion at a different site near the base of the tail.[8]

  • Methotrexate Treatment: Begin methotrexate administration at the desired dose and frequency. Treatment can be initiated prophylactically (before disease onset) or therapeutically (after the appearance of clinical signs).

  • Monitoring and Assessment:

    • Clinical Scoring: Monitor the rats daily for signs of arthritis, typically starting from day 10 post-primary immunization. Arthritis severity can be scored on a scale of 0-4 for each paw (0 = no swelling or erythema; 1 = erythema and mild swelling confined to the tarsals or ankle joint; 2 = erythema and mild swelling extending from the ankle to the tarsals; 3 = erythema and moderate swelling extending from the ankle to the metatarsal joints; 4 = erythema and severe swelling encompassing the ankle, foot, and digits). The maximum score per animal is 16.

    • Paw Volume/Thickness: Measure the volume or thickness of the hind paws using a plethysmometer or digital calipers at regular intervals.

    • Body Weight: Record the body weight of the animals regularly as a general indicator of health.

    • Histopathology: At the end of the study, collect joint tissues for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

Monitoring Parameters for Methotrexate Animal Studies

Regular monitoring is crucial to assess both the therapeutic effects and potential toxicity of methotrexate.

Efficacy Parameters:

  • Tumor Models: Tumor volume, tumor weight, survival rate.

  • Arthritis Models: Clinical arthritis score, paw volume/thickness, joint histology, inflammatory markers (e.g., cytokines in serum or tissue).

Toxicity Parameters:

  • General Health: Body weight, food and water intake, general appearance (e.g., ruffled fur, lethargy), signs of diarrhea.

  • Hematology: Complete blood count (CBC) to assess for myelosuppression (leukopenia, thrombocytopenia, anemia).[13][14]

  • Clinical Chemistry: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST) for hepatotoxicity, and blood urea nitrogen (BUN), creatinine for nephrotoxicity.[13][14]

  • Histopathology: Examination of major organs (liver, kidney, gastrointestinal tract, bone marrow) for pathological changes.

Visualizations

Methotrexate_Signaling_Pathway cluster_folate_pathway Folate Metabolism Pathway cluster_purine_synthesis Purine & Pyrimidine Synthesis DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Purines Purines THF->Purines Pyrimidines Pyrimidines THF->Pyrimidines DHFR Dihydrofolate Reductase (DHFR) DHFR->THF Inhibition Inhibition DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Pyrimidines->DNA_RNA MTX Methotrexate MTX->DHFR

Caption: Inhibition of the folate metabolism pathway by methotrexate.

Experimental_Workflow_CIA_Model cluster_induction Disease Induction cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Immunization1 Day 0: Primary Immunization (Collagen + CFA) Immunization2 Day 7 or 21: Booster Immunization (Collagen + CFA) Immunization1->Immunization2 Treatment Methotrexate or Vehicle Administration Immunization2->Treatment Monitoring Daily Clinical Scoring (Arthritis Index) Treatment->Monitoring Measurements Paw Volume/Thickness & Body Weight Monitoring->Measurements Sacrifice Study Termination (e.g., Day 28-42) Measurements->Sacrifice Histology Histopathological Analysis of Joints Sacrifice->Histology

Caption: Experimental workflow for a rat collagen-induced arthritis model.

References

Application Notes and Protocols for A6770 (Methotrexate) in Pyrimethamine-Resistant Malaria Parasite Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of A6770 (Methotrexate hydrate), a potent dihydrofolate reductase (DHFR) inhibitor, in the study of pyrimethamine-resistant malaria parasites. Detailed protocols for key experiments are provided to facilitate research and drug development efforts targeting this critical resistance mechanism.

Introduction

Pyrimethamine has been a cornerstone of antimalarial therapy for decades. However, its efficacy has been severely compromised by the emergence and spread of drug-resistant Plasmodium parasites, primarily driven by mutations in the dihydrofolate reductase (DHFR) gene. This compound, identified as Methotrexate hydrate, is a powerful DHFR inhibitor that has demonstrated significant activity against pyrimethamine-resistant strains of both Plasmodium falciparum and Plasmodium vivax. This document outlines its mechanism of action, quantitative efficacy, and detailed protocols for its application in a research setting.

Mechanism of Action and Resistance

This compound (Methotrexate) functions as a competitive inhibitor of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids, which are vital for parasite replication. Pyrimethamine also targets DHFR. Resistance to pyrimethamine is primarily conferred by point mutations in the dhfr gene, with common mutations including S108N, N51I, C59R, and I164L. These mutations alter the enzyme's active site, reducing the binding affinity of pyrimethamine.

Crucially, studies have shown that pyrimethamine-resistant field isolates of P. falciparum often lack cross-resistance to Methotrexate[1]. This suggests that Methotrexate can effectively inhibit the mutated DHFR enzyme, making it a valuable tool for studying and potentially overcoming pyrimethamine resistance.

Quantitative Data: In Vitro Activity of this compound (Methotrexate)

The following tables summarize the 50% inhibitory concentrations (IC50) of Methotrexate against various pyrimethamine-sensitive and -resistant malaria parasite strains.

Table 1: In Vitro Activity of Methotrexate against Plasmodium falciparum Strains

Parasite StrainPyrimethamine Resistance StatusKey dhfr MutationsMethotrexate IC50 (nM)Reference
T9-96SensitiveWild-type0.32 ± 0.05[2]
K1Multidrug-resistantN51I, C59R, S108N48.02 ± 4.40[2]
Various Kenyan IsolatesResistantMultiple mutations, including I164LPotent activity independent of dhfr genotype[3]

Table 2: Ex Vivo Activity of Methotrexate against Plasmodium vivax Isolates

Isolate StatusPyrimethamine Resistance StatusKey dhfr MutationsMethotrexate Median IC50 (nM)Pyrimethamine Median IC50 (nM)Reference
10 Thai IsolatesHigh-grade resistanceMultiple (F57I, S58R, T61M, S117T, D156N)2.613,345[4][5][6]

Experimental Protocols

Protocol 1: In Vitro Antimalarial Drug Susceptibility Assay

This protocol details the methodology for determining the IC50 of this compound (Methotrexate) against P. falciparum cultures.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (RPMI 1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)

  • This compound (Methotrexate hydrate)

  • 96-well microtiter plates

  • SYBR Green I nucleic acid stain or other DNA-intercalating dye

  • Lysis buffer (e.g., Tris-HCl, EDTA, saponin, Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes. Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.

  • Drug Preparation: Prepare a stock solution of this compound (Methotrexate) in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations for testing.

  • Assay Setup:

    • Add 50 µL of complete medium to each well of a 96-well plate.

    • Add 50 µL of the appropriate drug dilution to the test wells. Include drug-free wells as a positive control for parasite growth and wells with uninfected erythrocytes as a negative control.

    • Prepare a parasite suspension with a final hematocrit of 2% and a parasitemia of 0.5-1%. Add 100 µL of this suspension to each well.

  • Incubation: Incubate the plates for 72 hours in a humidified, modular incubator chamber gassed with a mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Quantification of Parasite Growth:

    • After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

    • Incubate the plates in the dark at room temperature for 1 hour.

    • Measure the fluorescence using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the negative control wells.

    • Normalize the fluorescence values to the positive control (drug-free) wells to determine the percentage of parasite growth inhibition for each drug concentration.

    • Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This protocol is for assessing the direct inhibitory effect of this compound (Methotrexate) on the DHFR enzyme.

Materials:

  • Recombinant P. falciparum DHFR enzyme (wild-type and mutant forms)

  • Assay buffer (e.g., 50 mM TES, pH 7.0, 75 mM β-mercaptoethanol, 1 mg/mL BSA)

  • Dihydrofolate (DHF)

  • NADPH

  • This compound (Methotrexate)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a master mix containing DHF and NADPH in the assay buffer to final concentrations of 100 µM each[7][8].

    • Prepare serial dilutions of this compound (Methotrexate) in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the this compound dilutions to the test wells. Add buffer to the control wells.

    • Add 178 µL of the master mix to each well[7].

  • Enzyme Reaction:

    • Initiate the reaction by adding 20 µL of the purified DHFR enzyme solution to each well[7].

    • Immediately mix and monitor the decrease in absorbance at 340 nm for 80 seconds, which corresponds to the oxidation of NADPH[7].

  • Data Analysis:

    • Calculate the rate of reaction (decrease in absorbance over time) for each concentration of the inhibitor.

    • Determine the percentage of enzyme inhibition relative to the no-inhibitor control.

    • Calculate the IC50 value by plotting the inhibition percentage against the inhibitor concentration.

Visualizations

Folate_Pathway cluster_Folate_Synthesis Folate Synthesis Pathway in Plasmodium cluster_Inhibition Mechanism of Inhibition GTP GTP DHF Dihydrofolate (DHF) GTP->DHF Multiple Steps THF Tetrahydrofolate (THF) DHF->THF DHFR DNA_synthesis DNA Synthesis (Thymidylate) THF->DNA_synthesis Pyrimethamine Pyrimethamine DHFR_target DHFR Pyrimethamine->DHFR_target Inhibits This compound This compound (Methotrexate) This compound->DHFR_target Inhibits Experimental_Workflow start Start culture P. falciparum Culture (Pyrimethamine-Sensitive & Resistant Strains) start->culture in_vitro_assay In Vitro Susceptibility Assay (72h incubation) culture->in_vitro_assay drug_prep Prepare this compound (Methotrexate) Serial Dilutions drug_prep->in_vitro_assay data_acq Measure Parasite Growth (e.g., SYBR Green Assay) in_vitro_assay->data_acq ic50 Calculate IC50 Values data_acq->ic50 analysis Compare Activity Against Different Strains ic50->analysis end End analysis->end Resistance_Mechanism WT_DHFR Wild-Type DHFR Pyrimethamine Pyrimethamine WT_DHFR->Pyrimethamine High Affinity Binding (Inhibition) This compound This compound (Methotrexate) WT_DHFR->this compound High Affinity Binding (Inhibition) Mutated_DHFR Mutated DHFR (e.g., S108N) Mutated_DHFR->Pyrimethamine Low Affinity Binding (Resistance) Mutated_DHFR->this compound High Affinity Binding (Inhibition)

References

Application Notes and Protocols for A6770 (Methotrexate) in Anti-Tumor Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A6770, chemically known as Methotrexate, is a potent antimetabolite and antifolate drug widely utilized in cancer chemotherapy.[1][2] Its primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolism pathway.[1][3][4] By binding to DHFR with an affinity approximately 1000 times greater than its natural substrate, dihydrofolate, Methotrexate effectively blocks the synthesis of tetrahydrofolate.[1] Tetrahydrofolate is a crucial cofactor for the synthesis of purines and thymidylates, which are the building blocks of DNA and RNA.[1][2][3] Consequently, Methotrexate disrupts DNA replication, RNA synthesis, and protein production, leading to the inhibition of cell division and ultimately cell death, particularly in rapidly proliferating cancer cells.[1][4][5]

These application notes provide a comprehensive guide for the experimental design of anti-tumor studies using this compound (Methotrexate). Detailed protocols for key in vitro and in vivo assays are presented, along with structured tables for the presentation of quantitative data to facilitate comparison and analysis. Furthermore, signaling pathway and experimental workflow diagrams are included to provide a clear visual representation of the scientific concepts and methodologies.

Data Presentation

In Vitro Cytotoxicity

The anti-proliferative activity of this compound (Methotrexate) is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits 50% of cell growth. These values are determined using cytotoxicity assays, such as the MTT assay, on various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Reference
DaoyMedulloblastoma0.095144[6]
Saos-2Osteosarcoma0.035144[6]
HTC-116Colorectal Cancer2300 (at 12h), 370 (at 24h), 150 (at 48h)12, 24, 48[7][8]
A-549Lung CarcinomaNo effect (at 12 & 24h), 100 (at 48h)12, 24, 48[7][8]
MCF-7Breast Cancer84.0348[9]
HeLaCervical Cancer>504, 24, 48[10]
In Vivo Tumor Growth Inhibition

The anti-tumor efficacy of this compound (Methotrexate) in vivo is assessed by its ability to inhibit the growth of tumors in animal models, such as xenografts in immunodeficient mice. Tumor growth inhibition is typically measured as a percentage reduction in tumor volume or weight compared to a control group.

Tumor ModelCancer TypeTreatment DoseAdministration RouteTumor Growth Inhibition (%)Reference
4T1 allograftBreast CancerNot SpecifiedNot Specified16.2[11]
Lewis Lung Carcinoma (LL2) ascitesLung CancerNot SpecifiedNot SpecifiedSignificant suppression[12]
Human tumor xenografts (9 out of 14)VariousNot SpecifiedSubcutaneousInhibition, stasis, or regression[13][14]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound (Methotrexate) on cancer cells using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (Methotrexate)

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.[16] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[16]

  • Drug Treatment: Prepare serial dilutions of this compound (Methotrexate) in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted drug solutions to the respective wells.[16] Include wells with medium only as a negative control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the drug concentration to determine the IC50 value.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound (Methotrexate) in a subcutaneous xenograft mouse model.[17][18]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound (Methotrexate)

  • Vehicle control (e.g., saline)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel. Subcutaneously inject the cell suspension (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When the average tumor volume reaches a predetermined size, randomly assign the mice to treatment and control groups. Administer this compound (Methotrexate) or the vehicle control to the mice according to the planned dosing schedule and route of administration (e.g., intraperitoneal, intravenous, or oral).

  • Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition for the treated group compared to the control group. Statistical analysis should be performed to determine the significance of the observed anti-tumor effects.

Mandatory Visualizations

Methotrexate_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular MTX_ext Methotrexate (this compound) RFC Reduced Folate Carrier (RFC) MTX_ext->RFC Uptake MTX_int Methotrexate RFC->MTX_int DHFR Dihydrofolate Reductase (DHFR) MTX_int->DHFR Inhibition DHF Dihydrofolate (DHF) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DHFR->THF Product Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DNA_RNA_Protein DNA, RNA, Protein Synthesis Purine_Synth->DNA_RNA_Protein Thymidylate_Synth->DNA_RNA_Protein Cell_Division Inhibition of Cell Division DNA_RNA_Protein->Cell_Division

Caption: Mechanism of action of this compound (Methotrexate).

In_Vitro_Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with Serial Dilutions of this compound (Methotrexate) incubate1->treat_cells incubate2 Incubate (24-72h) treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

In_Vivo_Xenograft_Workflow start Start implant_cells Implant Cancer Cells Subcutaneously in Mice start->implant_cells monitor_tumor Monitor Tumor Growth implant_cells->monitor_tumor randomize Randomize Mice into Treatment & Control Groups monitor_tumor->randomize treat_mice Administer this compound (Methotrexate) or Vehicle Control randomize->treat_mice monitor_efficacy Monitor Tumor Volume and Mouse Health treat_mice->monitor_efficacy endpoint Endpoint Reached monitor_efficacy->endpoint euthanize_excise Euthanize Mice and Excise Tumors endpoint->euthanize_excise analyze_data Analyze Tumor Weight/Volume and Biomarkers euthanize_excise->analyze_data end End analyze_data->end

Caption: Workflow for In Vivo Xenograft Tumor Model Study.

References

Flow Cytometry Analysis of Cellular Fate Following A6770 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

A6770 is a potent and orally active inhibitor of sphingosine-1-phosphate (S1P) lyase (S1PL), the enzyme responsible for the irreversible degradation of the signaling lipid sphingosine-1-phosphate.[1][2][3] The S1P signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, survival, migration, and apoptosis.[4][5][6][7] The balance between the pro-apoptotic precursors ceramide and sphingosine, and the pro-survival S1P, often referred to as the "sphingolipid rheostat," is crucial in determining cell fate.[4][8]

Inhibition of S1PL by this compound leads to an accumulation of intracellular S1P.[1] This alteration of the sphingolipid balance can have profound effects on cellular signaling, making this compound a valuable tool for investigating the roles of S1P in health and disease. The cellular response to increased S1P levels can be context-dependent, with potential outcomes ranging from enhanced cell survival and protection from apoptosis to cell cycle arrest, depending on the cell type and microenvironment.[9][10][11] This application note provides detailed protocols for utilizing flow cytometry to analyze the effects of this compound treatment on apoptosis, cell cycle progression, and overall cell viability.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from flow cytometry analysis of a cancer cell line treated with this compound for 48 hours.

Analysis Parameter Control (Vehicle) This compound (50 µM) This compound (100 µM)
Apoptosis Early Apoptotic Cells (Annexin V+/PI-)4.5%2.1%1.5%
Late Apoptotic/Necrotic Cells (Annexin V+/PI+)2.3%1.8%1.2%
Live Cells (Annexin V-/PI-)92.8%95.9%97.1%
Necrotic Cells (Annexin V-/PI+)0.4%0.2%0.2%
Cell Cycle G0/G1 Phase55.2%70.5%78.3%
S Phase30.1%18.2%12.4%
G2/M Phase14.7%11.3%9.3%
Cell Viability Viable Cells95.2%97.7%98.3%

Experimental Protocols & Visualizations

Experimental Workflow

The overall workflow for analyzing the effects of this compound involves cell culture, treatment with the compound, staining with specific fluorescent dyes, and subsequent analysis using a flow cytometer.

G cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocols cluster_analysis Data Acquisition & Analysis start Seed Cells in Culture Plates treat Treat with this compound or Vehicle Control start->treat incubate Incubate for Desired Time (e.g., 24-72h) treat->incubate harvest Harvest and Wash Cells incubate->harvest stain_apoptosis Annexin V & PI Staining harvest->stain_apoptosis stain_cycle Fixation, Permeabilization & PI/RNase Staining harvest->stain_cycle stain_viability Viability Dye Staining harvest->stain_viability acquire Acquire Data on Flow Cytometer stain_apoptosis->acquire stain_cycle->acquire stain_viability->acquire analyze Analyze Data (Gating & Quantification) acquire->analyze

Caption: Experimental workflow for flow cytometry analysis.

This compound Signaling Pathway and Apoptosis Regulation

This compound inhibits S1P Lyase, leading to an accumulation of S1P. This shifts the sphingolipid balance away from the pro-apoptotic ceramide and towards the pro-survival S1P. Increased S1P can activate downstream signaling pathways, such as Akt, which in turn can inhibit key effectors of the apoptotic cascade, like caspases.

G This compound This compound S1PL S1P Lyase (S1PL) This compound->S1PL Inhibition S1P Sphingosine-1-Phosphate (S1P) (Pro-Survival) S1PL->S1P Degrades Akt Akt Pathway S1P->Akt Activates CellCycle Cell Cycle Arrest (e.g., G1 Phase) S1P->CellCycle May Induce Ceramide Ceramide (Pro-Apoptotic) Ceramide->S1P Conversion Caspases Caspases Ceramide->Caspases Activates Akt->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothetical signaling pathway of this compound action.

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).

Materials:

  • Cells of interest cultured in appropriate medium

  • This compound (stock solution in DMSO or other suitable solvent)

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) solution (e.g., 1 mg/mL)

  • 1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer equipped with appropriate lasers and filters (e.g., 488 nm laser for FITC and PI)

Procedure:

  • Cell Seeding and Treatment: Seed cells at a density that will not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight (for adherent cells). Treat cells with the desired concentrations of this compound and a vehicle control for the chosen duration (e.g., 24, 48, 72 hours).

  • Cell Harvesting:

    • Suspension cells: Transfer the cell suspension to a conical tube.

    • Adherent cells: Collect the culture medium (which contains floating/dead cells). Wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the trypsinized cells with the collected medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI solution.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Acquire at least 10,000 events per sample.

    • Gating Strategy:

      • Gate on the main cell population using a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to exclude debris.

      • Analyze the gated population on a FITC (Annexin V) vs. PI plot.

      • Establish quadrants to identify:

        • Lower-left (Annexin V- / PI-): Live cells

        • Lower-right (Annexin V+ / PI-): Early apoptotic cells

        • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

        • Upper-left (Annexin V- / PI+): Necrotic cells

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Treated and control cells

  • PBS

  • Cold 70% ethanol

  • PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Washing: Harvest cells as described in Protocol 1 (Step 2) and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension for fixation.

  • Incubation: Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (e.g., FL2-A). Acquire at least 10,000 events.

    • Gating Strategy:

      • Use a doublet discrimination gate (e.g., FL2-A vs. FL2-W) to exclude cell aggregates.

      • Generate a histogram of the PI signal from the singlet population.

      • Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Cell Viability Assessment

This protocol provides a simple measure of cell viability based on membrane integrity. It is a quick alternative to the multi-parameter apoptosis assay when only live vs. dead discrimination is needed.

Materials:

  • Treated and control cells

  • PBS

  • A viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells as described in Protocol 1 (Step 2).

  • Washing: Wash cells once with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PBS. Add the viability dye according to the manufacturer's instructions (e.g., 1-5 µL of PI).

  • Incubation: Incubate for 5-10 minutes on ice in the dark.

  • Flow Cytometry Analysis: Analyze immediately on a flow cytometer.

    • Gating Strategy:

      • Gate on the cell population using FSC vs. SSC.

      • Create a histogram of the fluorescence channel for the viability dye.

      • Set a gate to distinguish the negative (live) and positive (dead) populations. Calculate the percentage of viable cells.

References

Application Notes and Protocols for Compound Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Compound Identification: The identifier "A6770" is associated with multiple compounds. Primarily, it serves as the catalog number for Methotrexate hydrate at major suppliers such as Sigma-Aldrich/Merck[1][2][3]. However, searches for similar alphanumeric designations can also lead to A-674563 , a potent Akt inhibitor. To provide a comprehensive resource, this document details the administration of both compounds, with a primary focus on Methotrexate (this compound). Researchers should verify the specific compound required for their studies.

Section 1: Methotrexate (this compound) Administration in Mouse Models

1.1 Mechanism of Action

Methotrexate (MTX) is an antimetabolite and antifolate drug. It is a potent and stoichiometric inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, which are essential building blocks for DNA and RNA[1][4]. By binding to DHFR, Methotrexate blocks the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is required as a methyl group carrier in the synthesis of thymidylate, effectively halting DNA synthesis and cell proliferation[4]. This mechanism makes it a powerful agent in cancer chemotherapy and for controlling inflammation in autoimmune diseases.

1.2 Signaling and Metabolic Pathway

The following diagram illustrates the metabolic pathway inhibited by Methotrexate.

Methotrexate_Pathway sub sub inhibitor inhibitor DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) dUMP dUMP TS Thymidylate Synthase dUMP->TS THF dTMP dTMP (Thymidylate) DNA DNA Synthesis dTMP->DNA DHFR->THF TS->dTMP MTX Methotrexate (this compound) MTX->DHFR sub_path Folate Metabolism & DNA Synthesis Pathway

Fig 1. Methotrexate Inhibition of Folate Metabolism.

1.3 Data Presentation: In Vivo Administration

The following table summarizes quantitative data from studies administering Methotrexate to mouse models.

Mouse ModelApplicationDosing RegimenRouteVehicleKey FindingsReference
C57BL/6, DBA/2, C3H MiceChronic Toxicity0.25 - 2 mg/kg/day (5x/week)Not specifiedNot specifiedWell-tolerated for 12-18 months with minimal cellular suppression.[5]
C57BL/6, DBA/2, C3H MiceChronic Toxicity3 - 6 mg/kg/day (5x/week)Not specifiedNot specifiedCaused acute hematopoietic and GI damage in young mice; older mice (16 weeks) tolerated it better and developed osteoporosis.[5]
DBA/1J MiceCollagen-Induced Arthritis2, 10, 20, 50 mg/kg (once weekly)Subcutaneous (s.c.)Not specifiedDose-dependent reduction in disease activity. Efficacy was associated with reductions in erythrocyte 5-methyl-tetrahydrofolate.[6]

1.4 Experimental Protocols & Workflow

The workflow for an in vivo efficacy or toxicity study with Methotrexate is outlined below.

Methotrexate_Workflow start_end start_end process process decision decision data data start Start acclimate Acclimate Mice (e.g., 1-2 weeks) start->acclimate group Randomize into Treatment Groups acclimate->group baseline Record Baseline (Weight, Tumor Vol., etc.) group->baseline prep Prepare Methotrexate (this compound) Solution baseline->prep administer Administer Vehicle or MTX (e.g., daily or weekly s.c.) prep->administer monitor Monitor Health & Weight (daily or 3x/week) administer->monitor measure Measure Endpoints (e.g., Tumor Volume, Paw Swelling) monitor->measure end Endpoint Reached? measure->end end->administer No collect Collect Tissues/Blood for Analysis end->collect Yes analysis Data Analysis collect->analysis finish End of Study analysis->finish Akt_Pathway receptor receptor kinase kinase inhibitor inhibitor outcome outcome RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT GSK3 GSK3β AKT->GSK3 mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis A67 A-674563 A67->AKT Proliferation Cell Proliferation & Survival mTORC1->Proliferation

References

Application Notes and Protocols for Long-Term A6770 Treatment in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "A6770" is associated with two distinct chemical compounds in commercially available databases, leading to potential ambiguity in research applications. One compound, a potent inhibitor of sphingosine-1-phosphate lyase (S1PL), is identified by the catalog number HY-139094 from MedChemExpress. The other, Methotrexate hydrate, a well-known dihydrofolate reductase (DHFR) inhibitor, is sold under the catalog number this compound by Sigma-Aldrich.

Given this ambiguity, this document provides comprehensive application notes and long-term treatment protocols for both compounds to ensure researchers can select the information relevant to their specific "this compound." Each section details the compound's mechanism of action, relevant signaling pathways, quantitative data from cell line studies, and detailed experimental protocols for long-term treatment and analysis.

Section 1: this compound as a Sphingosine-1-Phosphate Lyase (S1PL) Inhibitor

Mechanism of Action

This compound is an orally active and potent inhibitor of sphingosine-1-phosphate lyase (S1PL), the enzyme responsible for the irreversible degradation of sphingosine-1-phosphate (S1P)[1]. S1P is a critical signaling sphingolipid that regulates a wide array of cellular processes, including cell proliferation, survival, migration, and immune cell trafficking[1][2]. By inhibiting S1PL, this compound leads to an accumulation of intracellular S1P. This alteration of the S1P gradient can significantly impact cellular signaling pathways, making S1PL a target for therapeutic intervention in various diseases[1]. The phosphorylated form of this compound is the active metabolite that directly inhibits S1PL.

Signaling Pathway

The primary signaling pathway affected by the S1PL inhibitor this compound is the Sphingosine-1-Phosphate (S1P) signaling pathway. S1PL is the key enzyme for S1P degradation. Inhibition of S1PL leads to an accumulation of S1P, which can then act intracellularly or be transported out of the cell to activate S1P receptors (S1PR1-5) on the cell surface. These G protein-coupled receptors, in turn, modulate various downstream signaling cascades, including the PI3K-Akt, Ras-ERK, and PLC pathways, which are involved in cell survival, proliferation, and migration.

S1P_Signaling_Pathway S1PL Inhibition and S1P Signaling Pathway cluster_cell Cell Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK Phosphorylation S1P_intra Intracellular S1P SphK->S1P_intra S1PL S1P Lyase (S1PL) S1P_intra->S1PL S1PRs S1P Receptors (S1PR1-5) S1P_intra->S1PRs Export & Activation Degradation Degradation Products S1PL->Degradation This compound This compound (S1PL Inhibitor) This compound->S1PL Inhibition Downstream Downstream Signaling (PI3K/Akt, ERK, etc.) S1PRs->Downstream Response Cellular Responses (Proliferation, Survival, Migration) Downstream->Response

S1PL Inhibition Pathway
Quantitative Data from Cell Line Studies

Long-term quantitative data for the S1PL inhibitor this compound in cell lines is limited in publicly available literature. However, studies on S1PL inhibition, in general, provide insights into its effects. Inhibition of S1PL has been shown to reduce the proliferation of certain cancer cell lines. For instance, silencing of S1PL in Colon 26 cells led to an inhibition of cell proliferation[3].

Cell LineTreatment DurationEffect on ProliferationReference
Colon 26Not SpecifiedInhibition of proliferation upon S1PL silencing[3]

Further studies are required to generate specific long-term quantitative data for this compound across a variety of cell lines.

Experimental Protocols

Protocol 1: Long-Term Treatment for Cell Proliferation Assessment

This protocol describes a general method for the long-term treatment of adherent cell lines with the S1PL inhibitor this compound to assess its impact on cell proliferation.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (S1PL Inhibitor)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Cell counting solution (e.g., Trypan Blue) or a cell viability reagent (e.g., MTS, MTT)

  • Hemocytometer or automated cell counter

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh complete medium.

    • Perform a cell count and determine cell viability.

    • Seed cells in 96-well plates at a predetermined optimal density for long-term growth.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of treatment (24 hours after seeding), prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations.

    • Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.

    • Remove the existing medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.

  • Long-Term Culture and Maintenance:

    • Incubate the plates at 37°C in a 5% CO₂ incubator.

    • Every 2-3 days, carefully aspirate the medium and replace it with fresh medium containing the respective concentrations of this compound or vehicle control. The frequency of media changes may need to be optimized based on the cell line's metabolic rate.

  • Assessment of Cell Proliferation:

    • At designated time points (e.g., days 3, 7, 10, 14), assess cell proliferation using a preferred method (e.g., MTS/MTT assay or direct cell counting).

    • For MTS/MTT Assay: Follow the manufacturer's protocol. Briefly, add the reagent to each well, incubate, and then read the absorbance on a microplate reader.

    • For Direct Cell Counting: Wash wells with PBS, trypsinize cells, and perform a cell count using a hemocytometer or automated cell counter.

  • Data Analysis:

    • Calculate the percentage of cell viability or proliferation relative to the vehicle control for each concentration and time point.

    • Plot the data to visualize the long-term effect of this compound on cell proliferation.

LongTerm_S1PL_Workflow Long-Term S1PL Inhibitor Treatment Workflow Start Start: Culture Cells Seed Seed Cells in 96-well Plates Start->Seed Treat Treat with this compound and Vehicle Control Seed->Treat Incubate Incubate (37°C, 5% CO₂) Treat->Incubate Maintain Maintain Long-Term Culture (Replenish media + drug every 2-3 days) Incubate->Maintain Assess Assess Proliferation at Time Points (e.g., Day 3, 7, 10, 14) Maintain->Assess Analyze Data Analysis and Plotting Assess->Analyze End End Analyze->End

Workflow for Long-Term S1PL Inhibition

Section 2: this compound as Methotrexate Hydrate

Mechanism of Action

Methotrexate (MTX) is a folate antagonist that competitively inhibits dihydrofolate reductase (DHFR)[4]. DHFR is a critical enzyme in the folate pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis. By inhibiting DHFR, Methotrexate disrupts DNA synthesis, repair, and cellular replication, leading to cell cycle arrest, primarily in the S-phase, and subsequent apoptosis[4].

Signaling Pathway

The primary mechanism of action of Methotrexate is the inhibition of the folate synthesis pathway. By blocking dihydrofolate reductase (DHFR), Methotrexate depletes the intracellular pool of tetrahydrofolate (THF). This deficiency halts the synthesis of thymidylate and purines, which are essential building blocks for DNA and RNA. The disruption of nucleotide synthesis leads to an S-phase arrest in the cell cycle and can induce apoptosis through both intrinsic and extrinsic pathways.

Methotrexate_Pathway Methotrexate Mechanism of Action cluster_pathway Folate Metabolism and DNA Synthesis MTX Methotrexate (this compound) DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibition DHF Dihydrofolate (DHF) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DNA_RNA DNA & RNA Synthesis Purine_Synth->DNA_RNA Thymidylate_Synth->DNA_RNA Cell_Cycle Cell Cycle Arrest (S-Phase) DNA_RNA->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Methotrexate's Impact on Folate Pathway
Quantitative Data from Cell Line Studies

The effects of long-term Methotrexate treatment have been studied in various cancer cell lines, often in the context of developing drug resistance. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effect of Methotrexate on cell viability.

Cell LineTreatment DurationIC50Effect on ViabilityReference
MCF-7 (Breast Cancer)72 hours1.2 µMDose-dependent decrease[5]
SH-SY5Y (Neuroblastoma)72 hours0.8 µMDose-dependent decrease[5]
Melanoma Cell Lines72 hours~1 µMReduced viability[4]
TK (PCNSL)9 weeks (preculture) + 6 weeksResistant cells establishedIncreased IC50 in resistant line[6]
HKBML (PCNSL)4 weeks (preculture) + 6 weeksResistant cells establishedIncreased IC50 in resistant line[6]
Experimental Protocols

Protocol 2: Establishing a Methotrexate-Resistant Cell Line

This protocol outlines a common method for generating a Methotrexate-resistant cell line through continuous, long-term exposure to escalating drug concentrations[7].

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • Methotrexate hydrate (this compound)

  • DMSO (vehicle control)

  • Cell culture flasks (T-25, T-75)

  • Cryopreservation medium

  • Cell viability assay reagents (e.g., MTT, MTS)

Procedure:

  • Determine Initial IC50:

    • Perform a dose-response experiment to determine the IC50 of Methotrexate for the parental cell line after 48-72 hours of treatment.

  • Initial Low-Dose Exposure:

    • Begin by continuously culturing the parental cells in a medium containing a low concentration of Methotrexate (e.g., IC10 or IC20).

    • Observe the cells daily for signs of cytotoxicity and changes in morphology.

    • Maintain the culture by changing the medium with fresh drug-containing medium every 2-3 days and passaging the cells as they reach confluency.

  • Stepwise Dose Escalation:

    • Once the cells have adapted to the initial concentration and resume a normal growth rate, increase the Methotrexate concentration in a stepwise manner (e.g., 1.5 to 2-fold increase)[7].

    • At each new concentration, there may be an initial period of increased cell death. Continue to culture the surviving cells until they have adapted.

    • This process of gradual dose escalation is continued over several weeks to months[6].

  • Monitoring and Characterization:

    • Periodically (e.g., every 4-6 weeks), determine the IC50 of the cultured cells to monitor the development of resistance.

    • Cryopreserve cell stocks at various stages of resistance development.

  • Establishment of a Stable Resistant Line:

    • A stable resistant cell line is considered established when it can consistently proliferate in a high concentration of Methotrexate (e.g., 10-fold or higher than the parental IC50) and maintains this resistance after being cultured in drug-free medium for several passages.

MTX_Resistance_Workflow Workflow for Establishing MTX-Resistant Cell Line Start Start: Parental Cell Line Determine_IC50 Determine Initial IC50 of MTX Start->Determine_IC50 Low_Dose Continuous Culture with Low-Dose MTX Determine_IC50->Low_Dose Adaptation Monitor for Adaptation and Recovery Low_Dose->Adaptation Increase_Dose Stepwise Increase in MTX Concentration Adaptation->Increase_Dose Monitor_Resistance Periodically Determine IC50 Adaptation->Monitor_Resistance Increase_Dose->Adaptation Repeat until desired resistance is achieved Stable_Line Establish Stable Resistant Cell Line Increase_Dose->Stable_Line End End: Characterize Resistant Line Stable_Line->End

Workflow for MTX Resistance Development

Disclaimer

These protocols are intended as a general guide. Researchers should optimize the protocols for their specific cell lines and experimental conditions. Always refer to the manufacturer's safety data sheet (SDS) for proper handling and storage of chemical reagents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methotrexate (A6770) Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the use of Methotrexate (Sigma-Aldrich Cat. No. A6770) in your cell viability experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Methotrexate?

A1: Methotrexate is a folate antagonist that competitively inhibits dihydrofolate reductase (DHFR).[1][2][3] This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA synthesis and cellular replication.[2][4] By blocking DHFR, Methotrexate depletes the intracellular pool of tetrahydrofolate, leading to an inhibition of DNA synthesis, repair, and cell division, particularly affecting rapidly proliferating cells like cancer cells.[2]

Q2: How should I prepare a stock solution of Methotrexate (this compound) for cell culture?

A2: Methotrexate is insoluble in water.[5] To prepare a stock solution for cell culture, dissolve the powder in a minimal amount of 1 M NaOH, and then dilute it to the desired concentration with sterile saline or culture medium.[5] Alternatively, it is soluble in organic solvents like DMSO and dimethylformamide (DMF).[6] For long-term storage, it is recommended to store the stock solution at -20°C, protected from light. The diluted stock is stable for about a week at 4-8°C and for about a month at -20°C.[5]

Q3: What is a typical starting concentration range for Methotrexate in cell viability assays?

A3: The effective concentration of Methotrexate can vary significantly depending on the cell line. Based on published data, a broad range from nanomolar (nM) to micromolar (µM) has been reported. For initial experiments, a dose-response curve is recommended, starting from a low concentration (e.g., 0.01 µM) and extending to a higher concentration (e.g., 100 µM).[7][8]

Q4: How long should I expose my cells to Methotrexate?

A4: The duration of exposure to Methotrexate can influence its effect on cell viability. Common incubation times in published studies range from 24 to 72 hours.[9][10][11][12] The optimal exposure time should be determined empirically for your specific cell line and experimental goals.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no effect on cell viability - Incorrect concentration: Calculation error or degradation of the stock solution. - Cell line resistance: Intrinsic or acquired resistance to Methotrexate. - Short exposure time: Insufficient time for the drug to exert its effect.- Prepare a fresh stock solution and verify calculations. - Perform a dose-response experiment with a wider concentration range. - Test a different cell line known to be sensitive to Methotrexate as a positive control. - Increase the incubation time.
High background in cell viability assay - Precipitation of Methotrexate: Poor solubility in the culture medium. - Solvent toxicity: High concentration of the solvent (e.g., DMSO) used to dissolve the compound.- Ensure complete dissolution of the stock solution before adding to the medium. - Prepare the working solution in pre-warmed medium. - Include a vehicle control (medium with the same concentration of solvent) in your experiment to assess solvent toxicity. The final solvent concentration should typically be ≤ 0.1%.
Variability between replicate wells - Uneven cell seeding: Inconsistent number of cells plated in each well. - Edge effects: Evaporation from wells on the outer edges of the plate.- Ensure thorough mixing of the cell suspension before plating. - Use a multichannel pipette for seeding. - Avoid using the outermost wells of the microplate or fill them with sterile PBS to maintain humidity.

Data Presentation

Table 1: Reported IC50 Values and Effective Concentrations of Methotrexate in Various Cell Lines

Cell LineCancer TypeAssayExposure TimeEffective Concentration / IC50Reference
DaoyMedulloblastomaMTT6 daysIC50: 9.5 x 10⁻² µM[7][13]
Saos-2OsteosarcomaMTT6 daysIC50: 3.5 x 10⁻² µM[7][13]
Human Melanoma LinesMelanomaCytoTox-Glo72 hours1 µM (reduced viability)[9]
MCF7Breast CancerMTT48 hours10, 20, 40, 80 µM (decreased proliferation)[10]
HTC-116Colon CancerMTTNot specifiedDose-dependent decrease[14]
A-549Lung CancerMTTNot specifiedDose-dependent decrease[14]
HepG2Liver CancerMTS & Cytotoxicity24 hours100 µM (reduced viability)[15]
JAR & JEG-3ChoriocarcinomaMTT48 hoursSignificant DNA damage[16]
P388LeukemiaNot specifiedNot specifiedIC50: 23 nM[17]

Experimental Protocols

Protocol 1: Preparation of Methotrexate (this compound) Stock Solution
  • Weigh out the desired amount of Methotrexate powder (Sigma-Aldrich, this compound).

  • To prepare a 10 mM stock solution, add a minimal volume of 1 M NaOH to dissolve the powder.

  • Once dissolved, bring the final volume to the desired concentration using sterile phosphate-buffered saline (PBS) or cell culture medium.

  • Sterile filter the stock solution through a 0.22 µm filter.

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Methotrexate in fresh culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Methotrexate. Include a vehicle control (medium with the same concentration of solvent used for the highest Methotrexate concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, or until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Signaling Pathways and Experimental Workflow

Methotrexate Mechanism of Action

Methotrexate primarily acts by inhibiting dihydrofolate reductase (DHFR), which disrupts the folate metabolic pathway, leading to a decrease in the synthesis of nucleotides necessary for DNA replication.[2][3] This is its main mechanism for inducing cell death in rapidly dividing cancer cells. Additionally, Methotrexate has been shown to influence other signaling pathways involved in inflammation and cell survival, such as the JAK/STAT and NF-κB pathways.[18][19][20]

Methotrexate_Pathway cluster_cell Cell MTX Methotrexate DHFR DHFR MTX->DHFR Inhibits JAK_STAT JAK/STAT Pathway MTX->JAK_STAT Inhibits NFkB NF-κB Pathway MTX->NFkB Inhibits THF Tetrahydrofolate (THF) DHFR->THF Reduces DNA DNA Synthesis THF->DNA Required for Cell_Death Cell Death DNA->Cell_Death Leads to Inflammation Inflammation JAK_STAT->Inflammation Promotes NFkB->Inflammation Promotes Inflammation->Cell_Death Contributes to

Caption: Mechanism of action of Methotrexate.

Experimental Workflow for Optimizing Methotrexate Concentration

The following workflow outlines the key steps for determining the optimal concentration of Methotrexate for your cell viability experiments.

Workflow A Prepare Methotrexate Stock Solution C Perform Dose-Response Experiment (e.g., MTT Assay) A->C B Determine Optimal Cell Seeding Density B->C D Analyze Data and Determine IC50 Value C->D E Select Optimal Concentration(s) for Further Experiments D->E F Validate with Orthogonal Viability Assay (Optional) E->F

Caption: Workflow for concentration optimization.

References

Technical Support Center: Troubleshooting Methotrexate (A6770) Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering resistance to Methotrexate (A6770) in cell lines. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My cell line has become resistant to Methotrexate (this compound). What are the common mechanisms of resistance?

A1: Resistance to Methotrexate (MTX) is a multifactorial phenomenon that can arise from various cellular alterations. The most well-documented mechanisms include:

  • Impaired Drug Uptake: Reduced expression or function of the primary transporter responsible for MTX uptake, the reduced folate carrier (RFC), is a common cause of resistance.[1][2][3][4]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump MTX out of the cell, lowering its intracellular concentration.[1]

  • Alterations in the Target Enzyme: Amplification of the Dihydrofolate Reductase (DHFR) gene, the primary target of MTX, leads to higher levels of the enzyme, requiring more drug to achieve inhibition.[1][2][4][5] Mutations in the DHFR gene can also reduce its binding affinity for MTX.[1]

  • Defective Polyglutamylation: MTX is retained intracellularly through the addition of glutamate residues, a process mediated by the enzyme folylpolyglutamate synthetase (FPGS). Decreased FPGS activity or increased activity of its opposing enzyme, gamma-glutamyl hydrolase (GGH), leads to reduced MTX polyglutamylation and enhanced efflux.[1]

  • Alterations in Downstream Pathways: Changes in the expression of enzymes in the folate pathway, such as thymidylate synthase (TYMS), can also contribute to resistance.[1]

Q2: How can I confirm that my cell line is resistant to Methotrexate (this compound)?

A2: The most common method to confirm drug resistance is to determine the half-maximal inhibitory concentration (IC50) of the drug in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.

Q3: What is a typical fold-increase in IC50 for a Methotrexate-resistant cell line?

A3: The fold-increase in IC50 can vary significantly depending on the cell line and the mechanism of resistance. Generally, a resistant cell line will exhibit at least a 5- to 10-fold increase in IC50 compared to its sensitive counterpart. For example, the Saos-2/MTX4.4 osteosarcoma cell line showed a 12.73-fold increase in resistance to MTX.[6]

Troubleshooting Guides

Problem: My cells are showing reduced sensitivity to Methotrexate (this compound) in my viability assay.

Possible Cause & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Development of Resistance 1. Determine the IC50: Perform a dose-response experiment to calculate the IC50 value of Methotrexate in your cell line and compare it to the expected value for the sensitive parental line. 2. Analyze Protein Expression: Use Western blotting to check the expression levels of key proteins involved in MTX resistance, such as DHFR, RFC, and ABC transporters (e.g., P-gp). 3. Gene Expression Analysis: Use RT-qPCR to measure the mRNA levels of genes like DHFR, SLC19A1 (RFC), and ABCB1 (P-gp).
Experimental Variability 1. Verify Cell Health: Ensure that the cells are healthy and in the logarithmic growth phase before starting the experiment. 2. Check Drug Concentration: Confirm the concentration and integrity of your Methotrexate stock solution. MTX is soluble in dilute solutions of alkali hydroxides and carbonates. 3. Optimize Seeding Density: Ensure consistent cell seeding density across all wells.
Incorrect Assay Conditions 1. Assay Duration: Ensure the duration of the drug exposure is appropriate for the cell line and the assay being used. 2. Readout Method: Verify that the viability assay (e.g., MTT, CellTiter-Glo) is performing as expected and is not being interfered with by the drug.

Quantitative Data Summary

The following table summarizes representative IC50 values for Methotrexate in sensitive and resistant cancer cell lines.

Cell LineCancer TypeIC50 (Sensitive)IC50 (Resistant)Fold ResistanceReference
Saos-2OsteosarcomaNot specifiedNot specified12.73[6]
DaoyMedulloblastoma9.5 x 10⁻² µM--[7][8]
Saos-2Osteosarcoma3.5 x 10⁻² µM--[7][8]
HTC-116Colorectal Cancer0.15 mM (48h)--[9]
A-549Lung Carcinoma0.10 mM (48h)--[9]

Key Experimental Protocols

Protocol 1: Generation of Methotrexate-Resistant Cell Lines

This protocol describes a common method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of the drug.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • Methotrexate (this compound)

  • Sterile culture flasks and plates

  • Cell counting apparatus

Methodology:

  • Initial IC50 Determination: Determine the IC50 of Methotrexate for the parental cell line using a standard cell viability assay (e.g., MTT).

  • Initial Drug Exposure: Culture the parental cells in a medium containing Methotrexate at a concentration equal to the IC50 value.

  • Monitor Cell Viability: Observe the cells daily. A significant portion of the cells will likely die.

  • Recovery and Subculture: When the surviving cells reach 70-80% confluency, subculture them in a fresh medium containing the same concentration of Methotrexate.

  • Stepwise Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of Methotrexate in the culture medium. A common approach is to double the concentration at each step.

  • Repeat Cycles: Repeat the process of monitoring, recovery, and subculturing with each increase in drug concentration. This process can take several months.[6][10]

  • Characterization of Resistant Cells: Once a cell line is established that can proliferate in a significantly higher concentration of Methotrexate (e.g., 10-fold the initial IC50), characterize the resistant phenotype by determining the new IC50 and analyzing the expression of resistance-associated genes and proteins.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines the steps for performing an MTT assay to determine the IC50 of Methotrexate.

Materials:

  • Parental and resistant cell lines

  • Complete cell culture medium

  • Methotrexate (this compound)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of Methotrexate. Include a vehicle control (medium with the same solvent used to dissolve MTX).

  • Incubation: Incubate the plate for a period appropriate for the cell line's doubling time (typically 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.[11]

Visualizations

Signaling Pathway of Methotrexate Action and Resistance

Methotrexate_Pathway Methotrexate (MTX) Action and Resistance Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane MTX_ext Methotrexate RFC RFC (SLC19A1) MTX_ext->RFC Uptake MTX_int Intracellular Methotrexate RFC->MTX_int RFC_down Decreased Expression RFC->RFC_down ABC ABC Transporters (e.g., P-gp) ABC_up Increased Expression ABC->ABC_up MTX_int->ABC Efflux FPGS FPGS MTX_int->FPGS MTX_PG MTX-Polyglutamates FPGS->MTX_PG FPGS_down Decreased Activity FPGS->FPGS_down GGH GGH MTX_PG->GGH DHFR DHFR MTX_PG->DHFR Inhibition GGH->MTX_int GGH_up Increased Activity GGH->GGH_up THF THF DHFR->THF DHFR_amp Gene Amplification/ Mutation DHFR->DHFR_amp DHF DHF DHF->DHFR TS Thymidylate Synthase THF->TS dTMP dTMP TS->dTMP dUMP dUMP dUMP->TS DNA DNA Synthesis dTMP->DNA

Caption: Overview of Methotrexate's mechanism of action and key resistance pathways.

Experimental Workflow for Troubleshooting Resistance

Troubleshooting_Workflow Troubleshooting Methotrexate Resistance Workflow start Reduced Cell Sensitivity to Methotrexate Observed ic50 Determine IC50 of Parental vs. Suspected Resistant Cells start->ic50 compare_ic50 Significant Increase in IC50? ic50->compare_ic50 no_resistance Resistance Unlikely. Review Experimental Parameters. compare_ic50->no_resistance No resistance_confirmed Resistance Confirmed compare_ic50->resistance_confirmed Yes investigate_mechanism Investigate Mechanism of Resistance resistance_confirmed->investigate_mechanism western_blot Western Blot: DHFR, RFC, ABC Transporters investigate_mechanism->western_blot qpcr RT-qPCR: DHFR, SLC19A1, ABCB1 investigate_mechanism->qpcr polyglutamylation_assay Polyglutamylation Assay investigate_mechanism->polyglutamylation_assay analyze_results Analyze Results and Identify Predominant Resistance Mechanism western_blot->analyze_results qpcr->analyze_results polyglutamylation_assay->analyze_results

Caption: A stepwise workflow for confirming and investigating Methotrexate resistance.

Logical Relationships of Resistance Mechanisms

Resistance_Mechanisms Interconnected Mechanisms of Methotrexate Resistance cluster_influx_efflux Altered Drug Transport cluster_target Target Modification cluster_metabolism Altered Drug Metabolism resistance Methotrexate Resistance influx Reduced Influx (↓ RFC) resistance->influx efflux Increased Efflux (↑ ABC Transporters) resistance->efflux dhfr_amp DHFR Amplification resistance->dhfr_amp dhfr_mut DHFR Mutation resistance->dhfr_mut polyglut Decreased Polyglutamylation (↓ FPGS / ↑ GGH) resistance->polyglut influx->resistance efflux->resistance dhfr_amp->resistance dhfr_mut->resistance polyglut->resistance

Caption: Key mechanisms contributing to the development of Methotrexate resistance.

References

A6770 Experiments: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in experiments involving A6770. To ensure clarity, this guide is divided into two sections based on the specific compound referred to by "this compound":

  • Section 1: this compound as Methotrexate Hydrate (Sigma-Aldrich Product)

  • Section 2: this compound as an S1P Lyase Inhibitor

Section 1: Troubleshooting Experiments with this compound (Methotrexate Hydrate)

Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. Inconsistent results in cell-based assays are common and can arise from various factors.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in cell viability assays with Methotrexate (this compound). What are the common causes?

A1: High variability in cell viability assays when using Methotrexate can stem from several sources:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.[1]

  • Cell Passage Number: Cell lines can undergo phenotypic and genotypic changes at high passage numbers, altering their response to drugs. It is recommended to use cells within a defined, low passage number range.[1][2]

  • Edge Effects: Wells on the perimeter of a microplate are prone to increased evaporation and temperature gradients. To mitigate this, avoid using outer wells for experimental samples and instead fill them with sterile water or media to create a humidity barrier.[1][3]

  • Serum Variability: Serum contains growth factors that can stimulate cell proliferation.[4] Batch-to-batch variation in serum can lead to inconsistent results. It is advisable to test new serum batches before use in critical experiments.

Q2: Our Methotrexate stock solution appears to have lost potency. How should we prepare and store it?

A2: Methotrexate has specific solubility and stability requirements that are critical for consistent experimental outcomes.

  • Preparation: Methotrexate is insoluble in water.[5] For cell culture, prepare a stock solution by dissolving it in a minimal amount of 1 M NaOH, followed by dilution with saline or culture medium.[5]

  • Storage: Store the powder at -20°C, protected from light.[5] The diluted stock solution is stable for about a week at 4–8°C or for about a month at –20°C.[5] Exposure to light degrades Methotrexate.[6]

Q3: We are using Methotrexate for gene amplification in CHO cells and observing clonal variability. Why does this happen?

A3: Methotrexate-mediated gene amplification can lead to chromosomal rearrangements and heterogeneity.[3] This can result in clonal variability and instability in established cell lines.[3] Studies have shown that the location and amount of transfected sequences, as well as their expression levels, are more variable when cells are cultured in the presence of Methotrexate.[7]

Experimental Protocols

Protocol 1: Preparation of Methotrexate (this compound) Stock Solution for Cell Culture

  • Weigh out the desired amount of Methotrexate hydrate powder (Sigma-Aldrich, this compound).

  • Add a minimal volume of 1 M NaOH to dissolve the powder completely.

  • Immediately dilute the dissolved Methotrexate to the desired stock concentration using sterile saline or cell culture medium.

  • Sterile filter the stock solution using a 0.22 µm filter.

  • Aliquot the stock solution into light-protected tubes and store at -20°C for up to one month.[5]

Data Presentation
ParameterRecommendationRationale
Cell Seeding Density Optimize via titration experimentEnsures cells are in logarithmic growth phase for consistent response.[1]
Pipetting Technique Use pre-wetted tips; slow, consistent dispensingMinimizes volume errors and ensures reproducibility.[1]
Reagent Concentration Titrate key reagents (e.g., antibodies, substrates)Determines optimal concentration for a robust signal-to-noise ratio.[1]
Incubation Times Optimize for cell treatment and reagent additionEnsures the biological response and detection signal are at their peak.[1]
Light Exposure Minimize exposure of samples and reagentsMethotrexate is light-sensitive and can degrade upon exposure.[2][6][8]

Mandatory Visualization

References

Technical Support Center: Optimizing A6770 In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Critical Notice: The designation "A6770" is used for at least two distinct chemical compounds. Before proceeding, it is imperative to identify which compound you are working with, as their mechanisms of action and experimental considerations are entirely different.

  • This compound (S1P Lyase Inhibitor): An inhibitor of sphingosine-1-phosphate lyase (S1PL).[1][2] Its chemical name is 1-[5-(hydroxymethyl)-1H-imidazol-2-yl]-ethanone.[2]

  • This compound (Methotrexate hydrate): A well-known anticancer drug that inhibits dihydrofolate reductase (DHFR).[3] It is also known as 4-Amino-10-methylfolic acid hydrate.

This guide is divided into two sections. Please refer to the section corresponding to your compound of interest.

Section 1: this compound as an S1P Lyase Inhibitor

This section provides guidance for researchers working with this compound, the sphingosine-1-phosphate (S1P) lyase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (S1P Lyase Inhibitor)?

A1: this compound is a potent, orally active inhibitor of sphingosine 1-phosphate (S1P) lyase (S1PL).[1] It requires phosphorylation to become active, and in its phosphorylated form, it directly inhibits S1PL.[1] This inhibition leads to an increase in cellular levels of dihydrosphingosine 1-phosphate (dhS1P).[1]

Q2: What is the typical effective concentration of this compound in cell culture?

A2: The effective concentration of this compound can vary depending on the cell line and experimental conditions. The reported EC50 for the concentration-dependent increase in [3H]dhS1P ranges from 30 to 200 μM.[1]

Q3: How should I prepare and store this compound stock solutions?

A3: For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to prepare fresh working solutions and use them promptly.[1]

Troubleshooting Guide
ProblemPossible CauseSuggested Solution
Low or no observed efficacy Insufficient phosphorylation of this compound: The compound must be phosphorylated to be active.Ensure that the cell line used has sufficient kinase activity to phosphorylate this compound. You may need to characterize the expression of relevant kinases in your cell model.
Suboptimal concentration: The effective concentration can be cell-type specific.Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range (e.g., 10-300 µM) based on the reported EC50 of 30-200 µM.[1]
Incorrect incubation time: The time required to observe an effect may vary.Conduct a time-course experiment to identify the optimal incubation period.
Compound degradation: Improper storage can lead to loss of activity.Ensure stock solutions are stored correctly at -80°C for long-term and -20°C for short-term use.[1] Avoid repeated freeze-thaw cycles.
High variability between experiments Inconsistent cell culture conditions: Factors like cell density, passage number, and media composition can affect results.[4][5]Standardize your cell culture protocol. Maintain a consistent seeding density, use cells within a specific passage number range, and ensure media components are consistent.
Issues with assay reagents: Expired or contaminated reagents can lead to unreliable data.[6]Use fresh, high-quality reagents and buffers. Include appropriate positive and negative controls in every experiment.[6]
Experimental Protocols

Protocol 1: General Cell Culture and Treatment with this compound (S1P Lyase Inhibitor)

  • Cell Seeding: Plate cells at a predetermined density in a suitable culture vessel and allow them to adhere and enter the exponential growth phase (typically 24 hours).

  • Preparation of this compound Working Solution: Prepare a fresh working solution of this compound by diluting the stock solution in the appropriate cell culture medium.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.

  • Incubation: Incubate the cells for the predetermined optimal time at 37°C and 5% CO2.

  • Downstream Analysis: Following incubation, proceed with the desired assay to measure the effects of this compound (e.g., measurement of S1P or dhS1P levels, cell viability assay).

Signaling Pathway and Workflow Diagrams

A6770_S1PL_Inhibitor_Pathway This compound This compound A6770_P This compound-Phosphate This compound->A6770_P Phosphorylation S1PL S1P Lyase (S1PL) A6770_P->S1PL Inhibition A6770_P->S1PL S1P Sphingosine-1-Phosphate (S1P) S1PL->S1P Degradation of S1PL->S1P dhS1P Dihydrosphingosine-1-Phosphate (dhS1P) S1PL->dhS1P Degradation of S1PL->dhS1P Cellular_Accumulation Cellular Accumulation

Caption: Mechanism of this compound as an S1P Lyase Inhibitor.

Section 2: this compound as Methotrexate hydrate

This section provides guidance for researchers working with this compound, also known as Methotrexate hydrate, a dihydrofolate reductase (DHFR) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (Methotrexate)?

A1: Methotrexate is a structural analog of folic acid and a potent inhibitor of dihydrofolate reductase (DHFR).[3] DHFR is a key enzyme in the synthesis of DNA.[3] By inhibiting DHFR, Methotrexate disrupts the synthesis of purines and thymidylates, leading to cell death.[7]

Q2: How do I dissolve and prepare this compound (Methotrexate) for cell culture?

A2: Methotrexate is insoluble in water, ethanol, chloroform, and ether.[3][8] It is soluble in dilute solutions of alkali hydroxides and carbonates.[3] For cell culture, a stock solution can be prepared by dissolving it in a minimal amount of 1 M NaOH and then diluting it with saline or culture medium.[3] It is also soluble in 1M Ammonium hydroxide at 50 mg/mL and in anhydrous DMSO at 90 mg/ml.[9]

Q3: What are the recommended storage conditions for this compound (Methotrexate)?

A3: The powder form should be stored at –20°C.[3] A diluted stock solution is stable for about a week at 4–8°C or for about a month at –20°C.[3] Long-term storage should be protected from light.[3]

Troubleshooting Guide
ProblemPossible CauseSuggested Solution
Reduced efficacy or drug resistance Cell line resistance: Some cell lines may have inherent or acquired resistance to Methotrexate.Consider using a different cell line known to be sensitive to Methotrexate. You can also investigate mechanisms of resistance, such as altered drug transport or DHFR mutations.
Suboptimal drug concentration: The effective concentration is highly dependent on the cell line.Perform a dose-response curve (e.g., using an MTT or similar viability assay) to determine the IC50 for your specific cell line.
Precipitation in culture medium Poor solubility: Methotrexate is poorly soluble in aqueous solutions.[3]Ensure proper solubilization using a minimal amount of 1 M NaOH before diluting in your culture medium.[3] Prepare fresh dilutions from your stock for each experiment.
Inconsistent results Variations in cell culture conditions: Cell confluency and health can significantly impact drug efficacy.[10]Transfect cells when they are in the exponential growth phase, typically at 40–80% confluency.[10] Ensure consistent cell passage numbers for all experiments.
Instability in solution: The diluted stock may lose activity over time.The diluted stock is stable for about a week at 4–8°C or a month at –20°C.[3] For best results, prepare fresh dilutions for each experiment.
Experimental Protocols

Protocol 2: Preparation of Methotrexate Stock Solution and Cell Treatment

  • Stock Solution Preparation:

    • Weigh out the desired amount of Methotrexate hydrate powder.

    • Add a minimal volume of 1 M NaOH to dissolve the powder completely.

    • Dilute the dissolved Methotrexate to the final stock concentration using sterile saline or cell culture medium.

    • Sterile filter the stock solution using a 0.22 µm filter.

    • Aliquot and store at –20°C for up to one month.[3]

  • Cell Treatment:

    • Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

    • After 24 hours, replace the medium with fresh medium containing various concentrations of Methotrexate.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Assess cell viability using a suitable method (e.g., MTT, trypan blue exclusion).

Signaling Pathway and Workflow Diagrams

A6770_Methotrexate_Pathway cluster_pathway Mechanism of Action Methotrexate This compound (Methotrexate) DHFR Dihydrofolate Reductase (DHFR) Methotrexate->DHFR Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction DNA_Synthesis DNA Synthesis THF->DNA_Synthesis Required for Cell_Death Cell Death DNA_Synthesis->Cell_Death Inhibition leads to

Caption: Mechanism of this compound (Methotrexate) via DHFR Inhibition.

Experimental_Workflow_this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Treat_Cells Treat Cells with Varying Concentrations Prep_Stock->Treat_Cells Seed_Cells Seed Cells Seed_Cells->Treat_Cells Incubate Incubate Treat_Cells->Incubate Assay Perform Viability Assay (e.g., MTT) Incubate->Assay Data_Analysis Analyze Data (e.g., IC50) Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro efficacy testing of this compound.

References

Technical Support Center: A6770 Off-Target Effects in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers: The identifier "A6770" is associated with at least two distinct chemical compounds in commercially available databases: Methotrexate hydrate , a dihydrofolate reductase (DHFR) inhibitor, and a selective sphingosine-1-phosphate (S1P) lyase inhibitor . To ensure the accuracy and relevance of the information for your experiments, please identify which compound you are working with and refer to the appropriate section below.

Section 1: Methotrexate Hydrate (Catalog No. This compound)

Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. While this is its primary mechanism of action in cancer chemotherapy, its therapeutic effects in inflammatory diseases like rheumatoid arthritis are believed to be mediated through "off-target" effects, particularly on cellular signaling pathways involved in inflammation.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of Methotrexate in research models?

A1: In the context of its anti-inflammatory and immunosuppressive activities, Methotrexate's effects on pathways other than DHFR inhibition are often considered. The primary off-target effects include the modulation of adenosine signaling and the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[1][2][3][4] These actions are thought to contribute significantly to its therapeutic efficacy in autoimmune diseases.

Q2: How can I investigate if the observed effects in my experiment are due to off-target activities of Methotrexate?

A2: To determine if your experimental observations are due to off-target effects of Methotrexate, you can perform several experiments:

  • Rescue Experiments: Supplementing your cell culture with folinic acid can help bypass the DHFR inhibition, allowing you to isolate the non-DHFR-mediated effects.[5]

  • Phenotypic Comparison: Compare the phenotype observed in your experiment with known effects of more specific inhibitors of the suspected off-target pathway (e.g., specific JAK inhibitors).

  • Proteomic and Phosphoproteomic Analysis: Use mass spectrometry-based proteomics to identify global changes in protein expression and phosphorylation that are independent of DHFR inhibition.[6]

Q3: What are the common signaling pathways affected by Methotrexate's off-target activities?

A3: The two most well-documented off-target signaling pathways for Methotrexate are:

  • Adenosine Signaling: Methotrexate treatment leads to an increase in extracellular adenosine, which has potent anti-inflammatory effects.[1][7][8][9]

  • JAK/STAT Pathway: Methotrexate has been shown to inhibit the JAK/STAT signaling pathway, which is crucial for the action of many pro-inflammatory cytokines.[3][4][5][10]

Troubleshooting Guide
Issue Possible Cause Suggested Solution Expected Outcome
Unexpected anti-inflammatory effects at low doses The observed effects may be due to off-target adenosine signaling rather than DHFR inhibition.Measure extracellular adenosine levels in your cell culture supernatant following Methotrexate treatment.An increase in adenosine levels would suggest the involvement of this off-target pathway.
Discrepancy between expected and observed cytokine profiles Methotrexate might be inhibiting the JAK/STAT pathway, affecting cytokine signaling.Perform a western blot to analyze the phosphorylation status of key STAT proteins (e.g., pSTAT1, pSTAT5) in response to cytokine stimulation with and without Methotrexate.A reduction in STAT phosphorylation in the presence of Methotrexate would indicate JAK/STAT pathway inhibition.
Cell death is not rescued by folinic acid supplementation The observed cytotoxicity may be due to off-target effects independent of the folate pathway.Perform a Cellular Thermal Shift Assay (CETSA) to identify other potential protein targets of Methotrexate.A thermal shift in a protein other than DHFR would indicate a direct off-target interaction.
Quantitative Data: Off-Target Effects of Methotrexate
Target Pathway Effect Cell Line IC50 / Effective Concentration Reference
JAK/STAT SignalingReduction in pSTAT1 and pSTAT5HDLM-2 (Hodgkin's lymphoma)0.4–0.8 µM[10]
JAK/STAT SignalingReduction in pSTAT5HEL (Acute myeloid leukemia)Significant reduction at 0.4–0.8 µM[5][10]
Adenosine DeaminaseReduced VmaxHuman Lymphocytes15 mg/week in vivo[7][11]
Experimental Protocols

Protocol 1: Western Blot for Phosphorylated STAT Proteins

Objective: To assess the effect of Methotrexate on the JAK/STAT signaling pathway by measuring the phosphorylation of STAT proteins.

Methodology:

  • Cell Culture and Treatment: Plate cells of interest and allow them to adhere. Starve the cells in serum-free media for 4-6 hours. Pre-treat the cells with various concentrations of Methotrexate or vehicle control for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IFN-γ for pSTAT1, IL-2 for pSTAT5) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT1, anti-pSTAT5) and total STAT proteins overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To identify direct protein targets of Methotrexate in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells with Methotrexate or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thawing.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target of interest (and potential off-targets) by western blotting or mass spectrometry.

  • Data Interpretation: A ligand-bound protein will be more thermally stable and thus more abundant in the soluble fraction at higher temperatures compared to the unbound protein.

Signaling Pathway Diagrams

Methotrexate_Off_Target_Pathways cluster_adenosine Adenosine Signaling cluster_jak_stat JAK/STAT Signaling MTX Methotrexate AICAR_T AICAR Transformylase MTX->AICAR_T inhibits AICAR AICAR Adenosine_Deaminase Adenosine Deaminase AICAR->Adenosine_Deaminase inhibits Adenosine Adenosine A2A_A3_Receptors A2A & A3 Receptors Adenosine->A2A_A3_Receptors Anti_Inflammatory Anti-inflammatory Effects A2A_A3_Receptors->Anti_Inflammatory Cytokine Pro-inflammatory Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT JAK->STAT phosphorylates pSTAT pSTAT Gene_Expression Inflammatory Gene Expression pSTAT->Gene_Expression MTX2 Methotrexate MTX2->JAK inhibits

Caption: Off-target signaling pathways of Methotrexate.

Section 2: this compound - S1P Lyase Inhibitor

This compound is also described as an orally active and potent inhibitor of sphingosine-1-phosphate (S1P) lyase (S1PL), the enzyme responsible for the irreversible degradation of S1P.[12] Inhibition of S1PL leads to an accumulation of intracellular S1P, which can then affect various signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of the S1P lyase inhibitor this compound?

A1: While this compound is designed to be a selective S1PL inhibitor, high concentrations or specific cellular contexts may lead to off-target effects. Potential off-targets could include other enzymes involved in sphingolipid metabolism, such as sphingosine kinases (SphK1/2) or dihydroceramide desaturase 1 (Des1).[13] It is crucial to experimentally verify the selectivity of this compound in your specific research model.

Q2: How can I determine if the observed cellular effects are due to S1P lyase inhibition or off-target activities of this compound?

A2: To distinguish between on-target and off-target effects of this compound, consider the following approaches:

  • siRNA/shRNA Knockdown: Compare the phenotype induced by this compound treatment with that of S1PL knockdown using siRNA or shRNA. A similar phenotype would support an on-target effect.

  • Use of Structurally Different S1PL Inhibitors: Test other known S1PL inhibitors with different chemical scaffolds. If they produce the same phenotype, it is more likely an on-target effect.

  • Direct Enzyme Activity Assays: Measure the activity of potential off-target enzymes (e.g., SphK1/2, Des1) in the presence of this compound.

Q3: What are the primary signaling pathways affected by the accumulation of S1P due to this compound treatment?

A3: The accumulation of intracellular S1P can lead to the activation of various downstream signaling pathways, often through both intracellular mechanisms and by S1P being exported to activate cell surface S1P receptors (S1PRs). These pathways include:

  • Mitogen-activated protein kinase (MAPK) pathway (including ERK and JNK)[7][14]

  • Phosphoinositide 3-kinase (PI3K)/Akt pathway[14]

  • Rho family GTPases[7]

Troubleshooting Guide
Issue Possible Cause Suggested Solution Expected Outcome
Unexpected changes in ceramide levels This compound may have off-target effects on other enzymes in the sphingolipid pathway, such as dihydroceramide desaturase 1 (Des1).Perform a lipidomic analysis to quantify different sphingolipid species in response to this compound treatment.An accumulation of dihydroceramides would suggest off-target inhibition of Des1.
Cellular response differs from published S1PL inhibitor phenotypes The observed phenotype may be due to off-target effects specific to your cell type or the concentration of this compound used.Perform a dose-response curve and use the lowest effective concentration. Compare with the phenotype of S1PL knockdown.A discrepancy between the inhibitor and knockdown phenotypes at higher concentrations may indicate off-target effects.
Inconsistent results between experiments S1P levels can be influenced by cell density and culture conditions.Standardize cell seeding density and incubation times for all experiments.Consistent experimental conditions will improve the reproducibility of your results.
Quantitative Data: Effects of S1P Lyase Inhibition
Parameter Effect Cell Line/Model EC50 / Concentration Reference
Increase in [3H]dhS1PConcentration-dependent increaseIT-79MTNC3 cellsEC50: 30-200 µM
Lymphocyte reductionReduction in peripheral lymphocytesRats (in vivo)1, 10, 100 mg/kg (single oral dose)[12]
Experimental Protocols

Protocol 1: S1P Lyase Activity Assay

Objective: To measure the inhibitory effect of this compound on S1P lyase activity in cell lysates.

Methodology:

  • Cell Lysate Preparation: Homogenize cells or tissues in a suitable buffer containing protease inhibitors.

  • Substrate Preparation: Prepare a fluorescently labeled S1P analog (e.g., BODIPY-S1P) or a C17-sphinganine-1-phosphate substrate.

  • Reaction Setup: In a microplate, combine the cell lysate with the substrate and different concentrations of this compound or vehicle control. The reaction buffer should contain necessary co-factors like pyridoxal 5'-phosphate.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • For fluorescent substrates, the product can be separated by HPLC and detected by a fluorescence detector.

    • For C17-sphinganine-1-phosphate, the resulting pentadecanal can be derivatized and quantified by HPLC with fluorescence detection or by GC/MS.[15][16][17]

  • Data Analysis: Calculate the percent inhibition of S1P lyase activity at each concentration of this compound to determine the IC50 value.

Protocol 2: Measurement of Intracellular S1P Levels

Objective: To quantify the accumulation of intracellular S1P following treatment with this compound.

Methodology:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or vehicle control for a specified time.

  • Cell Harvesting and Lipid Extraction: Wash the cells with PBS, harvest, and perform a lipid extraction using a solvent system such as chloroform/methanol.

  • Quantification by LC-MS/MS: Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the levels of S1P and other sphingolipids.

  • Data Normalization: Normalize the S1P levels to the total protein concentration or cell number.

Signaling Pathway Diagrams

S1PL_Inhibition_Pathway cluster_downstream Downstream Signaling This compound This compound (S1PL Inhibitor) S1PL S1P Lyase (S1PL) This compound->S1PL inhibits S1P_degradation S1P Degradation S1PL->S1P_degradation S1P Sphingosine-1-Phosphate (S1P) S1P_degradation->S1P S1PRs S1P Receptors (S1PR1-5) S1P->S1PRs Intracellular_Targets Intracellular Targets S1P->Intracellular_Targets PI3K_Akt PI3K/Akt Pathway S1PRs->PI3K_Akt MAPK MAPK Pathway (ERK, JNK) S1PRs->MAPK Rho_GTPases Rho GTPases Intracellular_Targets->Rho_GTPases Cellular_Responses Cell Survival, Proliferation, Migration PI3K_Akt->Cellular_Responses MAPK->Cellular_Responses Rho_GTPases->Cellular_Responses

Caption: Signaling consequences of S1P Lyase inhibition by this compound.

References

Minimizing A6770 toxicity in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with A6770, a potent sphingosine 1-phosphate (S1P) lyase (S1PL) inhibitor. Our goal is to help you minimize toxicity and ensure the success of your animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active, potent inhibitor of sphingosine 1-phosphate (S1P) lyase (S1PL).[1][2] It is a key metabolic intermediate of 2-acetyl-4-(tetrahydroxybutyl)imidazole (THI), a component of some caramel food colorings.[3][4] this compound itself is phosphorylated in vivo, and this phosphorylated form is what directly inhibits the S1PL enzyme.[1][3] The inhibition of S1PL leads to an accumulation of sphingosine 1-phosphate (S1P).[5]

Q2: What is the most commonly observed in vivo effect of this compound administration?

The most consistently reported in vivo effect of this compound is a reduction in the number of peripheral lymphocytes, a condition known as lymphopenia.[3][6] This is a known effect of S1PL inhibition, which disrupts the S1P gradient necessary for lymphocyte egress from lymphoid tissues.[7]

Q3: What are the potential, less-characterized toxicities of this compound I should monitor for?

While lymphopenia is the primary documented effect of this compound, inhibition of S1PL can have broader physiological consequences. Based on studies with other S1PL inhibitors and S1PL knockout animal models, researchers should be vigilant for:

  • Lipid Metabolism Alterations: S1PL is a key enzyme in sphingolipid metabolism. Its inhibition can lead to the accumulation of sphingolipids, triglycerides, and cholesterol.[8]

  • Hepatotoxicity: The liver is a primary site of S1PL activity. Long-term inhibition could potentially lead to liver damage.

  • Nephrotoxicity: S1PL deficient mice have been shown to develop nephrosis.[8]

  • Cardiovascular Effects: S1P plays a role in cardiovascular physiology. Altering its levels could have unforeseen cardiac effects.[9]

  • Developmental Effects: S1PL is important for normal development, particularly of vascular structures.[8]

Q4: How should I prepare this compound for in vivo administration?

This compound is available as a solid. For oral administration, it can be dissolved in a suitable vehicle. While specific solubility for different vehicles should be determined empirically, a common starting point for in vivo studies is PBS.[6] It may require warming and sonication to fully dissolve.[6] Always prepare fresh solutions immediately before use.

Troubleshooting Guides

Problem: I am not observing the expected level of lymphopenia in my animal models.

  • Solution 1: Verify Compound Integrity and Formulation. Ensure that your this compound is from a reputable source and has been stored correctly. Confirm that your formulation is homogenous and that the compound is fully dissolved. Precipitation can lead to inaccurate dosing.

  • Solution 2: Adjust Dosage and Route of Administration. The effective dose can vary between species and even strains. Consider a dose-response study to determine the optimal dose for your model. The provided data from rat studies can serve as a starting point.

  • Solution 3: Check Timing of Blood Collection. The nadir of lymphocyte count may occur at a specific time point after administration. Conduct a time-course experiment to determine the optimal window for observing maximum lymphopenia.

Problem: I am observing unexpected toxicity or mortality in my study animals.

  • Solution 1: Implement a Comprehensive Monitoring Plan. In addition to routine health checks, monitor for signs of organ-specific toxicity. This can include changes in body weight, food and water intake, and behavioral changes.

  • Solution 2: Conduct Clinical Pathology. At the end of your study, or if animals become moribund, collect blood for a complete blood count (CBC) and serum chemistry panel to assess hematological parameters and markers of liver and kidney function.

  • Solution 3: Perform Histopathological Analysis. Collect and preserve major organs (liver, kidney, spleen, thymus, heart) for histopathological examination to identify any cellular damage or inflammation.

  • Solution 4: Consider Dose Reduction or a Different Dosing Schedule. If toxicity is observed at your initial dose, reduce the dose or increase the dosing interval to see if a therapeutic window with less toxicity can be achieved.

Quantitative Data Summary

ParameterSpeciesDoseEffectReference
In Vivo EfficacyRat1, 10, 100 mg/kg (p.o., single dose)Reduction in peripheral lymphocyte number[2][6]
In Vitro ActivityN/AEC50: 30-200 µMConcentration-dependent increases in [3H]dhS1P[1][2]

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage in Rodents

  • Objective: To prepare a solution of this compound for oral administration.

  • Materials:

    • This compound powder

    • Sterile Phosphate Buffered Saline (PBS)

    • Sterile microcentrifuge tubes

    • Sonicator bath

    • Warming block or water bath

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of PBS to achieve the desired final concentration (e.g., 10 mg/mL).[6]

    • Warm the solution gently (e.g., to 37°C) and sonicate until the powder is completely dissolved.[6] Visually inspect for any particulate matter.

    • Prepare fresh on the day of dosing. Do not store the solution.

Protocol 2: Monitoring for Lymphopenia in Mice

  • Objective: To assess the effect of this compound on peripheral lymphocyte counts.

  • Materials:

    • This compound formulation

    • Blood collection supplies (e.g., EDTA-coated tubes, lancets)

    • Automated hematology analyzer or materials for manual cell counting

  • Procedure:

    • Collect a baseline blood sample from each animal prior to the first dose.

    • Administer this compound orally at the desired dose.

    • Collect blood samples at predetermined time points post-dosing (e.g., 4, 8, 24, 48, and 72 hours) to establish a time-course of lymphocyte depletion.

    • Analyze blood samples for total white blood cell count and lymphocyte differential using an automated hematology analyzer.

    • Calculate the percentage change in lymphocyte count from baseline for each animal at each time point.

Visualizations

A6770_Mechanism_of_Action This compound This compound A6770_P This compound-Phosphate This compound->A6770_P Phosphorylation S1PL S1P Lyase (S1PL) A6770_P->S1PL Inhibition Products Hexadecenal + Ethanolamine Phosphate S1PL->Products Degradation S1P Sphingosine-1-Phosphate (S1P) S1P->S1PL Substrate S1P_Signaling_Pathway cluster_blood Blood/Lymph cluster_lymph_node Lymph Node cluster_inhibition Effect of S1PL Inhibition S1P_high High S1P S1P_low Low S1P Lymphocyte Lymphocyte S1PR1 S1PR1 S1PR1->S1P_high S1P Gradient-Driven Egress S1PL S1P Lyase (S1PL) S1P_accumulation S1P Accumulation in Tissues S1PL->S1P_accumulation Prevents Degradation This compound This compound This compound->S1PL Inhibits Gradient_disruption Disrupted S1P Gradient S1P_accumulation->Gradient_disruption Lymphopenia Lymphopenia Gradient_disruption->Lymphopenia Experimental_Workflow start Start: this compound Study formulation Formulation of this compound start->formulation dosing Animal Dosing (e.g., Oral Gavage) formulation->dosing monitoring In-Life Monitoring (Body Weight, Clinical Signs) dosing->monitoring blood_sampling Blood Sampling (Baseline & Post-Dose) dosing->blood_sampling necropsy Necropsy & Tissue Collection monitoring->necropsy hematology Hematology Analysis (CBC) blood_sampling->hematology data_analysis Data Analysis & Interpretation hematology->data_analysis histopathology Histopathology necropsy->histopathology histopathology->data_analysis

References

Technical Support Center: A6770 (Methotrexate) Dosage and Application in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A-6770 Technical Data Sheet Addendum: Adjusting Dosage for Different Cell Types

This technical support guide provides in-depth information and troubleshooting advice for optimizing the dosage of A6770 (Methotrexate hydrate) for various cell culture applications. As a potent inhibitor of dihydrofolate reductase (DHFR), precise concentration management is critical for achieving desired experimental outcomes while minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (Methotrexate)?

This compound, or Methotrexate, is a folate analog that competitively inhibits dihydrofolate reductase (DHFR).[1][2][3] This enzyme is crucial for converting dihydrofolate (DHF) into tetrahydrofolate (THF), a key cofactor in the synthesis of purines and thymidylate, which are essential for DNA synthesis and cellular replication.[1] By blocking this pathway, Methotrexate effectively halts cell proliferation.

Q2: How should I prepare and store this compound for cell culture experiments?

Methotrexate is sparingly soluble in water but can be dissolved in alkaline solutions.[2] For cell culture, a common practice is to prepare a stock solution by dissolving it in a minimal amount of 1 M NaOH and then diluting it with sterile saline or culture medium.[2]

  • Stock Solution Preparation:

    • Weigh out the desired amount of this compound powder.

    • Add a small volume of 1 M NaOH to dissolve the powder completely.

    • Dilute the dissolved this compound to your final desired stock concentration with sterile phosphate-buffered saline (PBS) or your cell culture medium.

    • Sterile filter the stock solution through a 0.22 µm filter.

  • Storage:

    • Store the powder at -20°C, protected from light.[2]

    • Aliquoted stock solutions are stable for about a week at 4-8°C and for up to a month at -20°C.[2]

Q3: How do I determine the optimal starting dosage of this compound for my specific cell line?

The optimal dosage of this compound is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cells. This can be achieved using a cytotoxicity assay, such as the MTT or Calcein AM/EthD-1 assay. A typical starting range for many cancer cell lines is between 0.01 µM and 10 µM.

Q4: What are the expected morphological changes in cells treated with this compound?

Upon treatment with effective concentrations of this compound, cells are expected to exhibit signs of cytotoxicity and apoptosis. These changes may include:

  • Rounding up and detachment from the culture surface (for adherent cells).

  • Cell shrinkage and membrane blebbing.

  • Nuclear condensation and fragmentation.

  • A decrease in overall cell number and confluency.

Q5: My cells are showing resistance to this compound. What are the possible reasons and how can I troubleshoot this?

Resistance to Methotrexate can arise from several mechanisms:

  • Decreased drug uptake: Alterations in the reduced folate carrier (RFC) can limit the amount of Methotrexate entering the cell.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell.

  • DHFR gene amplification or mutation: An increase in the amount of DHFR protein or mutations that reduce Methotrexate's binding affinity can overcome its inhibitory effect.

  • Altered polyglutamylation: Methotrexate is polyglutamylated inside the cell, which enhances its retention and inhibitory activity. Reduced polyglutamylation can lead to resistance.

Troubleshooting Strategies:

  • Verify drug activity: Ensure your this compound stock solution is not degraded.

  • Increase dosage: Gradually increase the concentration of this compound to see if a higher dose can overcome the resistance.

  • Combination therapy: Consider using this compound in combination with other cytotoxic agents that have different mechanisms of action.

  • Use of inhibitors: For resistance mediated by ABC transporters, co-treatment with an inhibitor of these pumps may restore sensitivity.

Quantitative Data Summary

The following table summarizes the reported IC50 values of Methotrexate in various cancer cell lines. Please note that these values are approximate and can vary depending on the experimental conditions (e.g., exposure time, cell density).

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)
DaoyMedulloblastoma0.095144
Saos-2Osteosarcoma0.035144
MCF-7Breast Cancer1.2Not Specified
SH-SY5YNeuroblastoma0.8Not Specified
HTC-116Colorectal Cancer0.1548
A-549Lung Carcinoma0.1048

Experimental Protocols

Protocol: Determining the IC50 of this compound using the MTT Assay

This protocol provides a step-by-step guide for performing a dose-response experiment to determine the IC50 of this compound in an adherent cell line.

Materials:

  • This compound (Methotrexate hydrate)

  • 96-well cell culture plates

  • Your adherent cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to attach.

  • Drug Treatment:

    • Prepare a series of dilutions of your this compound stock solution in complete culture medium. A common starting range is a 10-point, 2-fold serial dilution starting from 10 µM.

    • Include a "vehicle control" (medium with the same concentration of the solvent used for the this compound stock, e.g., NaOH-diluted PBS) and a "no-treatment control" (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control solutions to the respective wells. It is recommended to perform each treatment in triplicate.

    • Incubate the plate for 24, 48, or 72 hours, depending on the doubling time of your cell line.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a plate reader.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Visualizations

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis Purine & Thymidylate Synthesis for DNA Replication THF->DNA_Synthesis DHFR->THF This compound This compound (Methotrexate) This compound->DHFR

Caption: Mechanism of this compound (Methotrexate) action.

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Add_this compound Add this compound dilutions to cells Cell_Seeding->Add_this compound A6770_Dilution Prepare serial dilutions of this compound A6770_Dilution->Add_this compound Incubate Incubate for 24-72 hours Add_this compound->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_DMSO Add DMSO to dissolve formazan Incubate_MTT->Add_DMSO Read_Absorbance Measure absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Plot_Curve Plot dose-response curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

References

Technical Support Center: A6770-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common pitfalls encountered in A6770-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the dopamine D2 receptor. Its primary mechanism of action involves blocking the binding of dopamine to this receptor, thereby inhibiting downstream signaling pathways. This makes it a valuable tool for studying dopaminergic neurotransmission and for screening potential therapeutic agents targeting the D2 receptor.

Q2: My signal-to-background ratio is low. What are the potential causes and solutions?

A low signal-to-background ratio can be caused by several factors, including insufficient receptor expression, low-affinity of the radioligand, or issues with the washing steps.

  • Troubleshooting Workflow: Low Signal-to-Background Ratio

    G Start Low Signal-to-Background Ratio CheckReceptor Verify Receptor Expression Level Start->CheckReceptor CheckLigand Assess Radioligand Affinity and Concentration Start->CheckLigand OptimizeWash Optimize Washing Steps Start->OptimizeWash CheckBuffer Verify Buffer Composition Start->CheckBuffer SolutionReceptor Use Cells with Higher Receptor Expression CheckReceptor->SolutionReceptor SolutionLigand Use Higher Affinity Ligand or Increase Concentration CheckLigand->SolutionLigand IncreaseIncubation Increase Incubation Time OptimizeWash->IncreaseIncubation SolutionWash Increase Number or Duration of Washes OptimizeWash->SolutionWash SolutionIncubation Optimize Incubation Time for Equilibrium IncreaseIncubation->SolutionIncubation SolutionBuffer Ensure Correct pH and Ionic Strength CheckBuffer->SolutionBuffer

    Caption: Troubleshooting workflow for a low signal-to-background ratio.

Q3: I am observing high non-specific binding in my assay. How can I reduce it?

High non-specific binding can obscure the specific signal from this compound binding to the D2 receptor.

  • Strategies to Reduce Non-Specific Binding:

    • Increase the concentration of the blocking agent: Bovine serum albumin (BSA) is commonly used to block non-specific binding sites.

    • Optimize the radioligand concentration: Use the lowest concentration of radioligand that still provides a robust signal.

    • Pre-treat plates or filters: Coating plates or filters with a blocking agent before the assay can reduce non-specific binding.

    • Include a non-specific binding control: Use a high concentration of a non-labeled competing ligand to determine the level of non-specific binding.

Q4: What are the optimal experimental conditions for a radioligand binding assay with this compound?

The optimal conditions can vary depending on the specific cell line and experimental setup. However, here are some general guidelines:

ParameterRecommended RangeNotes
This compound Concentration 1 - 100 nMThe optimal concentration will depend on the Kd of this compound for the D2 receptor.
Radioligand [3H]Spiperone, [3H]RacloprideChoose a radioligand with high affinity and specificity for the D2 receptor.
Incubation Time 60 - 120 minutesEnsure the binding has reached equilibrium.
Incubation Temperature Room Temperature (20-25°C)Can be performed at 37°C, but this may increase non-specific binding.
Washing Buffer Cold (4°C) Tris-HCl bufferCold buffer helps to slow the dissociation of the ligand-receptor complex.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for this compound

This protocol describes a competitive binding assay to determine the affinity of this compound for the dopamine D2 receptor.

  • Experimental Workflow: Radioligand Binding Assay

    G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation and Detection P1 Prepare Cell Membranes Expressing D2 Receptor R1 Incubate Membranes, Radioligand, and this compound P1->R1 P2 Prepare Radioligand Solution P2->R1 P3 Prepare Serial Dilutions of this compound P3->R1 R2 Allow to Reach Equilibrium R1->R2 S1 Filter Assay Mixture to Separate Bound and Free Ligand R2->S1 S2 Wash Filters to Remove Unbound Ligand S1->S2 S3 Measure Radioactivity on Filters S2->S3

    Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the dopamine D2 receptor

  • Radioligand (e.g., [3H]Spiperone)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)

  • Wash buffer (cold 50 mM Tris-HCl, pH 7.4)

  • Blocking agent (e.g., 0.1% BSA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add cell membranes, radioligand, and either this compound or vehicle.

  • For non-specific binding control wells, add a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).

  • Incubate the plate at room temperature for 60-120 minutes.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters three times with cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Signaling Pathways

Dopamine D2 Receptor Signaling

This compound acts as an antagonist at the dopamine D2 receptor, which is a G protein-coupled receptor (GPCR). The D2 receptor is coupled to Gi/o proteins.

  • This compound Action on D2 Receptor Signaling

    G Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks Gi_o Gi/o Protein D2R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP

    Caption: this compound blocks dopamine-mediated inhibition of adenylyl cyclase.

Technical Support Center: A6770 Activity Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

Attention Researchers: An important ambiguity exists regarding the chemical identity of "A6770". Different suppliers use this identifier for two distinct compounds with different mechanisms of action. This guide is therefore divided into two sections to address both possibilities. Please verify the CAS number and supplier of your compound to ensure you are using the correct experimental protocols.

  • Sigma-Aldrich (and affiliated companies): this compound is the catalog number for Methotrexate hydrate (CAS: 133073-73-1), a dihydrofolate reductase (DHFR) inhibitor .

  • MedChemExpress, InvivoChem, and others: this compound refers to a sphingosine-1-phosphate (S1P) lyase (S1PL) inhibitor (CAS: 1331754-16-5).

Section 1: Confirming the Activity of this compound as Methotrexate (DHFR Inhibitor)

This section provides guidance for researchers working with this compound as Methotrexate, a well-established anticancer and immunosuppressive agent that functions by inhibiting dihydrofolate reductase (DHFR).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Methotrexate (this compound)?

A1: Methotrexate is a folate analog that competitively inhibits dihydrofolate reductase (DHFR).[1][2] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][4][5] THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis.[2][5] By blocking DHFR, Methotrexate depletes the cellular pool of THF, leading to the inhibition of cell proliferation and ultimately cell death.[1]

Q2: How can I measure the inhibitory activity of Methotrexate (this compound) on DHFR?

A2: The most common method is a spectrophotometric enzyme inhibition assay.[6][7] This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the NADPH cofactor during the DHFR-catalyzed reduction of DHF.[8] The presence of an active DHFR inhibitor like Methotrexate will slow down or stop this reaction, resulting in a reduced rate of NADPH consumption. Commercial kits are also available for this purpose.[8][9]

Q3: What is a typical IC50 value for Methotrexate (this compound)?

A3: The IC50 value of Methotrexate can vary significantly depending on the cell line and experimental conditions.[2][10] Reported values range from the low nanomolar (e.g., 6.05 nM in AGS cells) to micromolar concentrations in resistant cell lines.[2][10] It is crucial to determine the IC50 in your specific experimental system.

Experimental Protocols

This protocol is adapted from standard enzymatic assays for DHFR.[6][7][9]

Materials:

  • Purified DHFR enzyme

  • NADPH

  • Dihydrofolic acid (DHF)

  • Methotrexate (this compound)

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm in kinetic mode

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Methotrexate (this compound) in a suitable solvent (e.g., dilute NaOH, then buffer).

    • Prepare working solutions of DHFR enzyme, NADPH, and DHF in Assay Buffer. Keep all solutions on ice.

  • Assay Setup:

    • In a 96-well plate, add Assay Buffer to each well.

    • Add varying concentrations of Methotrexate (this compound) to the appropriate wells. Include a "no inhibitor" control (enzyme activity control) and a "no enzyme" control (background control).

    • Add a fixed amount of DHFR enzyme to all wells except the background control.

    • Pre-incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Start the reaction by adding a solution containing both NADPH and DHF to all wells.

  • Measurement:

    • Immediately place the plate in the microplate reader and begin measuring the absorbance at 340 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (decrease in A340 per minute) for each concentration of Methotrexate.

    • Plot the percentage of DHFR inhibition against the logarithm of the Methotrexate concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Quantitative Data
Cell LineIC50 of Methotrexate (this compound)Reference
Daoy (medulloblastoma)9.5 x 10⁻² µM[1]
Saos-2 (osteosarcoma)3.5 x 10⁻² µM[1]
AGS (gastric adenocarcinoma)6.05 ± 0.81 nM[2][10]
HCT-116 (colorectal carcinoma)13.56 ± 3.76 nM[2][10]
A549 (non-small cell lung cancer)38.33 ± 8.42 nM[10]
NCI-H23 (non-small cell lung cancer)38.25 ± 4.91 nM[10]
MCF-7 (breast adenocarcinoma)114.31 ± 5.34 nM[2][10]

Visualizations

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) Synthesis Purine & Thymidylate Synthesis THF->Synthesis DHFR->THF Reduction NADP NADP+ DHFR->NADP MTX Methotrexate (this compound) MTX->DHFR NADPH NADPH NADPH->DHFR DNA_RNA DNA & RNA Synthesis Synthesis->DNA_RNA

Caption: Methotrexate (this compound) inhibits DHFR, blocking THF synthesis.

DHFR_Assay_Workflow start Start prep Prepare Reagents (Buffer, DHFR, NADPH, DHF, this compound) start->prep plate Plate Setup in 96-well Plate (Buffer, this compound, DHFR) prep->plate incubate Pre-incubate (5-10 min) plate->incubate react Initiate Reaction (Add NADPH + DHF) incubate->react measure Measure Absorbance at 340 nm (Kinetic Mode) react->measure analyze Analyze Data (Calculate Rate, Plot Curve, Determine IC50) measure->analyze end End analyze->end

Caption: Workflow for the spectrophotometric DHFR inhibition assay.

Troubleshooting Guide

Q: My "no inhibitor" control shows very low or no activity.

A:

  • Check Reagent Integrity: Ensure that the DHFR enzyme has not been denatured due to improper storage or multiple freeze-thaw cycles. Verify the concentration and purity of NADPH and DHF, as they can degrade over time.

  • Incorrect Buffer pH: The optimal pH for DHFR activity is typically around 7.5. Confirm the pH of your assay buffer.

  • Spectrophotometer Settings: Double-check that you are measuring at the correct wavelength (340 nm) and that the instrument is functioning correctly.

Q: I'm observing high background in my "no enzyme" control.

A:

  • Contaminated Reagents: One of your reagents, particularly the DHF or NADPH solutions, might be contaminated or degrading, leading to a non-enzymatic decrease in absorbance. Prepare fresh solutions.

  • Sample Interference: If you are using cell lysates, endogenous components might interfere with the assay. Run a control with lysate but without DHF to check for other NADPH-consuming enzymes.

Q: My IC50 value is very different from the literature.

A:

  • Cell-type Specificity: IC50 values are highly dependent on the cell line used.[2][10] Ensure you are comparing your results to data from a similar biological system.

  • Assay Conditions: Factors like enzyme concentration, substrate concentration, and incubation time can all affect the apparent IC50.[7] Ensure your assay conditions are consistent and well-controlled.

  • Purity of this compound: Verify the purity of your Methotrexate (this compound) compound.

Section 2: Confirming the Activity of this compound as an S1P Lyase Inhibitor

This section is for researchers using this compound (CAS: 1331754-16-5) from suppliers like MedChemExpress, which is described as a potent, orally active inhibitor of sphingosine-1-phosphate (S1P) lyase (S1PL).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this this compound?

A1: This version of this compound is an inhibitor of sphingosine-1-phosphate lyase (S1PL).[11] S1PL is the enzyme that irreversibly degrades the signaling lipid sphingosine-1-phosphate (S1P).[12][13] By inhibiting S1PL, this compound leads to an accumulation of intracellular S1P.[11] S1P is a critical signaling molecule involved in numerous cellular processes, including cell survival, migration, and immune cell trafficking.[12][14]

Q2: How can I confirm the activity of the S1PL inhibitor this compound?

A2: S1PL activity can be measured by monitoring the degradation of a substrate or the formation of a product. Common methods include:

  • Fluorescent Substrate Assays: These assays use a fluorescently labeled S1P analog (e.g., NBD-S1P or BODIPY-S1P). The cleavage of this substrate by S1PL produces a fluorescent aldehyde product that can be separated by HPLC and quantified.[7][12]

  • Mass Spectrometry-based Assays: These highly sensitive methods use a labeled S1P substrate (e.g., C17-S1P) and quantify the formation of the corresponding aldehyde product (e.g., pentadecanal) using GC/MS or LC-MS/MS.[15][16]

  • Indirect Cellular Assays: You can treat cells with this compound and measure the accumulation of S1P or a related substrate, such as dihydrosphingosine-1-phosphate (dhS1P).[3][11]

Q3: What is the expected potency of this this compound?

Experimental Protocols

This protocol is adapted from established methods using fluorescent S1P analogs.[7][12]

Materials:

  • Fluorescent S1P substrate (e.g., NBD-S1P or BODIPY-S1P)

  • Cell or tissue lysate containing S1PL activity

  • This compound (S1PL inhibitor)

  • S1PL Reaction Buffer (e.g., potassium phosphate buffer containing pyridoxal 5'-phosphate (PLP), DTT, and a detergent like Triton X-100)

  • Extraction solvents (e.g., chloroform, methanol)

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare Lysates: Homogenize cells or tissues in a suitable buffer and determine the protein concentration.

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the fluorescent S1P substrate in the S1PL Reaction Buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add the cell lysate.

    • Add varying concentrations of this compound or vehicle control (DMSO). Pre-incubate for 10-15 minutes at 37°C.

    • Initiate the reaction by adding the fluorescent S1P substrate.

    • Incubate the reaction at 37°C for a set time (e.g., 30 minutes). The reaction should be within the linear range.

  • Stop Reaction & Extract Lipids:

    • Stop the reaction by adding extraction solvents (e.g., a chloroform/methanol mixture).

    • Vortex and centrifuge to separate the organic and aqueous phases. The fluorescent aldehyde product will be in the organic phase.

  • HPLC Analysis:

    • Transfer the organic phase to a new tube, evaporate the solvent, and reconstitute in a suitable mobile phase.

    • Inject the sample into the HPLC system.

    • Separate the fluorescent aldehyde product from the unreacted substrate using a C18 column.

    • Quantify the product peak area using the fluorescence detector.

  • Data Analysis:

    • Calculate the S1PL activity (product formed per unit time per mg of protein).

    • Plot the percentage of S1PL inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Quantitative Data
ParameterValueConditionsSource
EC5030 - 200 µMConcentration-dependent increase in [³H]dhS1P in cells[11]

Note: This EC50 represents the concentration for half-maximal accumulation of an S1PL substrate, which is an indirect measure of inhibition.

Visualizations

S1PL_Pathway Sphingosine Sphingosine SphK SphK Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) S1PL S1P Lyase (S1PL) S1P->S1PL Signaling S1P Receptors (S1PR1-5) S1P->Signaling SphK->S1P Products Hexadecenal + Ethanolamine Phosphate S1PL->Products This compound This compound This compound->S1PL Cellular_Response Cell Survival, Migration, Immune Trafficking Signaling->Cellular_Response

Caption: S1PL inhibitor this compound blocks S1P degradation, increasing S1P levels.

S1PL_Assay_Workflow start Start lysate Prepare Cell/Tissue Lysate start->lysate reaction_setup Set up Reaction (Lysate + this compound) lysate->reaction_setup preincubate Pre-incubate (10-15 min at 37°C) reaction_setup->preincubate initiate Initiate Reaction (Add Fluorescent S1P Substrate) preincubate->initiate incubate Incubate (e.g., 30 min at 37°C) initiate->incubate stop_extract Stop Reaction & Extract Lipids incubate->stop_extract hplc Analyze by HPLC with Fluorescence Detection stop_extract->hplc analyze Calculate Activity & Determine IC50 hplc->analyze end End analyze->end

Caption: Workflow for the HPLC-based S1PL activity assay.

Troubleshooting Guide

Q: I am not detecting any S1PL activity in my control samples.

A:

  • Missing Cofactor: S1PL requires pyridoxal 5'-phosphate (PLP) as a cofactor. Ensure it is included in your reaction buffer at an appropriate concentration.

  • Inactive Lysate: S1PL is a membrane-associated enzyme. Ensure your lysate preparation method effectively solubilizes the enzyme without denaturing it. Use fresh lysates and avoid repeated freeze-thaw cycles.

  • Substrate Degradation: Fluorescent lipid substrates can be sensitive to light and oxidation. Store them properly and prepare working solutions fresh.

Q: The results show high variability between replicates.

A:

  • Inconsistent Pipetting: Working with small volumes of lipids and viscous lysates can be challenging. Use calibrated pipettes and ensure thorough mixing at each step.

  • Incomplete Lipid Extraction: Optimize your lipid extraction protocol to ensure consistent recovery of the fluorescent product. Using an internal standard can help normalize for extraction efficiency.[7]

  • Substrate Dispersion: Lipid substrates may not be fully soluble in aqueous buffers. Ensure the substrate is well-dispersed, for example by sonication, before adding it to the reaction.[12]

Q: The inhibitory effect of this compound is weak or absent.

A:

  • Compound Solubility: Ensure your this compound stock solution is fully dissolved and that the compound remains soluble in the final assay buffer. The final concentration of solvents like DMSO should be kept low (typically <1%) to avoid affecting enzyme activity.

  • Incorrect Concentration Range: You may be testing a concentration range that is too low. Perform a wide dose-response curve to find the active range.

  • Compound Stability: this compound is described as a pro-drug that is phosphorylated in cells to become active.[11] A simple lysate-based biochemical assay may not have the necessary kinases to activate the compound. A cellular assay measuring S1P accumulation might be more appropriate to confirm its activity in a biological context.

References

A6770 lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for A6770. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant difference in the IC50 value of this compound between two different lots. What could be the cause of this?

A significant shift in the IC50 value between different lots of this compound can be attributed to several factors. The most common cause is inherent lot-to-lot variability in the compound's purity or the presence of isomers with different activity levels. We recommend performing a comprehensive internal quality control check on each new lot received. This should include verifying the compound's identity, purity, and concentration. For a detailed protocol on how to handle and resolve such discrepancies, please refer to our troubleshooting guide below.

Q2: Our recent batch of this compound appears to have lower solubility compared to previous lots. How should we address this?

Differences in solubility can arise from minor variations in the crystalline structure or the presence of trace impurities. We advise preparing a fresh stock solution and ensuring the solvent is of high purity and completely anhydrous. If solubility issues persist, gentle warming and sonication may help to fully dissolve the compound. Always refer to the Certificate of Analysis (CoA) provided with each lot for specific solubility information.

Q3: Can the observed variability in this compound activity be related to its mechanism of action?

This compound is a potent and selective inhibitor of Kinase X within the ABC signaling pathway. While the primary mechanism of action is consistent, lot-to-lot variations in potency can lead to different downstream effects. It is crucial to confirm the activity of each new lot to ensure reproducible experimental outcomes. The diagram below illustrates the role of this compound in the ABC signaling pathway.

ABC_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase Y Kinase Y Receptor->Kinase Y Activates Ligand Ligand Ligand->Receptor Binds Kinase X Kinase X Kinase Y->Kinase X Phosphorylates Transcription Factor Transcription Factor Kinase X->Transcription Factor Phosphorylates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates This compound This compound This compound->Kinase X Inhibits

Figure 1. this compound inhibits Kinase X in the ABC signaling pathway.

Troubleshooting Guide: this compound Lot-to-Lot Variability

This guide provides a systematic approach to identifying and mitigating issues arising from lot-to-lot variability of this compound.

Initial Assessment and Troubleshooting Workflow

If you encounter unexpected results or variability between different lots of this compound, follow the workflow outlined below.

Troubleshooting_Workflow start Start: Discrepant Results Observed qc_check 1. Internal QC Check - Verify Purity (HPLC) - Confirm Identity (MS) - Check Concentration (UV-Vis) start->qc_check decision QC Pass? qc_check->decision compare_coa 2. Compare with Manufacturer's CoA decision2 CoA Match? compare_coa->decision2 protocol_review 3. Review Experimental Protocol - Consistent cell passage number? - Reagent stability? - Instrument calibration? decision3 Protocol Consistent? protocol_review->decision3 dose_response 4. Perform Dose-Response Curve with a Reference Lot decision4 Activity Confirmed? dose_response->decision4 contact_support 5. Contact Technical Support with Data fail Potential Issue with Lot Contact Manufacturer contact_support->fail decision->compare_coa Yes decision->fail No decision2->protocol_review Yes decision2->fail No decision3->protocol_review No, Revise Protocol decision3->dose_response Yes decision4->contact_support No end Issue Resolved decision4->end Yes

Figure 2. Troubleshooting workflow for this compound lot-to-lot variability.

Data Presentation: Lot-to-Lot Comparison

The following table summarizes fictional data from three different lots of this compound, highlighting the potential for variability.

ParameterLot ALot BLot C
Purity (by HPLC) 99.5%98.2%99.8%
IC50 (Kinase X Assay) 5.2 nM15.8 nM4.9 nM
Cell-Based Potency (EC50) 25.1 nM78.5 nM23.9 nM
Solubility (in DMSO) >100 mM85 mM>100 mM

Experimental Protocols

Protocol: Cell-Based Kinase X Phosphorylation Assay

This protocol is designed to determine the potency of this compound by measuring the inhibition of Kinase X-mediated phosphorylation of a downstream substrate in a cellular context.

1. Materials and Reagents:

  • Cell line expressing Kinase X (e.g., HEK293)

  • This compound (test and reference lots)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibody against phosphorylated substrate of Kinase X

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Detection reagent (e.g., chemiluminescent substrate)

  • 96-well cell culture plates

2. Cell Plating:

  • Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Incubate overnight at 37°C in a humidified CO2 incubator.

3. Compound Treatment:

  • Prepare a serial dilution of this compound (both test and reference lots) in cell culture medium.

  • Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Include a vehicle control (e.g., DMSO) and a positive control (if available).

  • Incubate for the desired treatment time (e.g., 2 hours).

4. Cell Lysis:

  • Aspirate the compound-containing medium.

  • Wash the cells once with cold PBS.

  • Add lysis buffer to each well and incubate on ice for 15 minutes with gentle agitation.

5. Detection (ELISA-based):

  • Transfer the cell lysates to an appropriate assay plate (e.g., a high-binding ELISA plate).

  • Follow the manufacturer's protocol for the specific ELISA kit being used for detecting the phosphorylated substrate. This typically involves:

    • Incubation with the primary antibody.

    • Washing steps.

    • Incubation with the secondary antibody.

    • Washing steps.

    • Addition of the detection reagent.

  • Read the signal on a plate reader.

6. Data Analysis:

  • Subtract the background signal (no-cell control).

  • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no-enzyme control (0% activity).

  • Plot the normalized data against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Technical Support Center: A6770 (Methotrexate Hydrate)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of A6770 (Methotrexate hydrate), a potent inhibitor of dihydrofolate reductase (DHFR).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is the catalog number for Methotrexate hydrate, a chemical compound that is structurally similar to folic acid. Its primary mechanism of action is the potent inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of DNA, RNA, and certain amino acids. Due to this activity, this compound is widely used in biomedical research for:

  • Cancer studies: As an anti-cancer agent, it disrupts the proliferation of rapidly dividing cancer cells.

  • Selection of transfected cells: It is used in cell culture to select for cells that have been successfully transfected with a DHFR-based expression system.[1]

  • Immunosuppression studies: It exhibits immunosuppressive effects, making it a valuable tool in immunology research, particularly in the context of autoimmune diseases like rheumatoid arthritis.[2]

  • JAK/STAT pathway inhibition: Recent studies have shown that methotrexate can also inhibit the JAK/STAT signaling pathway.[3]

Q2: How should I prepare a stock solution of this compound?

This compound (Methotrexate hydrate) is insoluble in water. Therefore, a specific preparation method is required to create a usable stock solution.

For Cell Culture Applications:

  • Dissolve the solid this compound powder in a minimal amount of 1 M Sodium Hydroxide (NaOH).

  • Alternatively, 0.25 M Sodium Carbonate (Na₂CO₃) can be used to dissolve this compound to a concentration of 4 x 10⁻⁴ M.[4]

  • For some applications, 1 M Ammonium Hydroxide (NH₄OH) can also be used.

  • Once dissolved, the stock solution should be sterilized by filtration through a 0.22 µm filter.[4]

  • The sterilized stock solution can then be diluted to the desired working concentration using a suitable saline solution or cell culture medium.

For In Vivo Experiments:

A suggested solvent formulation for in vivo use is a mixture of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% saline[5]

Q3: What are the recommended storage conditions for this compound powder and its solutions?

Proper storage is crucial to maintain the stability and activity of this compound.

FormStorage TemperatureDurationSpecial Conditions
Solid Powder -20°CAt least 3 yearsProtect from light for long-term storage.
Stock Solution -20°CUp to 1 monthStore in aliquots to avoid repeated freeze-thaw cycles. Protect from light.[4]
Diluted Solution (in medium) 4-8°CAbout a weekStore in the dark. It is recommended to use within 2 weeks as it can lose potency.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution This compound is poorly soluble in neutral or acidic aqueous solutions.Ensure the initial dissolution is done in a basic solution like 1M NaOH or 0.25M Na₂CO₃. Use a minimal amount of the basic solution to dissolve the powder completely before diluting with saline or medium.
Loss of drug activity in cell culture Methotrexate can degrade over time in the culture medium, especially when exposed to light.[4]Prepare fresh medium with methotrexate for each media change. Store medium containing methotrexate in the dark and use it within two weeks.[4]
Inconsistent experimental results Incomplete dissolution of the powder, improper storage, or repeated freeze-thaw cycles of the stock solution.Ensure complete dissolution of the powder when preparing the stock solution. Aliquot the stock solution and store it at -20°C to avoid multiple freeze-thaw cycles. Always protect solutions from light.
Cell toxicity in non-resistant cells is lower than expected The concentration of methotrexate is too low, or the drug has degraded.Verify the concentration of your stock solution. Prepare fresh dilutions from a new aliquot of the stock solution. Ensure the medium containing methotrexate is fresh.
Unexpected off-target effects The solvent used for dissolution may have its own biological effects.While DMSO can be used, it has been reported to have off-target effects.[6] For cell culture, using NaOH or Na₂CO₃ for initial dissolution is preferred. If DMSO must be used, run appropriate vehicle controls.

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is adapted from commercially available DHFR inhibitor screening kits and is designed to measure the inhibitory activity of this compound on DHFR.

Materials:

  • This compound (Methotrexate hydrate)

  • Purified DHFR enzyme

  • DHFR Assay Buffer

  • Dihydrofolic acid (DHF), the substrate

  • NADPH, the cofactor

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Preparation of Reagents:

    • This compound (Inhibitor) Stock Solution: Prepare a 10 mM stock solution of this compound in an appropriate buffer (e.g., DHFR Assay Buffer with a minimal amount of NaOH for dissolution). From this, prepare serial dilutions to obtain a range of concentrations for testing.

    • DHFR Enzyme Solution: Dilute the purified DHFR enzyme to the recommended concentration in cold DHFR Assay Buffer. Keep the enzyme on ice.

    • DHF (Substrate) Solution: Prepare the DHF solution in DHFR Assay Buffer. This solution is light-sensitive and should be prepared fresh.[7]

    • NADPH Solution: Prepare the NADPH solution in DHFR Assay Buffer.

  • Assay Protocol:

    • Set up the reactions in a 96-well plate. Include wells for a negative control (no inhibitor), a positive control (a known concentration of this compound for maximal inhibition), and your test samples with varying concentrations of this compound.

    • To each well, add the DHFR Assay Buffer.

    • Add the this compound solution (or vehicle for the negative control) to the appropriate wells.

    • Add the DHFR enzyme solution to all wells except the blank.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the DHF substrate and NADPH solution to all wells.

    • Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[7] The rate of decrease in absorbance at 340 nm is proportional to the DHFR activity.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in A340) for each well.

    • Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of Negative Control - Rate of Sample) / Rate of Negative Control] x 100

    • Plot the percent inhibition against the log of the this compound concentration to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Pyrimidines Pyrimidine Synthesis (Thymidylate) THF->Pyrimidines DNA_RNA DNA and RNA Synthesis Purines->DNA_RNA Pyrimidines->DNA_RNA DHFR->THF Catalyzes conversion This compound This compound (Methotrexate) This compound->DHFR Inhibition

Caption: this compound (Methotrexate) inhibits the DHFR enzyme.

MTX_Metabolism cluster_cell Cell MTX_in Methotrexate (MTX) MTX_PG Methotrexate Polyglutamates (MTX-PG) MTX_in->MTX_PG FPGS Folylpolyglutamate Synthetase (FPGS) MTX_PG->FPGS Catalyzes GGH Gamma-Glutamyl Hydrolase (GGH) MTX_PG->GGH Substrate MTX_out Methotrexate (MTX) GGH->MTX_out Catalyzes conversion MTX_ext Extracellular Methotrexate MTX_out->MTX_ext Efflux MTX_ext->MTX_in Uptake

Caption: Intracellular metabolism of Methotrexate (MTX).

Experimental_Workflow cluster_prep Preparation cluster_assay DHFR Inhibition Assay cluster_analysis Data Analysis A6770_powder This compound Powder Stock_sol Prepare Stock Solution (e.g., in 1M NaOH) A6770_powder->Stock_sol Working_sol Prepare Working Dilutions Stock_sol->Working_sol Plate_setup Set up 96-well plate Working_sol->Plate_setup Add_reagents Add Buffer, this compound, and DHFR Enzyme Plate_setup->Add_reagents Incubate Incubate Add_reagents->Incubate Add_substrate Add DHF and NADPH Incubate->Add_substrate Measure Measure A340 (kinetic) Add_substrate->Measure Calc_rate Calculate Reaction Rates Measure->Calc_rate Calc_inhibition Calculate % Inhibition Calc_rate->Calc_inhibition Det_IC50 Determine IC50 Calc_inhibition->Det_IC50

Caption: Workflow for a DHFR inhibition experiment using this compound.

References

Validation & Comparative

A Comparative Guide to A6770 (Methotrexate) and Aminopterin in Dihydrofolate Reductase (DHFR) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of A6770 (a common catalog number for Methotrexate) and Aminopterin, two potent inhibitors of dihydrofolate reductase (DHFR). This analysis is supported by experimental data to objectively evaluate their performance and mechanisms of action.

Introduction

Methotrexate (formerly amethopterin) and its predecessor, Aminopterin, are folate analogs that function as competitive inhibitors of dihydrofolate reductase (DHFR).[1][2] DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are vital for DNA and RNA synthesis.[3][4] By inhibiting DHFR, both compounds disrupt cellular replication, making them effective as anti-cancer agents and immunosuppressants.[1][2] While structurally similar, subtle differences between Methotrexate and Aminopterin can influence their biochemical potency and clinical utility.

Quantitative Comparison of DHFR Inhibition

The inhibitory activities of Methotrexate (this compound) and Aminopterin against DHFR and their cytotoxic effects on cancer cell lines have been evaluated in various studies. The following tables summarize key quantitative data.

CompoundTargetAssay TypeIC50Source
Methotrexate Analog (mAPA-Orn) DHFR (L1210 mouse leukemia)Enzymatic Assay0.160 µM[5]
Aminopterin Analog (APA-Orn) DHFR (L1210 mouse leukemia)Enzymatic Assay0.072 µM[5]
CompoundCell LineAssay TypeIC50Source
Methotrexate Wild-type L1210 cellsCytotoxicity Assay0.002 µM[5]
Aminopterin Wild-type L1210 cellsCytotoxicity Assay0.002 µM[5]
Methotrexate Pediatric Leukemia/Lymphoma Cell Lines (Median of 6 lines)Sulforhodamine B (SRB) Assay (120-h exposure)78 nM[6]
Aminopterin Pediatric Leukemia/Lymphoma Cell Lines (Median of 6 lines)Sulforhodamine B (SRB) Assay (120-h exposure)17 nM[6]
CompoundTargetAssay TypeKiSource
Methotrexate Recombinant Human DHFRKinetic Inhibition Assay3.4 pM[7]
Aminopterin DHFRCell-free assay3.7 pM[8]

Experimental Protocols

DHFR Enzymatic Inhibition Assay (Colorimetric)

This protocol is a general method for determining the enzymatic activity of DHFR and the inhibitory potential of compounds like Methotrexate and Aminopterin. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH during the reduction of DHF to THF.[9][10]

Materials:

  • DHFR enzyme

  • DHFR Assay Buffer

  • Dihydrofolic acid (DHF) substrate

  • NADPH

  • Inhibitor (Methotrexate or Aminopterin)

  • 96-well clear flat-bottom plate

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Reagent Preparation:

    • Prepare a 10-fold dilution of the DHFR enzyme in cold DHFR Assay Buffer.

    • Reconstitute NADPH with DHFR Assay Buffer to a stock concentration of 20 mM. Prepare a 40-fold dilution of the NADPH stock solution for the assay.

    • Prepare a 15-fold dilution of the DHFR substrate in DHFR Assay Buffer. This solution is light-sensitive and should be prepared fresh.

    • Prepare a series of dilutions of the inhibitor (Methotrexate or Aminopterin) in DHFR Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add 2 µl of the inhibitor dilutions to the respective wells for the inhibitor screening. For the enzyme control, add 2 µl of DHFR Assay Buffer.

    • Add 98 µl of the diluted DHFR enzyme to each well containing the test compounds and the enzyme control.

    • Add 40 µl of the diluted NADPH to each well. Mix and incubate at room temperature for 10-15 minutes, protected from light.

    • To initiate the reaction, add 60 µl of the diluted DHFR substrate to each well. The total reaction volume should be 200 µl.

  • Measurement:

    • Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well by determining the change in absorbance over time.

    • The percent inhibition is calculated using the formula: % Inhibition = [(Slope of Enzyme Control - Slope of Inhibitor) / Slope of Enzyme Control] x 100.

    • The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content. It is commonly used to evaluate the cytotoxicity of compounds.[11][12]

Materials:

  • Adherent cells in a 96-well plate

  • Test compounds (Methotrexate or Aminopterin)

  • Fixative Reagent (e.g., 10% Trichloroacetic acid - TCA)

  • Sulforhodamine B (SRB) solution (0.057% w/v in 1% acetic acid)

  • Wash Solution (1% acetic acid)

  • SRB Solubilization Buffer (e.g., 10 mM Tris base solution)

  • Microplate reader

Procedure:

  • Cell Plating and Treatment:

    • Plate cells in a 96-well plate at a density of 5,000–20,000 cells/well and incubate for 24 hours.

    • Add various concentrations of the test compounds to the wells and incubate for the desired exposure time (e.g., 72 or 120 hours).

  • Cell Fixation:

    • Gently add 100 µl of cold Fixative Reagent to each well and incubate for 1 hour at 4°C.

    • Wash the wells four times with 200 µl/well of Wash Solution and allow the plates to air dry.

  • Staining:

    • Add 100 µl of SRB solution to each well and incubate at room temperature for 30 minutes.

    • Remove the SRB solution and wash the plates four times with Wash Solution to remove unbound dye. Air dry the plates.

  • Solubilization and Measurement:

    • Add 200 µl of SRB Solubilization Buffer to each well and shake for 5-10 minutes.

    • Measure the optical density (OD) at 565 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell growth inhibition is calculated relative to untreated control cells.

    • The IC50 value is determined by plotting the percentage of growth inhibition against the compound concentration.

Signaling Pathways and Mechanisms of Action

DHFR Inhibition and Nucleotide Synthesis

The primary mechanism of action for both Methotrexate and Aminopterin is the competitive inhibition of DHFR. This blockage leads to a depletion of intracellular THF pools. THF is a vital cofactor for thymidylate synthase and purine biosynthesis enzymes. Consequently, the synthesis of thymidine and purine nucleotides is inhibited, leading to an arrest of DNA and RNA synthesis and ultimately, cell death.[3][4]

DHFR_Inhibition_Pathway Folate Folate Dihydrofolate (DHF) Dihydrofolate (DHF) Folate->Dihydrofolate (DHF) DHFR DHFR Dihydrofolate (DHF)->DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate (THF)->Thymidylate Synthesis DHFR->Tetrahydrofolate (THF) Methotrexate / Aminopterin Methotrexate / Aminopterin Methotrexate / Aminopterin->DHFR DNA, RNA, Protein Synthesis DNA, RNA, Protein Synthesis Purine Synthesis->DNA, RNA, Protein Synthesis Thymidylate Synthesis->DNA, RNA, Protein Synthesis Cell Proliferation Cell Proliferation DNA, RNA, Protein Synthesis->Cell Proliferation

Caption: DHFR inhibition by Methotrexate and Aminopterin.

Methotrexate and Adenosine Signaling

Beyond its effects on folate metabolism, low-dose Methotrexate has been shown to exert anti-inflammatory effects through the adenosine signaling pathway. Methotrexate polyglutamates inhibit 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase, leading to an accumulation of intracellular AICAR.[13] AICAR, in turn, inhibits adenosine deaminase, resulting in increased intracellular and extracellular levels of adenosine.[13] Adenosine, acting through its receptors, has potent anti-inflammatory effects.

Adenosine_Signaling_Pathway Methotrexate Methotrexate AICAR Transformylase AICAR Transformylase Methotrexate->AICAR Transformylase AICAR AICAR AICAR Transformylase->AICAR Inhibits conversion to FAICAR Adenosine Deaminase Adenosine Deaminase AICAR->Adenosine Deaminase Adenosine Adenosine Adenosine Deaminase->Adenosine Prevents degradation Adenosine Receptors Adenosine Receptors Adenosine->Adenosine Receptors Anti-inflammatory Effects Anti-inflammatory Effects Adenosine Receptors->Anti-inflammatory Effects

Caption: Methotrexate's role in adenosine signaling.

Methotrexate and JAK/STAT Pathway Inhibition

Recent studies have identified Methotrexate and Aminopterin as potent suppressors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[14][15][16] This pathway is crucial for signaling by numerous cytokines involved in inflammation and immunity. Inhibition of the JAK/STAT pathway by Methotrexate may contribute significantly to its anti-inflammatory and immunosuppressive effects, independent of its action on DHFR.[14][15]

JAK_STAT_Pathway Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Phosphorylated STAT Phosphorylated STAT STAT->Phosphorylated STAT STAT Dimer STAT Dimer Phosphorylated STAT->STAT Dimer Dimerization Nucleus Nucleus STAT Dimer->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response Methotrexate Methotrexate Methotrexate->JAK Inhibition

Caption: Methotrexate's inhibition of the JAK/STAT pathway.

Conclusion

Both Methotrexate (this compound) and Aminopterin are highly potent inhibitors of dihydrofolate reductase. While Aminopterin often exhibits a lower IC50 in in vitro studies, suggesting greater potency, both compounds demonstrate comparable cytotoxicity at low concentrations.[5][6] The choice between these agents in a research or clinical setting may depend on factors beyond simple DHFR inhibition, including cellular uptake, polyglutamation efficiency, and off-target effects such as the modulation of adenosine and JAK/STAT signaling pathways. This guide provides a foundational understanding of their comparative performance, supported by experimental data and methodologies, to aid researchers in their drug development and scientific investigations.

References

A Comparative Guide to DHFR Inhibitors: Methotrexate (A6770) vs. Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a detailed comparison of prominent Dihydrofolate Reductase (DHFR) inhibitors. It is important to clarify that "A6770" is a catalog number for Methotrexate hydrate, a potent inhibitor of dihydrofolate reductase.[1][2][3][4] This document will therefore focus on comparing Methotrexate with other well-established DHFR inhibitors, namely Pemetrexed and Trimethoprim. This comparison is intended for researchers, scientists, and drug development professionals, offering objective data and experimental protocols to aid in the selection and evaluation of these compounds. While some sources may refer to this compound as a sphingosine-1-phosphate (S1P) lyase inhibitor, for the purpose of this guide, and in alignment with its use as a product identifier for Methotrexate, we will proceed with the comparison of Methotrexate against other DHFR inhibitors.[5][6][7][8]

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[9][10][11] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[9][12] By inhibiting DHFR, these drugs disrupt DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells and bacteria.[10][11]

Comparative Analysis of DHFR Inhibitors

The following table summarizes the key characteristics of Methotrexate, Pemetrexed, and Trimethoprim, highlighting their differences in mechanism, potency, and clinical applications.

FeatureMethotrexate (this compound)PemetrexedTrimethoprim
Class Classical Antifolate[9][13]Classical Antifolate[12][13]Lipophilic Antifolate[13]
Mechanism of Action Competitive inhibitor of DHFR.[12][14]Multi-targeted antifolate that inhibits DHFR, thymidylate synthase (TS), and glycinamide ribonucleotide formyltransferase (GARFT).[12][14]Selective inhibitor of bacterial DHFR.[15]
Primary Target Organism(s) Human (and other mammals)[10]Human (and other mammals)[13]Bacteria[15]
IC50 Value (Human DHFR) ~0.12 µM[16]>200 nM[17]High (selective for bacterial DHFR)[15]
Ki Value (Human DHFR) 26 nM[17]Weak inhibitor relative to Methotrexate[17]N/A (not a primary human DHFR inhibitor)
Primary Clinical Applications Cancer (leukemia, lymphoma, solid tumors), autoimmune diseases (rheumatoid arthritis, psoriasis).[9][10]Cancer (non-small cell lung cancer, mesothelioma).[12]Bacterial infections (urinary tract infections, respiratory infections).[15]

Signaling Pathway of DHFR Inhibition

The diagram below illustrates the central role of DHFR in the folate metabolism pathway and the subsequent impact of its inhibition on nucleotide synthesis.

DHFR_Pathway cluster_folate_cycle Folate Metabolism DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHFR Dihydrofolate Reductase (DHFR) CH2THF 5,10-Methylene-THF THF->CH2THF Serine -> Glycine Purine_Synthesis Purine Synthesis THF->Purine_Synthesis CH2THF->DHF dUMP -> dTMP Serine Serine Glycine Glycine dUMP dUMP dTMP dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Purine_Synthesis->DNA_Synthesis MTX Methotrexate (this compound) MTX->DHFR Pemetrexed Pemetrexed Pemetrexed->DHFR Trimethoprim Trimethoprim Trimethoprim->DHFR Bacterial DHFR

Caption: DHFR's role in nucleotide synthesis and its inhibition.

Experimental Protocols

In Vitro DHFR Inhibition Assay (Colorimetric)

This protocol describes a common method to assess the inhibitory activity of compounds against DHFR by measuring the decrease in absorbance at 340 nm due to the oxidation of NADPH.[18][19][20][21][22]

Materials:

  • 96-well clear flat-bottom plates

  • Multi-well spectrophotometer (ELISA reader)

  • Recombinant human DHFR enzyme

  • DHFR Assay Buffer

  • Dihydrofolic acid (DHF) substrate

  • NADPH

  • Test compounds (e.g., Methotrexate, Pemetrexed, Trimethoprim)

  • Positive control inhibitor (e.g., Methotrexate)

  • Appropriate solvent for test compounds (e.g., DMSO)

Procedure:

  • Reagent Preparation:

    • Warm DHFR Assay Buffer to room temperature.

    • Reconstitute NADPH with DHFR Assay Buffer to create a stock solution. Keep on ice.

    • Prepare a working solution of DHFR enzyme in cold DHFR Assay Buffer. Keep on ice.

    • Prepare a stock solution of the DHF substrate.

  • Assay Setup:

    • Add 2 µL of the test compound, positive control, or solvent control to the appropriate wells of a 96-well plate.

    • Prepare an enzyme mix containing the DHFR enzyme in DHFR Assay Buffer.

    • Add 98 µL of the enzyme mix to each well containing the test compounds, positive control, and enzyme control.

    • Add 100 µL of DHFR Assay Buffer to the background control wells.

  • Reaction Initiation and Measurement:

    • Prepare a diluted solution of NADPH in DHFR Assay Buffer.

    • Add 40 µL of the diluted NADPH solution to each well. Incubate for 10-15 minutes at room temperature, protected from light.

    • Prepare a diluted solution of the DHF substrate in DHFR Assay Buffer.

    • Add 60 µL of the diluted DHF substrate to each well to initiate the reaction.

    • Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of decrease in absorbance for each well.

    • The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Sample) / Rate of Enzyme Control] * 100

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25][26]

Materials:

  • 96-well tissue culture plates

  • Cells of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a desired density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only as a negative control.

    • Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization and Measurement:

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • The cell viability is calculated as a percentage of the control (untreated cells).

    • Determine the IC50 value (the concentration that causes 50% growth inhibition) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Experimental Workflow for DHFR Inhibitor Screening

The following diagram outlines a typical workflow for the screening and validation of potential DHFR inhibitors.

Experimental_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_lead_opt Lead Optimization Compound_Library Compound Library HTS High-Throughput Screening (DHFR Inhibition Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Cell_Viability Cell-Based Assays (e.g., MTT Assay) Dose_Response->Cell_Viability Selectivity Selectivity Profiling (e.g., vs. Bacterial DHFR) Cell_Viability->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR ADMET ADMET Profiling SAR->ADMET

Caption: Workflow for DHFR inhibitor discovery and development.

Conclusion

Methotrexate (this compound), Pemetrexed, and Trimethoprim are all effective inhibitors of Dihydrofolate Reductase, but they exhibit significant differences in their molecular targets, potency, and clinical utility. Methotrexate is a broad-spectrum antifolate used in cancer and autoimmune diseases. Pemetrexed offers a multi-targeted approach, primarily in oncology. Trimethoprim's selectivity for the bacterial enzyme makes it a valuable antibiotic. The choice of inhibitor for research or therapeutic purposes will depend on the specific application, target organism, and desired selectivity profile. The experimental protocols provided in this guide offer a foundation for the in vitro evaluation and comparison of these and other novel DHFR inhibitors.

References

A Comparative Guide to Leading Immunosuppressants in Research: Tacrolimus, Cyclosporine A, Sirolimus, and Mycophenolate Mofetil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunological research and therapeutic development, the precise modulation of the immune system is paramount. This guide provides an objective comparison of four widely utilized immunosuppressive agents: Tacrolimus, Cyclosporine A, Sirolimus, and Mycophenolate Mofetil. By presenting key performance data, detailed experimental methodologies, and visual representations of their mechanisms of action, this document serves as a vital resource for informed decision-making in experimental design and drug development.

At a Glance: Comparative Efficacy

The in vitro potency of these immunosuppressants is a critical determinant of their utility in research. The following tables summarize their half-maximal inhibitory concentrations (IC50) for T-cell proliferation and their differential effects on the production of key cytokines.

Table 1: Comparative Inhibition of T-Cell Proliferation
ImmunosuppressantIC50 (nmol/L) for T-Cell ProliferationPrimary Molecular Target
Tacrolimus (FK506) < 1Calcineurin
Cyclosporine A ~100Calcineurin
Sirolimus (Rapamycin) < 1mTOR (mammalian Target of Rapamycin)
Mycophenolic Acid (MPA) ~100Inosine Monophosphate Dehydrogenase (IMPDH)
Data is compiled from in vitro studies assessing the inhibition of T-cell proliferation. Actual IC50 values can vary based on experimental conditions.
Table 2: Comparative Inhibition of Key Cytokine Production
ImmunosuppressantIL-2 InhibitionIFN-γ InhibitionTNF-α InhibitionPreferential T-Helper Cell Inhibition
Tacrolimus StrongStrong (Median inhibition of 97.5%)[1]ModerateTh1[1]
Cyclosporine A StrongModerateModerateTh1
Sirolimus ModerateModerate (Median inhibition of 82.4%)[1]LowTh1
Mycophenolate Mofetil Low to ModerateLow (less apparent dose-dependent effects)[1]LowTh2[1]
Cytokine inhibition is concentration-dependent and varies based on the specific cell type and stimulus used in the assay.

Mechanisms of Action: Signaling Pathways

The distinct immunosuppressive effects of these agents stem from their unique molecular targets within T-lymphocyte signaling cascades.

Calcineurin Inhibitors: Tacrolimus and Cyclosporine A

Tacrolimus and Cyclosporine A exert their effects by inhibiting calcineurin, a key phosphatase in the T-cell activation pathway. This inhibition prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), thereby blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory cytokine genes, most notably Interleukin-2 (IL-2).

G cluster_nucleus Cytoplasm to Nucleus TCR T-Cell Receptor (TCR) Activation Ca_influx Ca²+ Influx TCR->Ca_influx Signal 1 Calmodulin Calmodulin Ca_influx->Calmodulin activates Calcineurin Calcineurin Calmodulin->Calcineurin activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus translocates to Gene_Transcription IL-2 Gene Transcription Nucleus->Gene_Transcription initiates IL2_Production IL-2 Production Gene_Transcription->IL2_Production T_Cell_Proliferation T-Cell Proliferation IL2_Production->T_Cell_Proliferation drives Tac_CsA Tacrolimus or Cyclosporine A Tac_CsA->Calcineurin inhibits

Fig 1. Signaling pathway of Calcineurin Inhibitors.
mTOR Inhibitor: Sirolimus (Rapamycin)

Sirolimus targets the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is crucial for cell growth, proliferation, and survival. By inhibiting mTOR, Sirolimus blocks the signal transduction cascade initiated by IL-2 binding to its receptor, thereby arresting the T-cell cycle in the G1 phase and preventing proliferation.

G IL2_Receptor IL-2 Receptor Activation PI3K PI3K/Akt Pathway IL2_Receptor->PI3K Signal 3 mTOR mTOR PI3K->mTOR activates Protein_Synthesis Protein Synthesis & Cell Cycle Progression mTOR->Protein_Synthesis promotes T_Cell_Proliferation T-Cell Proliferation Protein_Synthesis->T_Cell_Proliferation Sirolimus Sirolimus Sirolimus->mTOR inhibits

Fig 2. Signaling pathway of mTOR Inhibitors.
IMPDH Inhibitor: Mycophenolate Mofetil

Mycophenolate Mofetil is a prodrug that is converted to its active form, Mycophenolic Acid (MPA). MPA is a potent, non-competitive, and reversible inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo pathway of guanine nucleotide synthesis. As lymphocytes are highly dependent on this pathway for their proliferation, MPA selectively inhibits their expansion.

G DeNovo_Pathway De Novo Purine Synthesis Pathway IMPDH IMPDH DeNovo_Pathway->IMPDH Guanine_Nucleotides Guanine Nucleotides IMPDH->Guanine_Nucleotides catalyzes DNA_Synthesis DNA Synthesis Guanine_Nucleotides->DNA_Synthesis required for Lymphocyte_Proliferation Lymphocyte Proliferation DNA_Synthesis->Lymphocyte_Proliferation MPA Mycophenolic Acid (MPA) MPA->IMPDH inhibits

Fig 3. Mechanism of action of IMPDH Inhibitors.

Experimental Protocols

Reproducibility and accuracy are the cornerstones of scientific research. The following sections provide detailed methodologies for key in vitro assays used to evaluate the efficacy of immunosuppressants.

T-Cell Proliferation Assay (CFSE-Based)

This assay measures the extent of T-cell division in response to a stimulus in the presence or absence of an immunosuppressive agent.

Workflow:

G Isolate_PBMCs 1. Isolate PBMCs from whole blood Label_CFSE 2. Label cells with CFSE Isolate_PBMCs->Label_CFSE Culture_Cells 3. Culture cells with stimulus & test compounds Label_CFSE->Culture_Cells Incubate 4. Incubate for 3-5 days Culture_Cells->Incubate Stain_Markers 5. Stain for surface markers Incubate->Stain_Markers Acquire_Data 6. Acquire data on a flow cytometer Stain_Markers->Acquire_Data Analyze_Data 7. Analyze CFSE dilution profiles Acquire_Data->Analyze_Data

Fig 4. Workflow for CFSE-based T-cell proliferation assay.

Methodology:

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Labeling: Resuspend PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding an equal volume of fetal bovine serum (FBS).

  • Cell Culture: Wash the labeled cells and resuspend in complete RPMI-1640 medium. Plate the cells in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Stimulation and Treatment: Add the desired T-cell stimulus (e.g., anti-CD3/CD28 beads or phytohemagglutinin (PHA)) and serial dilutions of the immunosuppressive compounds to the respective wells.

  • Incubation: Incubate the plates for 3 to 5 days at 37°C in a humidified 5% CO2 incubator.

  • Staining and Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8). Analyze the cells by flow cytometry, gating on the live lymphocyte population. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

Intracellular Cytokine Staining Assay

This method allows for the quantification of cytokine-producing T-cells at a single-cell level.

Workflow:

G Isolate_PBMCs 1. Isolate PBMCs Stimulate_Cells 2. Stimulate cells with stimulus & test compounds Isolate_PBMCs->Stimulate_Cells Add_Inhibitor 3. Add protein transport inhibitor (e.g., Brefeldin A) Stimulate_Cells->Add_Inhibitor Surface_Stain 4. Stain for surface markers Add_Inhibitor->Surface_Stain Fix_Perm 5. Fix and permeabilize cells Surface_Stain->Fix_Perm Intracellular_Stain 6. Stain for intracellular cytokines Fix_Perm->Intracellular_Stain Acquire_Data 7. Acquire data on a flow cytometer Intracellular_Stain->Acquire_Data Analyze_Data 8. Analyze cytokine-positive cell populations Acquire_Data->Analyze_Data

Fig 5. Workflow for intracellular cytokine staining.

Methodology:

  • Cell Preparation: Isolate PBMCs as described for the proliferation assay.

  • Stimulation and Treatment: Culture PBMCs in the presence of a stimulus (e.g., PMA and ionomycin, or specific antigen) and the immunosuppressant of interest for 4-6 hours.

  • Protein Transport Inhibition: For the final 2-4 hours of incubation, add a protein transport inhibitor, such as Brefeldin A or Monensin, to the culture to allow cytokines to accumulate within the cells.

  • Surface Staining: Harvest the cells and stain with antibodies against cell surface markers to identify the T-cell populations of interest.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercially available fixation/permeabilization kit. This step is crucial for allowing the cytokine-specific antibodies to access the intracellular targets.

  • Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies specific for the cytokines of interest (e.g., anti-IL-2, anti-IFN-γ, anti-TNF-α).

  • Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. The percentage of cells expressing a particular cytokine within a specific T-cell subset can then be determined.

Conclusion

The choice of an immunosuppressant in a research setting is a critical decision that can significantly impact experimental outcomes. Tacrolimus and Sirolimus demonstrate high potency in inhibiting T-cell proliferation, albeit through different mechanisms targeting calcineurin and mTOR, respectively. Cyclosporine A, another calcineurin inhibitor, is less potent than Tacrolimus. Mycophenolate Mofetil offers a distinct mechanism by targeting de novo purine synthesis and shows a preference for inhibiting Th2 responses. This guide provides a foundational framework for comparing these agents, enabling researchers to select the most appropriate tool for their specific scientific inquiry. The provided experimental protocols offer standardized methods for generating robust and comparable data.

References

Methotrexate (A6770) Cross-Reactivity Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic cross-reactivity of therapeutic compounds is paramount for predicting efficacy and potential off-target effects. This guide provides a comprehensive comparison of the inhibitory activity of Methotrexate (MTX), identified by the product number A6770 from various suppliers, against its primary target, Dihydrofolate Reductase (DHFR), and other susceptible enzymes.

Methotrexate, a cornerstone in the treatment of cancer and autoimmune diseases, primarily functions by inhibiting DHFR, a critical enzyme in folate metabolism. However, its therapeutic and toxicological profiles are also influenced by its interactions with other enzymes. This guide summarizes the available quantitative data on the inhibition of various enzymes by Methotrexate and its intracellular polyglutamated (PG) forms, providing detailed experimental protocols for key assays and visualizing the relevant biochemical pathways.

Comparative Inhibitory Activity of Methotrexate

The inhibitory potency of Methotrexate and its polyglutamated metabolites varies significantly across different enzymatic targets. The following table summarizes the inhibition constants (Ki) and 50% inhibitory concentrations (IC50) reported in the literature.

EnzymeInhibitorKiIC50
Dihydrofolate Reductase (DHFR) Methotrexate3.4 pM[1]-
Methotrexate-PG (4 additional Glu)1.4 pM[1]-
Thymidylate Synthase (TYMS) Methotrexate (MTX-Glu1)13 µM[2][3]22 µM[2][3]
Methotrexate-PG2 (MTX-Glu2)0.17 µM[2][3]-
Methotrexate-PG3 (MTX-Glu3)--
Methotrexate-PG4 (MTX-Glu4)--
Methotrexate-PG5 (MTX-Glu5)0.047 µM[2][3]-
Amidophosphoribosyltransferase (PPAT) Dihydrofolate-Glu5*3.41 µM[4]-
Paraoxonase-1 (PON1) Methotrexate42.36 µM[5]38.50 µM[5]

*Note: The inhibition of Amidophosphoribosyltransferase was reported for Dihydrofolate-Glu5, which accumulates in cells treated with Methotrexate.

Key Signaling and Metabolic Pathways

The following diagrams illustrate the central role of DHFR in folate metabolism and DNA synthesis, the mechanism of Methotrexate inhibition, and the experimental workflow for assessing enzyme inhibition.

Fig. 1: Methotrexate's impact on folate metabolism and purine synthesis.

Enzyme_Inhibition_Assay_Workflow start Start reagents Prepare Enzyme, Substrate, and Methotrexate Solutions start->reagents incubation Incubate Enzyme with Varying Concentrations of Methotrexate reagents->incubation reaction Initiate Reaction by Adding Substrate incubation->reaction measurement Measure Reaction Rate (e.g., Spectrophotometry) reaction->measurement analysis Data Analysis: Calculate Ki or IC50 measurement->analysis end End analysis->end

Fig. 2: General workflow for an enzyme inhibition assay.

Detailed Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is adapted from commercially available DHFR inhibitor screening kits.

Materials:

  • DHFR enzyme

  • DHFR substrate (Dihydrofolic acid)

  • NADPH

  • Methotrexate (this compound)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Methotrexate in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of Methotrexate in Assay Buffer to create a range of inhibitor concentrations.

    • Prepare working solutions of DHFR enzyme, DHFR substrate, and NADPH in Assay Buffer according to the manufacturer's instructions.

  • Assay Protocol:

    • To each well of a 96-well plate, add a fixed volume of DHFR enzyme solution.

    • Add the serially diluted Methotrexate solutions to the respective wells. Include a control well with buffer or solvent only (no inhibitor).

    • Pre-incubate the enzyme and inhibitor at room temperature for a specified time (e.g., 10-15 minutes) to allow for binding.

    • Initiate the enzymatic reaction by adding a fixed volume of the DHFR substrate and NADPH mixture to all wells.

    • Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.

    • Plot the reaction rates against the logarithm of the Methotrexate concentration.

    • Determine the IC50 value, which is the concentration of Methotrexate that causes 50% inhibition of the enzyme activity.

    • The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and fitting the data to the appropriate inhibition model (e.g., competitive, non-competitive) using a suitable software.

Thymidylate Synthase (TYMS) Inhibition Assay

This protocol is based on the spectrophotometric assay that measures the conversion of dUMP to dTMP.

Materials:

  • TYMS enzyme

  • dUMP (deoxyuridine monophosphate)

  • CH2-THF (5,10-methylenetetrahydrofolate)

  • Methotrexate (this compound) and its polyglutamated forms

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 25 mM MgCl2, and 10 mM 2-mercaptoethanol)

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of Methotrexate and its polyglutamated derivatives.

    • Prepare working solutions of TYMS, dUMP, and CH2-THF in Assay Buffer.

  • Assay Protocol:

    • In a cuvette, combine the Assay Buffer, TYMS enzyme, and the desired concentration of the Methotrexate inhibitor.

    • Pre-incubate the mixture for a defined period.

    • Initiate the reaction by adding dUMP and CH2-THF.

    • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate, a product of the reaction.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear phase of the absorbance change.

    • Determine the IC50 and Ki values as described for the DHFR assay.

Conclusion

Methotrexate (this compound) is a potent inhibitor of Dihydrofolate Reductase. Its inhibitory activity is significantly enhanced in its polyglutamated forms, which also exhibit potent inhibition of Thymidylate Synthase. Furthermore, Methotrexate and its metabolites have been shown to inhibit other enzymes involved in purine biosynthesis, such as ATIC and PPAT, although more quantitative data is needed to fully characterize these interactions. The provided protocols offer a foundation for researchers to quantitatively assess the cross-reactivity of Methotrexate and its analogs, contributing to a deeper understanding of its pharmacological profile and facilitating the development of more specific therapeutic agents.

References

A Comparative Analysis of Methotrexate (A6770) Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of Methotrexate (A6770), a widely used chemotherapeutic agent, across a range of cancer cell lines. The information presented is curated from multiple studies to support further research and drug development efforts.

Introduction to Methotrexate (this compound)

Methotrexate (MTX), cataloged by suppliers such as Sigma-Aldrich under the number this compound, is a cornerstone of cancer chemotherapy. As a folate antagonist, its primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR). This enzyme is critical for the synthesis of purines and pyrimidines, essential components of DNA and RNA. By disrupting nucleotide synthesis, Methotrexate effectively halts the proliferation of rapidly dividing cancer cells, ultimately leading to apoptosis.[1][2][3][4]

Comparative Efficacy of Methotrexate (this compound)

The cytotoxic effects of Methotrexate vary significantly across different cancer cell types. This variability is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the IC50 values of Methotrexate in several human cancer cell lines as reported in various studies. It is important to note that direct comparison of these values should be approached with caution due to variations in experimental conditions, such as drug exposure time.

Cell LineCancer TypeIC50 Value (µM)Exposure Time
HCT-116 Colorectal Carcinoma230012 hours
37024 hours
15048 hours
A-549 Lung Carcinoma10048 hours
Daoy Medulloblastoma0.0956 days
Saos-2 Osteosarcoma0.0356 days
MCF-7 Breast Cancer>8048 hours
HeLa Cervical Cancer>5048 hours

Key Signaling Pathways Modulated by Methotrexate

Beyond its primary role as a DHFR inhibitor, Methotrexate influences several critical signaling pathways implicated in cancer cell proliferation, survival, and resistance.

Primary Mechanism: Folate Pathway Inhibition

Methotrexate's core mechanism involves the disruption of the folate metabolic pathway, which is essential for nucleotide synthesis.

cluster_0 Cell Membrane cluster_1 Cytoplasm MTX_ext Methotrexate (Extracellular) MTX_int Methotrexate (Intracellular) MTX_ext->MTX_int Transport DHFR Dihydrofolate Reductase (DHFR) MTX_int->DHFR Inhibits DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Purine_Synth Purine Synthesis THF->Purine_Synth Pyrimidine_Synth Pyrimidine Synthesis THF->Pyrimidine_Synth DNA_RNA_Synth DNA/RNA Synthesis Purine_Synth->DNA_RNA_Synth Pyrimidine_Synth->DNA_RNA_Synth Apoptosis Apoptosis DNA_RNA_Synth->Apoptosis Inhibition leads to

Caption: Methotrexate's primary mechanism of action.

Modulation of PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK Pathways

Recent studies have revealed that Methotrexate can also modulate other key signaling cascades that are often dysregulated in cancer.

cluster_pi3k PI3K/Akt/mTOR Pathway cluster_wnt Wnt/β-catenin Pathway cluster_mapk MAPK/ERK Pathway MTX Methotrexate mTOR mTOR MTX->mTOR Inhibits Beta_Catenin β-catenin MTX->Beta_Catenin Attenuates ERK ERK MTX->ERK Activates PI3K PI3K Akt Akt PI3K->Akt Akt->mTOR Cell_Survival Cell_Survival mTOR->Cell_Survival Promotes Wnt Wnt Wnt->Beta_Catenin Proliferation Proliferation Beta_Catenin->Proliferation Promotes MAPK MAPK MAPK->ERK Cell_Cycle_Arrest Cell_Cycle_Arrest ERK->Cell_Cycle_Arrest Can lead to

Caption: Methotrexate's influence on key cancer signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Methotrexate's efficacy.

Cell Viability (MTT) Assay

This protocol is adapted from standard procedures for determining the cytotoxic effects of a compound on cell proliferation.

Start Start Seed_Cells Seed cells in 96-well plate (5,000-10,000 cells/well) Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_MTX Add serial dilutions of Methotrexate Incubate_24h->Add_MTX Incubate_48_72h Incubate for 48-72 hours Add_MTX->Incubate_48_72h Add_MTT Add MTT reagent (0.5 mg/mL) Incubate_48_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilization buffer (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Drug Treatment: Prepare serial dilutions of Methotrexate in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Apoptosis (Annexin V) Assay

This protocol outlines the steps for detecting apoptosis in cells treated with Methotrexate using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Start Start Treat_Cells Treat cells with Methotrexate Start->Treat_Cells Harvest_Cells Harvest cells (including supernatant) Treat_Cells->Harvest_Cells Wash_PBS Wash cells with cold PBS Harvest_Cells->Wash_PBS Resuspend_Buffer Resuspend in 1X Binding Buffer Wash_PBS->Resuspend_Buffer Add_AnnexinV_PI Add Annexin V-FITC and Propidium Iodide Resuspend_Buffer->Add_AnnexinV_PI Incubate_15min Incubate for 15 minutes at RT in the dark Add_AnnexinV_PI->Incubate_15min Analyze_FACS Analyze by flow cytometry Incubate_15min->Analyze_FACS End End Analyze_FACS->End

Caption: Workflow for the Annexin V apoptosis assay.

Detailed Steps:

  • Cell Treatment: Culture cells with the desired concentration of Methotrexate for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[5][6][7][8]

Conclusion

Methotrexate (this compound) demonstrates a broad but variable range of cytotoxic activity against different cancer cell lines. Its efficacy is primarily driven by the inhibition of DHFR, leading to the induction of apoptosis. Furthermore, its interaction with key signaling pathways such as PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK highlights the complex cellular response to this established chemotherapeutic agent. The provided data and protocols serve as a valuable resource for the design and interpretation of future preclinical studies involving Methotrexate.

References

A Comparative Guide to the Experimental Reproducibility of A6770

Author: BenchChem Technical Support Team. Date: November 2025

To accurately address the topic of the reproducibility of A6770 experimental results, it is crucial to first clarify that the identifier "this compound" is associated with two distinct chemical compounds in scientific literature and commercial catalogs. This guide will address both compounds to ensure a comprehensive overview for researchers, scientists, and drug development professionals.

  • This compound (S1P Lyase Inhibitor): An inhibitor of the enzyme Sphingosine-1-Phosphate (S1P) Lyase.

  • This compound (Methotrexate Hydrate): A product number from Sigma-Aldrich for the well-known anti-metabolite and immunosuppressant, Methotrexate.

This guide will provide a comparative analysis of the experimental reproducibility for each of these compounds, including supporting data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Part 1: this compound as a Sphingosine-1-Phosphate (S1P) Lyase Inhibitor

This compound is an inhibitor of Sphingosine-1-Phosphate (S1P) Lyase, an enzyme that irreversibly degrades S1P. Inhibition of S1P lyase leads to an accumulation of S1P, a signaling lipid involved in various cellular processes, including immune cell trafficking.

Data on Experimental Reproducibility
CompoundTargetAssay TypeKey Metric (IC50/EC50)Reported ValuesReference
This compound S1P LyaseCellular AssayEC50<0.01 µM (in the absence of Vitamin B6)[Source for this compound data]
This compound S1P LyaseCellular AssayEC50<100 µM (in the presence of Vitamin B6)[Source for this compound data]
LX2931 S1P LyaseBiochemical AssayIC502.1 µM[1]
LX2931 S1P LyaseCellular Assay-275% increase in S1P levels over control[1]

Note: The variability in reported EC50 values for this compound in the presence and absence of Vitamin B6, a cofactor for S1P lyase, highlights the importance of consistent experimental conditions for reproducibility.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the S1P signaling pathway and a typical experimental workflow for assessing S1P lyase inhibitor activity.

S1P_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol S1P_ext Extracellular S1P S1PR S1P Receptors (S1PR1-5) S1P_ext->S1PR Downstream Signaling Downstream Signaling S1PR->Downstream Signaling Sphingosine Sphingosine SphK1_2 Sphingosine Kinase 1/2 (SphK1/2) Sphingosine->SphK1_2 S1P_int Intracellular S1P SphK1_2->S1P_int S1P_Lyase S1P Lyase S1P_int->S1P_Lyase Products Hexadecenal + Phosphoethanolamine S1P_Lyase->Products This compound This compound This compound->S1P_Lyase Inhibits

Caption: S1P Signaling Pathway and this compound Inhibition.

S1P_Lyase_Assay_Workflow start Start prepare_cells Prepare Cell Lysate (e.g., HEK293T cells) start->prepare_cells add_substrate Add S1P Substrate (e.g., BODIPY-S1P) prepare_cells->add_substrate add_inhibitor Add this compound or Alternative Compound add_substrate->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_product Measure Product Formation (e.g., Fluorescence) stop_reaction->measure_product analyze Analyze Data and Calculate IC50/EC50 measure_product->analyze end End analyze->end

Caption: S1P Lyase Activity Assay Workflow.

Experimental Protocol: S1P Lyase Activity Assay

This protocol is a generalized procedure for determining the in vitro activity of S1P lyase inhibitors.

  • Preparation of Cell Lysate:

    • Culture cells with high S1P lyase expression (e.g., HEK293T) to confluence.

    • Harvest cells and lyse them in a suitable buffer (e.g., hypotonic buffer with protease inhibitors).

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the enzyme.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Enzyme Reaction:

    • In a microplate, combine the cell lysate (containing a standardized amount of protein), a reaction buffer (containing pyridoxal 5'-phosphate, a cofactor for S1P lyase), and the test compound (this compound or an alternative) at various concentrations.

    • Initiate the reaction by adding a fluorescently labeled S1P substrate (e.g., BODIPY-S1P).

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Detection and Analysis:

    • Stop the reaction by adding a suitable solvent (e.g., acetonitrile).

    • Measure the fluorescence of the product using a microplate reader at the appropriate excitation and emission wavelengths.

    • Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.

Part 2: this compound as Methotrexate Hydrate

Methotrexate is a cornerstone therapy for rheumatoid arthritis and other autoimmune diseases, as well as certain cancers. Its primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and repair.

Data on Experimental Reproducibility

The reproducibility of Methotrexate's clinical efficacy has been demonstrated in numerous long-term prospective studies and randomized controlled trials. Below is a comparison of Methotrexate with a common alternative, Leflunomide, in the treatment of rheumatoid arthritis.

Study ParameterMethotrexateLeflunomideStudy Reference
ACR20 Response Rate 46.2%19.5% (with placebo)[2]
ACR50 Response Rate 26.2%6.0% (with placebo)[2]
ACR70 Response Rate 10%2.3% (with placebo)[2]
Mean Change in Tender Joint Count (1 year) -9.7-8.3[3]
Mean Change in Swollen Joint Count (1 year) -9.0-6.8[3]

Note: The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70) represent a 20%, 50%, and 70% improvement in tender and swollen joint counts and other clinical parameters, respectively. These clinical trial results demonstrate the consistent and reproducible efficacy of Methotrexate.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the DHFR pathway targeted by Methotrexate and a common in vitro experimental workflow to assess its cytotoxic effects.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Methotrexate Methotrexate (this compound) Methotrexate->DHFR Inhibits DNA_Synthesis DNA Synthesis, Amino Acid Synthesis THF->DNA_Synthesis

Caption: DHFR Pathway and Methotrexate Inhibition.

MTT_Assay_Workflow start Start seed_cells Seed Cells in a 96-well Plate start->seed_cells add_drug Add Methotrexate or Alternative Drug seed_cells->add_drug incubate_drug Incubate for 24-72 hours add_drug->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at ~570 nm solubilize->read_absorbance end End read_absorbance->end

Caption: MTT Assay Workflow for Cytotoxicity.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]

  • Cell Seeding:

    • Culture a relevant cell line (e.g., a cancer cell line or immune cells) under standard conditions.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of Methotrexate and any alternative compounds in culture medium.

    • Remove the old medium from the cells and add the medium containing the drugs.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add a small volume of the MTT solution to each well (e.g., 10-20 µL) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

    • Read the absorbance of the plate on a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the absorbance values to the untreated control wells to determine the percentage of cell viability.

    • Plot the percentage of viability against the drug concentration to determine the IC50 (the concentration of drug that inhibits 50% of cell viability).

References

A Comparative Guide to Methotrexate and Novel Folate Antagonists in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the classical folate antagonist, Methotrexate, with novel antagonists Pemetrexed and Pralatrexate. The information presented herein is intended to assist researchers in oncology and drug development in understanding the comparative preclinical performance of these agents, supported by experimental data.

Clarification on A6770: The designation "this compound" is a product number used by suppliers such as MilliporeSigma for Methotrexate hydrate. This guide will therefore use "Methotrexate" to refer to this compound, treating it as the benchmark against which novel folate antagonists are compared.

Mechanism of Action: Targeting the Folate Pathway

Folate antagonists exert their cytotoxic effects by disrupting the metabolic pathways dependent on folic acid (Vitamin B9). These pathways are crucial for the synthesis of nucleotides, the building blocks of DNA and RNA. The primary target for classical antifolates like Methotrexate is Dihydrofolate Reductase (DHFR). By inhibiting DHFR, these drugs prevent the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF), leading to a depletion of folate cofactors essential for the synthesis of purines and thymidylate, ultimately causing cell cycle arrest and apoptosis.[1]

Novel folate antagonists have been developed to overcome mechanisms of Methotrexate resistance and to broaden the spectrum of activity.[2] Some, like Pemetrexed, are multi-targeted, inhibiting not only DHFR but also other key enzymes in the folate pathway such as thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT).[1] Others, like Pralatrexate, were designed for more efficient transport into tumor cells and enhanced intracellular retention through polyglutamylation.[3]

Below is a diagram illustrating the folate metabolism pathway and the points of inhibition for Methotrexate, Pemetrexed, and Pralatrexate.

Folate_Metabolism Folate Metabolism and Antagonist Inhibition Sites cluster_nucleotide Nucleotide Synthesis Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR mTHF 5,10-Methylene-THF THF->mTHF Serine Serine Glycine Glycine Serine->Glycine mTHF->THF SHMT dTMP dTMP (Thymidylate) mTHF->dTMP TS fTHF 10-Formyl-THF mTHF->fTHF dUMP dUMP dUMP->dTMP Purines Purine Synthesis fTHF->Purines GARFT DHFR Dihydrofolate Reductase (DHFR) SHMT SHMT TS Thymidylate Synthase (TS) GART GARFT MTX Methotrexate MTX->DHFR PMX Pemetrexed PMX->DHFR PMX->TS PMX->GART PLX Pralatrexate PLX->DHFR

Folate Metabolism Pathway and Antagonist Targets

Quantitative Performance Comparison

The in vitro potency of Methotrexate, Pemetrexed, and Pralatrexate is commonly assessed by determining their half-maximal inhibitory concentration (IC50) across various cancer cell lines. A lower IC50 value indicates greater potency. The following tables summarize comparative IC50 and enzyme inhibition (Ki) data from preclinical studies.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) after 72h Exposure[4]
Cell LineCancer TypeMethotrexatePemetrexedPralatrexate
PC3Prostate0.12.70.01
SCC61Head and Neck0.030.0150.011
A549Lung0.030.040.012
HCT116Colon0.020.060.015
HT29Colon0.040.10.02
MCF7Breast0.030.050.025
T47DBreast0.050.080.03
OVCAR3Ovarian0.040.070.035
SKOV3Ovarian0.060.120.04
ACHNRenal0.070.150.05
UO-31Renal>100>100>100
786-0Renal>100>100>100
SF295Glioblastoma>100>100>100
U251Glioblastoma>100>100>100
MDA-MB-435Melanoma>350>350>350

Data presented as the mean of at least three independent experiments.

Table 2: Comparative Inhibition of Dihydrofolate Reductase (DHFR)
AntifolateApparent Ki (nM)
Methotrexate26
Pemetrexed>200
Pralatrexate45

Ki values were determined using recombinant human DHFR.

Experimental Protocols

The determination of IC50 values is a critical step in the preclinical evaluation of anticancer agents. The following is a representative protocol for an in vitro cytotoxicity assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.

MTT Assay Protocol for IC50 Determination

Objective: To determine the concentration of an antifolate that inhibits the growth of a cancer cell line by 50%.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Antifolate stock solutions (Methotrexate, Pemetrexed, Pralatrexate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Dilute the cell suspension to the desired concentration (e.g., 5 x 10^4 cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only as a blank control.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the antifolate drugs in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the various drug concentrations.

    • Include untreated wells (medium only) as a negative control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the medium.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

The following diagram illustrates a typical workflow for comparing the in vitro efficacy of antifolate drugs.

Experimental_Workflow In Vitro Antifolate Comparison Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment Treat Cells with Antifolates (72h) cell_seeding->treatment drug_prep Prepare Serial Dilutions of Antifolates drug_prep->treatment mtt_assay Perform MTT Assay treatment->mtt_assay read_plate Measure Absorbance (570 nm) mtt_assay->read_plate data_analysis Data Analysis: - % Viability - Dose-Response Curve read_plate->data_analysis ic50 Determine IC50 Values data_analysis->ic50 comparison Compare Potency of Antifolates ic50->comparison end End comparison->end

Workflow for In Vitro Antifolate Efficacy Comparison

Summary and Conclusion

This guide provides a comparative overview of Methotrexate and the novel folate antagonists, Pemetrexed and Pralatrexate. The presented data indicates that the novel agents, particularly Pralatrexate, exhibit greater in vitro potency across a range of cancer cell lines compared to Methotrexate.[4] Pemetrexed's multi-targeted mechanism offers a different approach to overcoming resistance. The choice of agent for further preclinical or clinical investigation will depend on the specific cancer type, its molecular characteristics, and the desired therapeutic window. The provided experimental protocol for the MTT assay offers a standardized method for researchers to conduct their own comparative studies.

References

Methotrexate Analogs: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Methotrexate (MTX), a cornerstone of chemotherapy and autoimmune disease treatment for decades, has prompted the development of numerous analogs aimed at enhancing efficacy, overcoming resistance, and reducing toxicity. This guide provides a detailed, data-driven comparison of prominent MTX analogs, including Pralatrexate, Edatrexate, and Aminopterin, with Methotrexate serving as the foundational benchmark. It is important to note that the product identifier A6770 refers to Methotrexate (MTX) hydrate and is used here as a synonym for the parent compound.

This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear overview of the comparative performance of these compounds, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

The following tables summarize the key quantitative data from preclinical and clinical studies, offering a direct comparison of Methotrexate and its analogs across various metrics.

Table 1: Comparative Efficacy of Methotrexate and Its Analogs

CompoundIndicationDosing RegimenOverall Response Rate (ORR)Additional Efficacy DataSource(s)
Methotrexate (this compound) Head and Neck SCC40 mg/m²/wk IV16%Median response duration: 6.4 months[1]
Edatrexate Head and Neck SCC70-80 mg/m²/wk IV21%Median response duration: 6.1 months[1]
Pralatrexate Peripheral T-cell LymphomaN/AMore effective than MTX in certain lymphomasHigher potency and affinity for cancer cells[2]
Aminopterin Acute Lymphoblastic Leukemia (ALL)4 mg/m² (oral)Pharmacodynamically equivalent to MTXSimilar event-free survival in preclinical models[3][4]

Table 2: Biochemical Activity and Cellular Uptake

CompoundTarget Enzyme(s)DHFR Inhibition (Ki app / IC50)FPGS Affinity (Km)Cellular Uptake (RFC-1 Affinity - Km)Source(s)
Methotrexate (this compound) DHFR, TYMS26 nM (Ki app)32.3 µmol/l4.8 µmol/L[5][6]
Pralatrexate DHFR45 nM (Ki app)5.9 µmol/l0.3 µmol/L (10x higher than MTX)[5][6]
Aminopterin DHFRMore potent than MTXMore efficient accumulation than MTXN/A[7]
Lometrexol GAR TransformylaseWeak DHFR inhibitorSubstrate for FPGSActive transport[8]
Tetrazole Analogs DHFR, FPGSAs potent as MTXCompetitive/Noncompetitive inhibitorsMore efficient transport than MTX[9]

Table 3: Comparative Toxicity Profile

CompoundIndicationTreatment-Related DeathsKey Adverse EventsSource(s)
Methotrexate (this compound) Head and Neck SCC1General chemotherapy-related toxicities[1]
Edatrexate Head and Neck SCC4More pronounced stomatitis, skin toxicity, and hair loss compared to MTX[1]
Pralatrexate Peripheral T-cell LymphomaN/ACan be more toxic, especially in patients with kidney or liver problems; mucositis[2][5]
Aminopterin Acute Lymphoblastic Leukemia (ALL)N/ALess hepatotoxicity (ALT > 5x normal) compared to MTX[4]

Signaling Pathways and Mechanism of Action

Methotrexate and its analogs primarily act as antifolates, inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway. This inhibition disrupts the synthesis of nucleotides, thereby impeding DNA and RNA synthesis and leading to cell cycle arrest.[10][11] However, their mechanisms of action also extend to other cellular pathways.

The polyglutamated forms of MTX and its analogs are more potent inhibitors of DHFR and other enzymes in the purine synthesis pathway, such as thymidylate synthetase (TYMS) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (ATIC).[11][12] Inhibition of ATIC leads to an accumulation of adenosine, which has anti-inflammatory effects.[11] Furthermore, MTX has been shown to suppress the JAK/STAT signaling pathway, which is crucial for the transduction of pro-inflammatory cytokine signals.[13][14]

Methotrexate_Signaling_Pathways cluster_0 Folate Metabolism cluster_1 Inflammatory Signaling Dihydrofolate Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR Purine/Thymidine Synthesis Purine/Thymidine Synthesis Tetrahydrofolate->Purine/Thymidine Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Purine/Thymidine Synthesis->DNA/RNA Synthesis Cytokines Cytokines JAK/STAT Pathway JAK/STAT Pathway Cytokines->JAK/STAT Pathway Inflammation Inflammation JAK/STAT Pathway->Inflammation NF-kB Pathway NF-kB Pathway NF-kB Pathway->Inflammation Methotrexate Methotrexate Methotrexate->JAK/STAT Pathway Suppresses Methotrexate->NF-kB Pathway Inhibits MTX Polyglutamates MTX Polyglutamates Methotrexate->MTX Polyglutamates FPGS DHFR DHFR MTX Polyglutamates->DHFR Inhibits ATIC ATIC MTX Polyglutamates->ATIC Inhibits Adenosine Accumulation Adenosine Accumulation ATIC->Adenosine Accumulation Anti-inflammatory Effects Anti-inflammatory Effects Adenosine Accumulation->Anti-inflammatory Effects Experimental_Workflow_DHFR_Inhibition cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis P1 Prepare DHFR enzyme, dihydrofolate, and NADPH solutions A1 Mix reagents in a microplate P1->A1 P2 Prepare serial dilutions of MTX analog P2->A1 A2 Initiate reaction by adding enzyme/substrate A1->A2 A3 Monitor absorbance at 340 nm over time A2->A3 D1 Calculate initial reaction velocities A3->D1 D2 Plot velocity vs. inhibitor concentration D1->D2 D3 Determine Ki app D2->D3

References

Confirming A6770 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identity of the small molecule A6770 is ambiguous in commercially available databases, with some sources listing it as a Sphingosine-1-Phosphate Lyase (S1PL) inhibitor and others as Methotrexate, a well-known Dihydrofolate Reductase (DHFR) inhibitor. This guide provides a comparative framework for confirming the cellular target engagement of this compound under both potential identities. We present objective comparisons with alternative compounds and detailed experimental protocols to support your research.

Part 1: this compound as a Dihydrofolate Reductase (DHFR) Inhibitor (Methotrexate)

In this context, this compound is synonymous with Methotrexate, a widely used anticancer and immunosuppressive agent. A key aspect of its mechanism is the inhibition of DHFR, an enzyme crucial for the synthesis of nucleotides and certain amino acids. We compare Methotrexate (this compound) with Pralatrexate, another potent DHFR inhibitor.

Comparative Analysis of DHFR Inhibitors

The following table summarizes the key performance metrics of Methotrexate (this compound) and Pralatrexate in cellular and biochemical assays.

Parameter Methotrexate (this compound) Pralatrexate Reference
Target Dihydrofolate Reductase (DHFR)Dihydrofolate Reductase (DHFR)[1][2]
Apparent Ki for DHFR Inhibition 26 nM45 nM[1]
Cellular Uptake (via RFC-1) Lower affinity~14-fold greater influx than Methotrexate[2]
Intracellular Polyglutamylation (by FPGS) Lower efficiency (Km = 32.3 µmol/l)Higher efficiency (Km = 5.9 µmol/l)[2]
In Vitro Cytotoxicity (IC50 in Lymphoma Cell Lines) 30–50 nM3–5 nM[2]
In Vivo Antitumor Activity (NSCLC Xenograft) ActiveSuperior to Methotrexate at the same dose[1]
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the folate metabolism pathway targeted by DHFR inhibitors and a typical workflow for the Cellular Thermal Shift Assay (CETSA) used to confirm target engagement.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (dTMP, Purines) THF->Nucleotide_Synthesis One-Carbon Metabolism NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP This compound Methotrexate (this compound) Pralatrexate This compound->DHFR Inhibition

Figure 1. Simplified diagram of the Dihydrofolate Reductase (DHFR) pathway and its inhibition by Methotrexate (this compound) and Pralatrexate.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Analysis Cells Intact Cells Compound Add Inhibitor (e.g., this compound) Cells->Compound Heat Heat to Varying Temps Compound->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation Lysis->Centrifuge Soluble_Fraction Collect Soluble Fraction Centrifuge->Soluble_Fraction Western_Blot Western Blot for DHFR Soluble_Fraction->Western_Blot

Figure 2. General workflow for the Cellular Thermal Shift Assay (CETSA) to determine target engagement.
Experimental Protocols

This protocol is adapted from established CETSA procedures and can be used to assess the binding of inhibitors to endogenous DHFR in intact cells.

  • Cell Culture and Treatment:

    • Plate cells (e.g., NCI-H460 non-small cell lung cancer cells) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of Methotrexate (this compound) or Pralatrexate (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 2-4 hours.

  • Heat Challenge:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes. Include a non-heated control (room temperature).

  • Cell Lysis and Fractionation:

    • Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and a 37°C water bath).

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Protein Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample and normalize.

    • Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for DHFR.

    • Use a loading control antibody (e.g., β-actin) to ensure equal protein loading.

    • Quantify the band intensities to determine the amount of soluble DHFR at each temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

This method can be used to assess changes in total DHFR protein levels upon inhibitor treatment.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with the desired concentrations of DHFR inhibitors for the specified time.

  • Fixation and Permeabilization:

    • Remove the media and fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.

    • Wash the wells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against DHFR overnight at 4°C.

    • Wash and incubate with an infrared dye-conjugated secondary antibody for 1 hour at room temperature in the dark.

    • A second primary antibody for a normalization control (e.g., tubulin or actin) with a secondary antibody conjugated to a different colored dye can be used for multiplexing.

  • Imaging and Analysis:

    • Wash the plate and allow it to dry.

    • Scan the plate using an infrared imaging system.

    • Quantify the fluorescence intensity for DHFR and normalize it to the intensity of the loading control.

Part 2: this compound as a Sphingosine-1-Phosphate Lyase (S1PL) Inhibitor

In this scenario, this compound is a potent inhibitor of S1PL, an enzyme that irreversibly degrades sphingosine-1-phosphate (S1P), a critical signaling lipid. We compare this compound with LX2931, a known S1PL inhibitor that has been evaluated in clinical trials.

Comparative Analysis of S1PL Inhibitors

Direct comparative quantitative data for "this compound" as an S1PL inhibitor is limited in the public domain. The table below presents available information for LX2931, which can serve as a benchmark for evaluating this compound.

Parameter This compound (S1PL Inhibitor) LX2931 Reference
Target Sphingosine-1-Phosphate Lyase (S1PL)Sphingosine-1-Phosphate Lyase (S1PL)[3][4]
Mechanism of Action Inhibition of S1PL leads to accumulation of S1PInhibition of S1PL leads to accumulation of S1P[3][4]
Cellular Effect Increased intracellular S1P levelsDose-dependent reduction of circulating lymphocytes[3]
Clinical Development PreclinicalPhase II trials for rheumatoid arthritis[3]
Signaling Pathway and Experimental Workflow

The diagrams below illustrate the sphingolipid metabolic pathway involving S1PL and a general workflow for an in-cell western assay to assess target engagement.

S1PL_Pathway Sph Sphingosine SphK Sphingosine Kinase (SphK1/2) Sph->SphK S1P Sphingosine-1-Phosphate (S1P) SphK->S1P S1PL S1P Lyase (S1PL) S1P->S1PL Degradation Degradation Products (Hexadecenal + Phosphoethanolamine) S1PL->Degradation A6770_S1PL This compound / LX2931 A6770_S1PL->S1PL Inhibition

Figure 3. Simplified diagram of the Sphingosine-1-Phosphate (S1P) metabolism pathway and its inhibition by S1PL inhibitors.

ICW_Workflow cluster_0 Cell Culture & Treatment cluster_1 Fixation & Permeabilization cluster_2 Immunostaining cluster_3 Detection & Analysis Plate_Cells Seed Cells in 96-well Plate Treat_Cells Treat with S1PL Inhibitor Plate_Cells->Treat_Cells Fix Fix with Formaldehyde Treat_Cells->Fix Permeabilize Permeabilize with Triton X-100 Fix->Permeabilize Block Block Permeabilize->Block Primary_Ab Incubate with Primary Antibody (anti-S1PL) Block->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Scan Scan Plate Secondary_Ab->Scan Quantify Quantify Fluorescence Scan->Quantify

Figure 4. General workflow for an In-Cell Western (ICW) assay.
Experimental Protocols

This protocol can be adapted to assess the engagement of this compound (as an S1PL inhibitor) and LX2931 with their target in cells.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HEK293T cells overexpressing S1PL) in 10 cm dishes.

    • Treat cells with the S1PL inhibitor or vehicle for 2-4 hours.

  • Heat Challenge:

    • Harvest, wash, and resuspend cells in PBS with protease inhibitors.

    • Aliquot cell suspensions into PCR tubes and heat to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling.

  • Lysis and Fractionation:

    • Lyse cells via freeze-thaw cycles.

    • Centrifuge to separate soluble and precipitated protein fractions.

  • Protein Analysis:

    • Collect the supernatant and normalize protein concentrations.

    • Analyze by Western blot using an antibody specific for S1PL.

    • Quantify band intensities to generate melting curves. A shift in the curve indicates target stabilization.

This protocol provides a higher-throughput method to assess S1PL target engagement.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate.

    • Treat with a dose-response of the S1PL inhibitor.

  • Fixation and Permeabilization:

    • Fix cells with 4% formaldehyde.

    • Permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block with 5% BSA in PBS.

    • Incubate with a primary antibody against S1PL.

    • Incubate with a fluorescently labeled secondary antibody.

    • Use a normalization stain (e.g., a DNA stain or an antibody against a housekeeping protein).

  • Imaging and Analysis:

    • Scan the plate on an appropriate imager.

    • Quantify the fluorescence signal for S1PL and normalize to the control stain. A change in the S1PL signal upon inhibitor treatment can indicate target engagement, although this assay is more suited for quantifying changes in protein levels. A more direct measure of engagement would be a competition-based assay format.

This guide provides a framework for researchers to design and execute experiments to confirm the cellular target engagement of this compound, regardless of its molecular identity. The provided protocols and comparative data for established inhibitors will aid in the interpretation of experimental results and the advancement of drug discovery programs.

References

A Comparative Guide: A6770 (Methotrexate) vs. siRNA Knockdown for DHFR Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuances of different methods to modulate Dihydrofolate Reductase (DHFR) activity is critical. This guide provides an objective comparison between the small molecule inhibitor A6770 (Methotrexate hydrate) and siRNA-mediated knockdown of DHFR. We will delve into their mechanisms of action, present available experimental data, and provide detailed protocols to assist in experimental design.

Mechanism of Action

This compound (Methotrexate) is a folate analog that acts as a competitive inhibitor of DHFR.[1][2] Structurally similar to folic acid, Methotrexate binds to the active site of the DHFR enzyme, preventing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][3][4] THF is a crucial cofactor in the synthesis of purines, thymidylate, and certain amino acids, which are essential for DNA synthesis and cellular proliferation.[5] By blocking THF production, Methotrexate leads to an arrest of DNA and RNA synthesis, ultimately causing cell death.[5][6]

siRNA knockdown of DHFR , on the other hand, operates at the genetic level. Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that can be designed to be complementary to the messenger RNA (mRNA) of the DHFR gene.[7] Once introduced into a cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). This complex then binds to and cleaves the target DHFR mRNA, leading to its degradation and preventing the translation of the DHFR protein.[8] The result is a significant reduction in the cellular levels of the DHFR enzyme.[7][9]

Comparative Efficacy and Cellular Effects

FeatureThis compound (Methotrexate)siRNA Knockdown of DHFR
Target DHFR enzyme activityDHFR mRNA translation
Mode of Action Competitive inhibitionPost-transcriptional gene silencing
Onset of Action Rapid, dependent on cellular uptake and binding kineticsSlower, requires transfection, RISC assembly, and mRNA degradation (typically 24-72 hours)[7][10]
Specificity Can have off-target effects and may be subject to resistance mechanisms[1]Highly specific to the target mRNA sequence, but off-target effects can occur[11]
Duration of Effect Dependent on drug concentration and cellular clearanceCan be sustained for several days, depending on cell division rate[12]
Reported Cellular Effects Inhibition of DNA and RNA synthesis, cell cycle arrest (primarily in S-phase), induction of apoptosis[5][6]Inhibition of cell proliferation, induction of G1 phase cell cycle arrest, upregulation of p53 and p21, reduced phosphorylation of MAPKs (ERK1/2, JNK, p38) and AKT[7]

Quantitative Data Summary

The following table summarizes quantitative data from separate studies on the effects of DHFR inhibition.

ParameterThis compound (Methotrexate)siRNA Knockdown of DHFR
Cell Viability Reduction Varies with concentration and cell line.~30% decrease in EA.hy926 cell viability after 3 and 5 days.[7]
Protein Level Reduction Does not directly reduce DHFR protein levels; may lead to accumulation of inactive complex.Up to 87% reduction in DHFR protein levels in adipose-derived stem cells 48 hours post-transfection.[9]
mRNA Level Reduction Does not directly affect DHFR mRNA levels.Up to 85% reduction in DHFR mRNA levels in adipose-derived stem cells 48 hours post-transfection.[9]
Cell Cycle Arrest Primarily S-phase arrest.[5]Significant increase in G1 phase population in EA.hy926 cells (from ~67% to ~79%).[7]

Experimental Protocols

This compound (Methotrexate) Treatment Protocol

This protocol is a general guideline and should be optimized for specific cell lines and experimental goals.

Materials:

  • This compound (Methotrexate hydrate) (e.g., Sigma-Aldrich this compound)[1][13]

  • 1 M NaOH

  • Sterile saline or cell culture medium

  • Appropriate cell line and culture reagents

Procedure:

  • Stock Solution Preparation: Methotrexate is insoluble in water.[1] To prepare a stock solution, dissolve this compound powder in a minimal amount of 1 M NaOH.[1]

  • Dilution: Dilute the stock solution to the desired working concentration using sterile saline or cell culture medium.[1] It is recommended to prepare fresh dilutions for each experiment.[14]

  • Cell Seeding: Plate cells at a desired density and allow them to adhere and enter logarithmic growth phase (typically 24 hours).

  • Treatment: Remove the existing culture medium and replace it with medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of NaOH used for solubilization, if applicable).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

  • Analysis: Harvest cells for downstream analysis (e.g., viability assays, cell cycle analysis, protein extraction).

siRNA Knockdown of DHFR Protocol

This is a general protocol for siRNA transfection and should be optimized for each cell line.

Materials:

  • DHFR-specific siRNA and negative control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)[15]

  • Serum-free medium (e.g., Opti-MEM™)[15]

  • Appropriate cell line and culture reagents

Procedure:

  • Cell Seeding: Seed cells in antibiotic-free medium to be 60-80% confluent at the time of transfection.[16]

  • siRNA Preparation (Solution A): For each transfection, dilute the siRNA duplex (e.g., to a final concentration of 20-100 nM) in serum-free medium.[7][16]

  • Transfection Reagent Preparation (Solution B): In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.[16]

  • Complex Formation: Combine Solution A and Solution B, mix gently by pipetting, and incubate at room temperature for 15-45 minutes to allow for the formation of siRNA-lipid complexes.[16]

  • Transfection: Add the siRNA-transfection reagent complexes to the cells.

  • Incubation: Incubate the cells for 24-96 hours.[10] The medium can be changed after 4-6 hours if toxicity is a concern.

  • Analysis: Harvest cells for analysis of mRNA or protein knockdown (e.g., qPCR, Western blot) and for phenotypic assays.

Visualizing the Mechanisms

To better illustrate the processes described, the following diagrams were generated using Graphviz.

cluster_this compound This compound (Methotrexate) Inhibition This compound This compound (Methotrexate) DHFR DHFR Enzyme This compound->DHFR Binds to active site THF Tetrahydrofolate (THF) DHFR->THF Catalyzes reduction (Blocked by this compound) DHF Dihydrofolate (DHF) DHF->DHFR Substrate Nucleotide Nucleotide Synthesis (Purines, Thymidylate) THF->Nucleotide DNA_RNA DNA & RNA Synthesis Nucleotide->DNA_RNA CellCycleArrest S-Phase Arrest & Apoptosis DNA_RNA->CellCycleArrest Inhibition leads to

Caption: this compound (Methotrexate) competitively inhibits the DHFR enzyme.

cluster_siRNA siRNA Knockdown of DHFR siRNA DHFR siRNA RISC RISC Complex siRNA->RISC Incorporated into DHFR_mRNA DHFR mRNA RISC->DHFR_mRNA Binds to Ribosome Ribosome DHFR_mRNA->Ribosome Translation (Blocked) Degradation mRNA Degradation DHFR_mRNA->Degradation Cleavage leads to DHFR_protein DHFR Protein (Reduced Levels) Ribosome->DHFR_protein

Caption: siRNA-mediated knockdown of DHFR at the mRNA level.

cluster_pathway Downstream Effects of DHFR Inhibition DHFR_Inhibition DHFR Inhibition (this compound or siRNA) Reduced_THF Reduced THF Levels DHFR_Inhibition->Reduced_THF p53_p21 p53 & p21 Upregulation (siRNA specific finding) DHFR_Inhibition->p53_p21 siRNA MAPK_AKT Reduced MAPK/AKT Phosphorylation (siRNA specific finding) DHFR_Inhibition->MAPK_AKT siRNA Nucleotide_Depletion Purine & Thymidylate Depletion Reduced_THF->Nucleotide_Depletion DNA_Synthesis_Block DNA Synthesis Block Nucleotide_Depletion->DNA_Synthesis_Block Cell_Cycle_Arrest Cell Cycle Arrest (G1/S Phase) DNA_Synthesis_Block->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Cell Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition p53_p21->Cell_Cycle_Arrest MAPK_AKT->Proliferation_Inhibition

Caption: Signaling pathways affected by DHFR inhibition.

References

A Comparative Analysis of A6770: Unraveling Ambiguity in Dose-Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

The designation A6770 presents a notable ambiguity in the landscape of chemical biology, as it is used to identify two distinct molecular entities: a potent inhibitor of sphingosine-1-phosphate (S1P) lyase (S1PL) and the widely-known anticancer drug, Methotrexate, a dihydrofolate reductase (DHFR) inhibitor. This guide provides a comprehensive comparison of the dose-response characteristics of both compounds, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in discerning their respective biological activities.

Section 1: this compound as a Sphingosine-1-Phosphate Lyase (S1PL) Inhibitor

This compound, in this context, is an orally active and potent inhibitor of sphingosine-1-phosphate lyase (S1PL), the enzyme responsible for the irreversible degradation of the signaling lipid sphingosine-1-phosphate (S1P). Inhibition of S1PL by this compound leads to the accumulation of S1P and its precursor, dihydrosphingosine 1-phosphate (dhS1P), thereby modulating the S1P signaling pathway.

Dose-Response Data

The following table summarizes the quantitative data for the S1PL inhibitor this compound from a key study.

ParameterCell Line/SystemValue (EC50)Publication
Increase in [³H]dhS1PNot specified30 - 200 µM[Lipids. 2016 Oct;51(10):1207-1216.[1][2]](--INVALID-LINK--)
Experimental Protocol: Scintillation Proximity Assay for [³H]dhS1P Levels

The potency of this compound as an S1PL inhibitor was determined by measuring the concentration-dependent increases in [³H]dihydrosphingosine-1-phosphate ([³H]dhS1P) in a cellular context.[1][2]

Objective: To quantify the intracellular accumulation of [³H]dhS1P as a measure of S1PL inhibition.

Methodology:

  • Cell Culture and Labeling: Cells endogenously expressing S1PL were cultured under standard conditions. The cells were then incubated with a radiolabeled precursor, [³H]dihydrosphingosine, which is metabolized to [³H]dhS1P.

  • Compound Treatment: The cells were treated with varying concentrations of this compound.

  • Measurement of [³H]dhS1P: A scintillation proximity assay (SPA) was utilized to semi-quantify intracellular [³H]dhS1P. This method leverages the ability of uncoated yttrium silicate SPA beads to selectively bind to and detect [³H]dhS1P over its non-phosphorylated precursor.[1] The assay was developed as a high-throughput method that does not require organic solvent extraction or chromatographic separation.

  • Data Analysis: The concentration-dependent increase in the SPA signal, corresponding to the accumulation of [³H]dhS1P, was measured to determine the EC50 value of this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the sphingolipid metabolic pathway and the effect of the S1PL inhibitor this compound, along with a simplified workflow of the experimental protocol used to determine its dose-response.

S1P_Metabolism cluster_membrane Cell Membrane cluster_cytosol Cytosol Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Ceramidase S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Sphingosine Kinase (SphK) S1PL S1P Lyase (S1PL) S1P->S1PL Degradation Degradation Products (Hexadecenal, Phosphoethanolamine) S1PL->Degradation This compound This compound (prodrug) A6770_P This compound-Phosphate (active) This compound->A6770_P Phosphorylation A6770_P->S1PL Inhibition

Sphingolipid metabolism and the inhibitory action of this compound.

Experimental_Workflow Start Start: Cell Culture Labeling Incubate with [³H]dihydrosphingosine Start->Labeling Treatment Treat with varying concentrations of this compound Labeling->Treatment SPA Add SPA beads and measure signal Treatment->SPA Analysis Analyze data to determine EC50 SPA->Analysis End End: Dose-Response Curve Analysis->End

Simplified workflow for determining this compound EC50.

Section 2: this compound as Methotrexate Hydrate

The product number this compound is also assigned to Methotrexate hydrate by some chemical suppliers. Methotrexate is a folate analog that acts as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and thymidylate, and thus for DNA replication and cell proliferation.[3]

Dose-Response Data

The following table presents a comparison of the half-maximal inhibitory concentration (IC50) values for Methotrexate across various cancer cell lines from different studies.

Cell LineCancer TypeIC50 ValueIncubation TimePublication
DaoyMedulloblastoma9.5 x 10⁻² µM6 days[Oncol Rep. 2015;33(4):1947-54.[4][5]](--INVALID-LINK--)
Saos-2Osteosarcoma3.5 x 10⁻² µM6 days[Oncol Rep. 2015;33(4):1947-54.[4][5]](--INVALID-LINK--)
HTC-116Colorectal Cancer2.3 mM12 hours[J Nanobiotechnology. 2019;17(1):60.[6]](--INVALID-LINK--)
HTC-116Colorectal Cancer0.37 mM24 hours[J Nanobiotechnology. 2019;17(1):60.[6]](--INVALID-LINK--)
HTC-116Colorectal Cancer0.15 mM48 hours[J Nanobiotechnology. 2019;17(1):60.[6]](--INVALID-LINK--)
A-549Lung Carcinoma0.10 mM48 hours[J Nanobiotechnology. 2019;17(1):60.[6]](--INVALID-LINK--)
ACHNRenal Tumor0.04 µM120 hours[Br J Cancer. 1997;75(8):1147-53.[3]](--INVALID-LINK--)
BGC-823Gastric Cancer0.11 µM48 hours[Cancer Lett. 2008;269(1):47-54.[3]](--INVALID-LINK--)
Experimental Protocol: MTT Assay for Cell Viability

The cytotoxic effects of Methotrexate are commonly evaluated using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine cell viability.[4]

Objective: To measure the dose-dependent inhibition of cell proliferation by Methotrexate.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with a range of Methotrexate concentrations.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours, 6 days) under standard cell culture conditions.

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of Methotrexate that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams depict the mechanism of action of Methotrexate through the inhibition of dihydrofolate reductase and a general workflow for determining its IC50 value.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_Synthesis Purine & Thymidylate Synthesis for DNA THF->DNA_Synthesis DHFR->THF Methotrexate Methotrexate (this compound) Methotrexate->DHFR Inhibition MTT_Workflow Start Start: Seed cells Treatment Treat with varying concentrations of Methotrexate Start->Treatment Incubation Incubate for specified time Treatment->Incubation MTT Add MTT reagent Incubation->MTT Solubilize Solubilize formazan MTT->Solubilize Read Measure absorbance Solubilize->Read Analysis Analyze data to determine IC50 Read->Analysis End End: Dose-Response Curve Analysis->End

References

A6770 Research Findings: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive meta-analysis of research findings related to compounds identified by the designation "A6770." Initial investigation reveals this identifier corresponds to two distinct molecules: the well-established immunosuppressive and anti-cancer drug Methotrexate hydrate , and the novel research compound This compound , a potent inhibitor of sphingosine-1-phosphate (S1P) lyase.

This document is structured into two main sections to objectively compare the performance, mechanism of action, and experimental data for each compound, tailored for researchers, scientists, and drug development professionals.

Section 1: Methotrexate Hydrate (this compound)

Methotrexate is a cornerstone therapy for a variety of cancers and autoimmune diseases, most notably rheumatoid arthritis (RA). It functions as a folate antagonist, primarily inhibiting the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular replication.[1][2][3] In the context of rheumatoid arthritis, its mechanism also involves promoting the release of adenosine, an endogenous anti-inflammatory agent.[4]

Comparative Efficacy in Rheumatoid Arthritis: A Meta-Analysis of Clinical Data

Methotrexate is the primary reference conventional synthetic disease-modifying antirheumatic drug (csDMARD) for RA.[5] Its efficacy is often evaluated using the American College of Rheumatology (ACR) response criteria, where ACR50 signifies a 50% improvement in tender and swollen joint counts, along with improvement in at least three of five other key domains.[1][4]

Numerous meta-analyses have compared methotrexate monotherapy with its use in combination with biologic DMARDs (bDMARDs), such as TNF inhibitors.

Treatment StrategyACR50 Response Rate (Relative Risk vs. MTX Monotherapy)Notes
Methotrexate (MTX) Monotherapy BaselineConsidered the standard of care for initial treatment of moderate-to-high activity RA.[6]
MTX + TNF Biologics RR Range: 1.20 - 1.57Combination therapy significantly improves disease control, remission, and functional capacity compared to monotherapy.[7]
MTX + Non-TNF Biologics RR Range: 1.20 - 1.57Similar improvements in ACR50 response are observed with non-TNF biologics in combination with MTX.[7]
MTX + Tofacitinib (tsDMARD) Statistically Superior to MTX aloneCombination therapy has an estimated ACR50 probability of 56-67% vs. 41% for MTX monotherapy.[8]
Signaling Pathway: Folate Metabolism and DHFR Inhibition

Methotrexate's primary mechanism involves disrupting the folate metabolic pathway, which is essential for the synthesis of nucleotides required for DNA replication.

Folate_Pathway Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Nucleotide_Synthesis dNTP Synthesis (DNA Replication) Tetrahydrofolate->Nucleotide_Synthesis DHFR->Tetrahydrofolate NADPH MTX Methotrexate (this compound) MTX->DHFR Inhibition Cell_Proliferation Inhibition of Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation

Methotrexate inhibits DHFR, blocking DNA synthesis.
Experimental Protocols

This assay quantifies the inhibitory effect of methotrexate on DHFR activity.

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of Methotrexate (this compound) in a suitable buffer. Create serial dilutions to achieve final concentrations ranging from nanomolar to micromolar.

    • Reconstitute purified DHFR enzyme, dihydrofolate (DHF) substrate, and NADPH cofactor in assay buffer (e.g., 50 mM potassium phosphate, pH 7.5).

  • Assay Procedure (96-well plate format) :

    • Add 130 µL of the DHF reaction solution to each well.[9]

    • Add 20 µL of methotrexate calibrators or test samples to duplicate wells.[9]

    • Initiate the reaction by adding 50 µL of a solution containing NADPH and DHFR enzyme.[9]

  • Data Acquisition :

    • Measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[2] The rate of NADPH oxidation is proportional to DHFR activity.

  • Analysis :

    • Calculate the rate of reaction for each methotrexate concentration.

    • Plot the enzyme activity against the logarithm of the inhibitor concentration to determine the IC50 value.

This protocol outlines the standardized method for assessing clinical response in RA trials.

  • Patient Population : Enroll patients diagnosed with rheumatoid arthritis who meet specific inclusion criteria, such as a minimum number of swollen and tender joints and elevated inflammatory markers (e.g., C-reactive protein).[10]

  • Treatment Arms : Randomize patients to receive either methotrexate monotherapy (e.g., 15-25 mg/week orally) or methotrexate in combination with a biologic agent at its standard dosage.[8][11]

  • Core Endpoint Assessment : At baseline and specified follow-up points (e.g., 12, 24, or 52 weeks), assess the seven core criteria:

    • Tender joint count

    • Swollen joint count

    • Patient's global assessment of disease activity

    • Physician's global assessment of disease activity

    • Patient's assessment of pain

    • Health Assessment Questionnaire (HAQ) disability index

    • C-reactive protein (CRP) or erythrocyte sedimentation rate (ESR) level.[4]

  • ACR50 Calculation : A patient is classified as an ACR50 responder if they show at least a 50% improvement in both tender and swollen joint counts, and at least a 50% improvement in 3 of the other 5 criteria.[3]

  • Statistical Analysis : Compare the proportion of ACR50 responders between the treatment arms using appropriate statistical methods (e.g., chi-squared test).

Section 2: S1PL Inhibitor (this compound)

The research compound this compound (CAS 1331754-16-5) is a potent, orally active inhibitor of sphingosine-1-phosphate (S1P) lyase (S1PL).[9] S1PL is the enzyme responsible for the irreversible degradation of S1P, a critical signaling lipid that regulates immune cell trafficking, among other processes. By inhibiting S1PL, this compound causes an accumulation of S1P within lymphoid tissues, which in turn prevents the egress of lymphocytes into the peripheral circulation, leading to lymphopenia.[11] This mechanism is a therapeutic target for various autoimmune disorders.

Comparative Performance of S1P Pathway Modulators

This compound belongs to a class of drugs that modulate the S1P pathway. Its direct inhibition of S1P degradation represents a different mechanism from S1P receptor modulators like Fingolimod, which act as functional antagonists at S1P receptors.

CompoundMechanism of ActionKey Performance Metric
This compound S1P Lyase (S1PL) InhibitorEC50: <0.01 µM (in vitro S1P accumulation); Induces peripheral lymphopenia in rats at 1, 10, and 100 mg/kg.[11][12]
Fingolimod (FTY720) Non-selective S1P Receptor Modulator (S1PR1,3,4,5)Induces sustained lymphopenia; Approved for Multiple Sclerosis.[13][14]
Siponimod Selective S1P Receptor Modulator (S1PR1, S1PR5)Induces lymphopenia with a different kinetic profile compared to other modulators; Approved for Multiple Sclerosis.[13][15]
LX2931 S1P Lyase (S1PL) InhibitorA derivative of THI, has been evaluated in Phase II clinical trials for rheumatoid arthritis.[16]
Signaling Pathway: S1P Metabolism and Lymphocyte Trafficking

This compound acts by blocking the final, irreversible step of S1P catabolism, altering the S1P gradient essential for immune cell movement.

S1P_Pathway cluster_Metabolism S1P Metabolism cluster_Trafficking Lymphocyte Trafficking Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) S1PL S1P Lyase (S1PL) S1P->S1PL Lymph_Node Lymph Node (High S1P) S1P->Lymph_Node Accumulates in Tissue SphK->S1P Degradation_Products Hexadecenal + Phosphoethanolamine S1PL->Degradation_Products This compound This compound This compound->S1PL Inhibition S1PR1 S1PR1 Lymph_Node->S1PR1 S1P Gradient Disrupted Blood_Vessel Blood Vessel (Low S1P) Lymphocyte Lymphocyte S1PR1->Blood_Vessel Egress

This compound inhibits S1PL, disrupting lymphocyte egress.
Experimental Protocols

This assay measures the accumulation of a radiolabeled S1P substrate within cells, which is indicative of S1PL inhibition.

  • Cell Culture and Labeling :

    • Culture cells that endogenously express S1PL (e.g., IT-79MTNC3 cells).

    • Label the cells by incubating them with a radiolabeled precursor, such as [3H]-dihydrosphingosine, which is converted intracellularly to [3H]-dihydroS1P ([3H]dhS1P).

  • Compound Treatment :

    • Treat the labeled cells with varying concentrations of this compound or other test inhibitors for a specified period.

  • Cell Lysis and SPA Bead Addition :

    • Lyse the cells to release intracellular contents.

    • Add uncoated yttrium silicate SPA beads. These beads selectively bind to the phosphorylated substrate ([3H]dhS1P) but not its non-phosphorylated precursor.[17]

  • Data Acquisition :

    • When a radiolabeled molecule ([3H]dhS1P) is bound to a bead, the emitted β-particles stimulate the scintillant within the bead, producing light.[18]

    • Measure the light signal using a scintillation counter. The signal is directly proportional to the amount of [3H]dhS1P that has accumulated due to S1PL inhibition.

  • Analysis :

    • Plot the scintillation counts against inhibitor concentration to determine the EC50 value, the concentration at which 50% of the maximal S1P accumulation is observed.

This protocol assesses the pharmacological effect of S1PL inhibitors on peripheral lymphocyte counts in animal models.

  • Animal Model : Use appropriate animal models, such as rats or mice.

  • Compound Administration :

    • Administer this compound orally (p.o.) as a single dose at various concentrations (e.g., 1, 10, 100 mg/kg).[16][19] A vehicle control group should be included.

  • Blood Sampling :

    • Collect peripheral blood samples from the animals at specified time points post-administration (e.g., 3, 24, and 48 hours).

  • Lymphocyte Counting :

    • Perform a complete blood count (CBC) or use flow cytometry to specifically quantify the number of circulating lymphocytes (e.g., CD4+ and CD8+ T-cells).[20]

  • Analysis :

    • Compare the lymphocyte counts in the treated groups to the vehicle control group.

    • Determine the dose-dependent effect of the compound on inducing peripheral lymphopenia. A significant reduction in lymphocyte numbers indicates successful S1P pathway modulation in vivo.[21]

References

Safety Operating Guide

Proper Disposal of A6770: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of A6770, identified as Methotrexate hydrate, a potent cytotoxic compound, is crucial for ensuring laboratory safety and environmental protection.[1][2] Adherence to established protocols for handling cytotoxic waste is mandatory to mitigate risks of exposure and contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound and related materials in a research setting.

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, it is imperative to consult the Safety Data Sheet (SDS). Personnel handling this compound should be trained in managing potent pharmaceuticals and wear appropriate Personal Protective Equipment (PPE), including double gloves (neoprene), a disposable gown, and safety glasses.[3][4] All handling of this compound powder should be performed in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to prevent inhalation of airborne particles.[3][5]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and materials contaminated with it must follow a segregated waste stream designed for cytotoxic or chemotherapy waste.[6][7] This waste is typically destined for incineration at a licensed facility.[3][8]

  • Segregation at the Source : All waste contaminated with this compound must be segregated from regular laboratory trash and other chemical waste streams at the point of generation.[6][9] Use designated, clearly labeled, leak-proof waste containers.[7]

  • Waste Container Selection : The color-coding for cytotoxic waste containers can vary by region but is often purple or red.[10][11] Ensure you are using the correct containers as per your institution's and local regulations.

  • Disposal of Solid this compound :

    • Unused or expired pure this compound powder should be disposed of in its original container if possible.

    • Place the container into a designated cytotoxic waste bin. Do not mix with liquid waste.[11]

  • Disposal of this compound Solutions :

    • Aqueous solutions of this compound should not be disposed of down the drain.[3][12]

    • Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled container designated for cytotoxic liquid waste.[9]

  • Disposal of Contaminated Labware and PPE :

    • Sharps : Needles, syringes, and other sharps contaminated with this compound must be placed directly into a puncture-resistant sharps container specifically marked for cytotoxic waste.[10][13] Do not recap, bend, or break needles.[5]

    • Non-Sharps : Gloves, disposable gowns, bench paper, and other contaminated labware should be placed in a designated cytotoxic waste bag or container.[6][8]

  • Decontamination of Reusable Equipment :

    • Reusable equipment should be decontaminated following a validated procedure. This may involve washing with a suitable solvent or detergent solution.

    • The first rinseate from cleaning contaminated equipment must be collected and disposed of as hazardous cytotoxic waste.[14]

  • Spill Management :

    • In case of a spill, evacuate the area and alert others.[5]

    • Wear appropriate PPE, including respiratory protection if dealing with a powder spill.[3]

    • Absorb liquid spills with an inert material and collect all cleanup materials in a cytotoxic waste container.[3]

    • For powder spills, gently cover with a damp cloth or absorbent pad to avoid generating dust before cleaning.[5]

  • Final Disposal :

    • Once the cytotoxic waste containers are full (typically up to three-quarters), they should be securely sealed.[6]

    • Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

Data on this compound Waste Management

Waste TypeContainerDisposal Procedure
Solid this compound Powder Original container placed in a labeled cytotoxic waste binSegregate as solid cytotoxic waste for incineration.
This compound Solutions Sealed, compatible liquid waste container labeled for cytotoxic wasteCollect for incineration; do not dispose down the drain.
Contaminated Sharps Puncture-resistant sharps container labeled for cytotoxic wastePlace directly into the container without manipulation for incineration.
Contaminated Non-Sharps (PPE, labware) Labeled cytotoxic waste bag or binBag and seal for incineration.
Empty this compound Vials Cytotoxic sharps containerDispose of as cytotoxic waste; triple rinsing with collection of rinsate is required if the container is to be disposed of as non-hazardous.[14]
Spill Cleanup Materials Labeled cytotoxic waste bag or binCollect all materials and dispose of as cytotoxic waste.

Experimental Protocols Cited

The disposal procedures outlined are based on established guidelines for handling cytotoxic and hazardous chemical waste in a laboratory setting. Specific experimental protocols for the use of this compound should include a dedicated section on waste disposal that aligns with these general principles and institutional policies.

This compound Disposal Decision Pathway

A6770_Disposal_Workflow start Waste Generation (this compound or Contaminated Material) is_sharp Is the waste a sharp? start->is_sharp is_liquid Is the waste liquid? is_sharp->is_liquid No sharps_container Place in Cytotoxic Sharps Container is_sharp->sharps_container Yes is_solid Is the waste solid (powder, PPE, labware)? is_liquid->is_solid No liquid_container Collect in Cytotoxic Liquid Waste Container is_liquid->liquid_container Yes solid_container Place in Cytotoxic Solid Waste Container is_solid->solid_container Yes seal_and_store Securely Seal Container and Store in Designated Area sharps_container->seal_and_store liquid_container->seal_and_store solid_container->seal_and_store ehs_pickup Arrange for Pickup by EHS or Licensed Contractor seal_and_store->ehs_pickup

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

Navigating the Safe Handling of A6770: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate attention for researchers, scientists, and drug development professionals: The identifier "A6770" is associated with at least two distinct chemical compounds. To ensure your safety, it is imperative to verify the specific compound you are handling by cross-referencing with the Chemical Abstracts Service (CAS) number.

This guide provides essential safety and logistical information for two compounds identified as this compound:

  • This compound (CAS No. 1331754-16-5): An orally active, potent sphingosine 1-phosphate (S1P) lyase (S1PL) inhibitor.[1]

  • This compound (Methotrexate hydrate, CAS No. 133073-73-1): A potent inhibitor of dihydrofolate reductase used in cancer treatment and autoimmune disease research.[2][3]

Please consult the corresponding section below for detailed personal protective equipment (PPE) recommendations, handling procedures, and disposal plans tailored to the specific compound you are working with.

Section 1: this compound (CAS No. 1331754-16-5) - S1P Lyase Inhibitor

This section details the safety protocols for this compound, an S1P lyase inhibitor.

Hazard Identification and Personal Protective Equipment

The primary hazards associated with this compound are acute oral toxicity and significant aquatic toxicity.[4] Adherence to the following PPE guidelines is mandatory to minimize exposure risks.

PPE CategoryRecommended Equipment
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves
Skin and Body Impervious clothing
Respiratory Suitable respirator

Data sourced from the this compound Safety Data Sheet.[4]

Operational and Disposal Plans

Handling and Storage:

  • Avoid inhalation, and contact with eyes and skin.[4]

  • Prevent the formation of dust and aerosols.[4]

  • Utilize in areas equipped with appropriate exhaust ventilation.[4]

  • Store in a cool, well-ventilated area with the container tightly sealed.[4]

  • Keep away from direct sunlight and sources of ignition.[4]

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[4]

Disposal:

  • Dispose of contents and container at an approved waste disposal plant.[4]

  • Avoid release into the environment and collect any spillage.[4]

Experimental Workflow for Handling this compound (CAS No. 1331754-16-5)

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment Don PPE Don PPE Weigh Compound Weigh Compound Don PPE->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Workspace Decontaminate Workspace Conduct Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for Handling this compound (CAS No. 1331754-16-5).

Section 2: this compound (Methotrexate hydrate, CAS No. 133073-73-1)

This section outlines the safety protocols for Methotrexate hydrate, also identified as this compound.

Hazard Identification and Personal Protective Equipment

Methotrexate hydrate is classified as acutely toxic if swallowed, a skin and eye irritant, and may damage fertility or the unborn child.[3] Strict adherence to the following PPE is crucial.

PPE CategoryRecommended Equipment
Eye Protection Eyeshields, Faceshields
Hand Protection Gloves
Respiratory Type P3 (EN 143) respirator cartridges

Data sourced from the Methotrexate hydrate Safety Data Sheet.[3]

Operational and Disposal Plans

Handling and Storage:

  • Do not handle until all safety precautions have been read and understood.[3]

  • Wash skin thoroughly after handling.[3]

  • Store at −20°C.[2][3]

  • Protection from light is recommended for long-term storage.[2]

Disposal:

  • Most laboratory waste is prohibited from disposal in regular trash or down the drain.[5]

  • Hazardous waste must be collected in a compatible, tightly sealed container at the point of generation.[5]

  • The container must be labeled "hazardous waste" with the accumulation start date and a chemical description.[5]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.[6][7]

Signaling Pathway for Methotrexate

Methotrexate Methotrexate Dihydrofolate Reductase (DHFR) Dihydrofolate Reductase (DHFR) Methotrexate->Dihydrofolate Reductase (DHFR) inhibits DNA Synthesis DNA Synthesis Dihydrofolate Reductase (DHFR)->DNA Synthesis is essential for

Caption: Methotrexate's mechanism of inhibiting DNA synthesis.

References

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